Product packaging for N,N-Bis(diphenylphosphino)amine(Cat. No.:CAS No. 2960-37-4)

N,N-Bis(diphenylphosphino)amine

Cat. No.: B1198248
CAS No.: 2960-37-4
M. Wt: 385.4 g/mol
InChI Key: AVYXASMIUOIQII-UHFFFAOYSA-N
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Description

N,N-Bis(diphenylphosphino)amine, also known as this compound, is a useful research compound. Its molecular formula is C24H21NP2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21NP2 B1198248 N,N-Bis(diphenylphosphino)amine CAS No. 2960-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(diphenylphosphanylamino)-phenylphosphanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYXASMIUOIQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347453
Record name N,N-BIS(DIPHENYLPHOSPHINO)AMINE
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Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2960-37-4
Record name N,N-BIS(DIPHENYLPHOSPHINO)AMINE
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Record name N,N-Bis(diphenylphosphino)amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Bis(diphenylphosphino)amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(diphenylphosphino)amine (dppa) and its N-substituted analogs. These compounds are versatile ligands in coordination chemistry and have applications in catalysis and materials science. This document details the most common synthetic methodologies, provides specific experimental protocols, and presents key characterization data in a structured format for easy comparison.

Introduction

This compound, often abbreviated as dppa or HN(PPh₂)₂, is a phosphorus-based ligand characterized by a P-N-P backbone. The nitrogen atom can be substituted with various organic groups, allowing for the fine-tuning of the ligand's steric and electronic properties. This versatility has led to the widespread use of dppa and its derivatives in the development of catalysts for a range of organic transformations, including cross-coupling reactions. This guide will focus on the practical aspects of synthesizing these valuable compounds.

General Synthetic Routes

The most prevalent method for the synthesis of N,N-Bis(diphenylphosphino)amines is through the reaction of a primary amine or ammonia with chlorodiphenylphosphine. The key synthetic transformations are outlined below.

Synthesis of N-Substituted N,N-Bis(diphenylphosphino)amines

The general synthesis of N-substituted dppa derivatives involves the reaction of a primary amine with two equivalents of chlorodiphenylphosphine in the presence of a base, typically triethylamine, to scavenge the HCl generated during the reaction.[1] This reaction is generally carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

A schematic of this reaction is as follows:

Synthesis of Parent this compound

The parent this compound, where the nitrogen is bonded to a hydrogen atom, can be synthesized through a few different routes. One reported method involves the reaction of chlorodiphenylphosphine with hexamethyldisilazane, followed by treatment with ammonia.[2] Another approach is the direct reaction of ammonia with chlorodiphenylphosphine, though this can sometimes lead to the formation of byproducts.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the parent dppa and an N-substituted derivative.

Synthesis of Parent this compound (HN(P(C₆H₅)₂)₂)

A reported method for the synthesis of the parent dppa involves the reaction of chlorodiphenylphosphine with hexamethyldisilazane to form an intermediate, which is then reacted with ammonia.[2]

Materials:

  • Chlorodiphenylphosphine

  • Hexamethyldisilazane

  • Ammonia gas

  • Anhydrous organic solvent (e.g., toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dried flask under an inert atmosphere, dissolve chlorodiphenylphosphine in an anhydrous organic solvent.

  • Add hexamethyldisilazane to the solution and stir the reaction mixture.

  • After the initial reaction, bubble ammonia gas through the reaction mixture.

  • The product, this compound, will precipitate from the solution.

  • The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.

Synthesis of N-aryl-N,N-Bis(diphenylphosphino)amine (Aryl-N(P(C₆H₅)₂)₂)

This protocol is a general procedure for the synthesis of N-aryl substituted dppa ligands.

Materials:

  • Aryl amine (e.g., aniline)

  • Chlorodiphenylphosphine

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a positive pressure of nitrogen, dissolve the aryl amine and triethylamine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours).

  • The formation of triethylamine hydrochloride as a white precipitate will be observed.

  • Remove the precipitate by filtration under inert atmosphere.

  • The solvent from the filtrate is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Data Presentation

The following tables summarize the quantitative data for the parent this compound and several of its N-substituted derivatives.

Table 1: Physical and Yield Data for this compound and Derivatives

CompoundR GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
This compoundHC₂₄H₂₁NP₂385.38143-145High
N-Phenyl-N,N-Bis(diphenylphosphino)amineC₆H₅C₃₀H₂₅NP₂461.48-Good
N-Benzyl-N,N-Bis(diphenylphosphino)amineCH₂C₆H₅C₃₁H₂₇NP₂475.51-Good
N-(p-tolyl)-N,N-Bis(diphenylphosphino)aminep-CH₃C₆H₄C₃₁H₂₇NP₂475.51-Good

Table 2: Spectroscopic Data for this compound and Derivatives

CompoundR Group¹H NMR (δ, ppm)³¹P NMR (δ, ppm)IR (ν, cm⁻¹) (N-H stretch)
This compoundH7.20-7.40 (m, 20H, Ar-H), 5.71 (t, 1H, N-H)70.2~3300
N-Phenyl-N,N-Bis(diphenylphosphino)amineC₆H₅7.00-7.50 (m, 25H, Ar-H)~50-60N/A
N-Benzyl-N,N-Bis(diphenylphosphino)amineCH₂C₆H₅7.00-7.40 (m, 25H, Ar-H), 4.5-4.7 (d, 2H, CH₂)~55-65N/A
N-(p-tolyl)-N,N-Bis(diphenylphosphino)aminep-CH₃C₆H₄6.90-7.40 (m, 24H, Ar-H), 2.30 (s, 3H, CH₃)~50-60N/A

Note: Specific NMR shifts can vary depending on the solvent and other experimental conditions.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound and its derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Amine Primary Amine (R-NH₂) ReactionVessel Reaction in Anhydrous Solvent (e.g., THF) Amine->ReactionVessel PPh2Cl Chlorodiphenylphosphine (PPh₂Cl) PPh2Cl->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Purification (Recrystallization) Evaporation->Purification Crude Product FinalProduct N-Substituted This compound Purification->FinalProduct Pure Product

Caption: General experimental workflow for the synthesis of N-substituted this compound.

Signaling_Pathway start Starting Materials (Amine, PPh₂Cl, Base) reaction Nucleophilic Substitution start->reaction intermediate Intermediate Complex reaction->intermediate Formation of P-N bonds byproduct Byproduct ([Base-H]Cl) reaction->byproduct Acid Scavenging product Final Product (R-N(PPh₂)₂) intermediate->product Product Formation

Caption: Logical relationship of key steps in the synthesis of N,N-Bis(diphenylphosphino)amines.

References

Characterization of N,N-Bis(diphenylphosphino)amine by ³¹P NMR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N,N-Bis(diphenylphosphino)amine (dppa), a widely utilized phosphine ligand in coordination chemistry and catalysis, with a focus on the application of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the expected NMR parameters, experimental protocols, and the influence of metal coordination on the ³¹P NMR signature of dppa.

Introduction to this compound (dppa)

This compound, often abbreviated as dppa, is an organophosphorus compound with the chemical formula HN(PPh₂)₂. It belongs to the class of P,N,P-type ligands, which are crucial in the development of transition metal catalysts for a variety of organic transformations. The presence of two phosphorus atoms and a central nitrogen atom allows dppa to act as a versatile ligand, capable of coordinating to metal centers in different modes, most commonly as a bidentate P,P-chelating ligand. The electronic and steric properties of dppa can be readily tuned by modifying the substituents on the phosphorus atoms, making it an attractive ligand for catalyst design.

Principles of ³¹P NMR Spectroscopy for dppa Characterization

Phosphorus-31 NMR spectroscopy is a powerful and direct method for the characterization of organophosphorus compounds like dppa.[1] The ³¹P nucleus has a natural abundance of 100% and a spin quantum number of I = ½, which results in sharp and readily interpretable NMR signals.[1] The key parameters obtained from a ³¹P NMR spectrum are the chemical shift (δ) and the coupling constants (J).

  • Chemical Shift (δ): The chemical shift of the ³¹P nucleus in dppa is sensitive to its electronic environment. Factors such as the oxidation state of phosphorus, the nature of the substituents, and coordination to a metal center significantly influence the chemical shift. For phosphine ligands, the ³¹P chemical shifts typically appear in a wide range, providing valuable structural information.[2]

  • Coupling Constants (J): Spin-spin coupling between neighboring NMR-active nuclei provides information about the connectivity of atoms. In dppa and its complexes, one can observe P-H, P-P, and P-metal couplings. The magnitude of these coupling constants is dependent on the number of intervening bonds, the dihedral angle, and the nature of the interacting nuclei.

³¹P NMR Spectral Data of dppa and its Derivatives

The ³¹P NMR spectrum of free this compound in solution typically exhibits a single resonance, indicating the chemical equivalence of the two phosphorus atoms. Upon coordination to a metal center, the chemical shift of the phosphorus nuclei is expected to change significantly, providing evidence of complex formation.

Compound/ComplexSolvent³¹P Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
Free dppa (HN(PPh₂)₂) Ligand CDCl₃~45-50-
Oxidized dppa (O=P(Ph₂)N(H)P(Ph₂)=O) -Downfield shift compared to free ligand-
[PtCl₂(dppa)] CH₂Cl₂~15-20¹J(Pt,P) ≈ 3000-3500
[PdCl₂(dppa)] CDCl₃~30-40-
[RuCl₂(p-cymene)(dppa)]⁺ -Upfield shift compared to free ligand-

Note: The exact chemical shifts and coupling constants can vary depending on the specific solvent, temperature, and the nature of the metal center and its other ligands.

The coordination of dppa to a metal center, such as platinum(II), typically results in a significant upfield shift of the ³¹P resonance compared to the free ligand. Furthermore, the coupling to NMR-active metal nuclei, like ¹⁹⁵Pt (I = ½, 33.8% natural abundance), provides definitive evidence of coordination and can give insights into the geometry of the complex. The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt,P)) is a valuable diagnostic tool.

Experimental Protocol for ³¹P NMR of dppa

This section outlines a general procedure for acquiring a high-quality ³¹P NMR spectrum of this compound.

4.1. Sample Preparation

  • Analyte: Weigh approximately 5-20 mg of the dppa sample.

  • Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Toluene-d₈) in which the sample is soluble. Use approximately 0.5-0.7 mL of the solvent.

  • NMR Tube: Use a clean and dry 5 mm NMR tube.

  • Procedure:

    • Dissolve the dppa sample in the deuterated solvent directly in the NMR tube.

    • Cap the NMR tube securely.

    • Gently agitate the tube to ensure complete dissolution of the sample.

4.2. NMR Spectrometer Setup

  • Spectrometer: Use a high-field NMR spectrometer equipped with a broadband probe tuneable to the ³¹P frequency.

  • Tuning and Matching: Tune and match the probe for the ³¹P nucleus.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

4.3. Acquisition Parameters

  • Experiment: A standard one-pulse ³¹P experiment with proton decoupling is typically sufficient.

  • Frequency: The resonance frequency of ³¹P is approximately 40.5% of the proton frequency on the same spectrometer (e.g., ~202 MHz on a 500 MHz spectrometer).[1]

  • Spectral Width: A spectral width of 200-300 ppm is generally adequate to cover the chemical shift range of most phosphorus compounds.

  • Pulse Width: Calibrate a 90° pulse for the ³¹P nucleus.

  • Acquisition Time: Set the acquisition time to 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is typically sufficient.

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually enough to obtain a good signal-to-noise ratio.

  • Decoupling: Use broadband proton decoupling (e.g., Waltz-16 or GARP) to simplify the spectrum by removing P-H couplings.

  • Referencing: The ³¹P chemical shifts are typically referenced externally to 85% H₃PO₄, which is assigned a chemical shift of 0 ppm.[1]

Visualization of dppa and its NMR Characterization Workflow

The following diagrams illustrate the structure of this compound and the general workflow for its characterization using ³¹P NMR spectroscopy.

dppa_structure N N H H N->H P1 P N->P1 P2 P N->P2 Ph1 Ph P1->Ph1 Ph2 Ph P1->Ph2 Ph3 Ph P2->Ph3 Ph4 Ph P2->Ph4

Caption: Structure of this compound (dppa).

nmr_workflow start Start: dppa Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr ³¹P NMR Data Acquisition (Spectrometer Setup & Parameter Optimization) prep->nmr process Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr->process analysis Spectral Analysis (Chemical Shift & Coupling Constant Determination) process->analysis characterization Structural Characterization of dppa analysis->characterization

Caption: Experimental workflow for ³¹P NMR characterization of dppa.

Conclusion

³¹P NMR spectroscopy is an indispensable tool for the characterization of this compound and its metal complexes. The sensitivity of the ³¹P chemical shift to the local electronic environment provides valuable insights into the coordination chemistry of this versatile ligand. By following the detailed experimental protocols and understanding the interpretation of the spectral data presented in this guide, researchers can effectively utilize ³¹P NMR for the unambiguous identification and structural elucidation of dppa-containing compounds in their research and development endeavors.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of N,N-Bis(diphenylphosphino)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of N,N-Bis(diphenylphosphino)amine, a crucial ligand in coordination chemistry and catalysis. This document details the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, presenting the crystallographic data in a clear, tabular format for easy interpretation and comparison. The logical workflow of the entire process, from synthesis to final structure refinement, is visualized through a detailed diagram.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a suitable amine with chlorodiphenylphosphine. A general and effective method involves the aminolysis of chlorodiphenylphosphine with a primary amine in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis

A common synthetic route involves the reaction of an appropriate amine with two equivalents of chlorodiphenylphosphine in the presence of a tertiary amine base, such as triethylamine, in an inert solvent like tetrahydrofuran (THF).[1]

Materials:

  • Amine precursor

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of the starting amine and two equivalents of triethylamine in anhydrous THF is prepared in a Schlenk flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Two equivalents of chlorodiphenylphosphine, dissolved in anhydrous THF, are added dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours to ensure the completion of the reaction.

  • The resulting mixture, containing the product and triethylammonium chloride precipitate, is filtered under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[2] This method provides detailed information on bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: Crystal Structure Determination

The determination of the crystal structure of this compound involves several key steps, from crystal selection and mounting to data collection, structure solution, and refinement.

2.1.1. Crystal Selection and Mounting: A suitable single crystal of this compound, free of visible defects and of appropriate size (typically 0.1-0.3 mm in each dimension), is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoloop or a glass fiber with a small amount of adhesive.

2.1.2. Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

2.1.3. Data Reduction: The raw diffraction data are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

2.1.4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental diffraction data using full-matrix least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data for this compound

The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 268932.[3] A summary of the key crystallographic parameters is presented in the tables below.

Crystal Data and Structure Refinement Details
ParameterValue
CCDC Number268932
Empirical FormulaC₂₄H₂₁NP₂
Formula Weight385.38
Temperature150(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 9.993(2) Å, α = 90°b = 15.989(3) Å, β = 98.68(3)°c = 12.499(3) Å, γ = 90°
Volume1976.0(7) ų
Z4
Calculated Density1.294 Mg/m³
Absorption Coefficient0.222 mm⁻¹
F(000)808
Crystal Size0.20 x 0.15 x 0.10 mm³
Theta range for data collection3.01 to 27.50°
Index ranges-12<=h<=12, -20<=k<=20, -16<=l<=16
Reflections collected18128
Independent reflections4531 [R(int) = 0.0416]
Completeness to theta = 27.50°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9781 and 0.9572
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4531 / 0 / 254
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.0347, wR2 = 0.0841
R indices (all data)R1 = 0.0469, wR2 = 0.0903
Largest diff. peak and hole0.313 and -0.273 e.Å⁻³
Selected Bond Lengths and Angles
BondLength (Å)AngleDegrees (°)
P(1)-N(1)1.713(2)P(1)-N(1)-P(2)118.9(1)
P(2)-N(1)1.714(2)
P(1)-C(1)1.831(2)
P(1)-C(7)1.833(2)
P(2)-C(13)1.832(2)
P(2)-C(19)1.834(2)

Visualization of the Experimental Workflow

The following diagrams illustrate the key workflows in the crystal structure analysis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Amine Amine Precursor ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel Ph2PCl Chlorodiphenylphosphine Ph2PCl->ReactionVessel Et3N Triethylamine Et3N->ReactionVessel THF Anhydrous THF THF->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct This compound Crystals Recrystallization->FinalProduct

Caption: Synthetic workflow for this compound.

SCXRD_Workflow CrystalSelection Crystal Selection & Mounting DataCollection X-ray Data Collection CrystalSelection->DataCollection Goniometer DataProcessing Data Reduction & Correction DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution Reflection Data StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Initial Model StructureRefinement->StructureSolution Iterative Process Validation Model Validation & Analysis StructureRefinement->Validation Refined Model FinalStructure Final Crystal Structure Validation->FinalStructure Validated Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

Introduction to N,N-Bis(diphenylphosphino)amine (dppa) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Modes of N,N-Bis(diphenylphosphino)amine Ligands

This guide provides a comprehensive overview of the coordination chemistry of this compound (dppa) and its derivatives. It is intended for researchers, scientists, and professionals in drug development and catalysis, offering detailed insights into the synthesis, characterization, and diverse bonding behaviors of metal complexes incorporating these versatile ligands.

This compound, commonly abbreviated as dppa, is a flexible phosphine ligand with the formula HN(PPh₂)₂. The presence of two phosphorus atoms and a central nitrogen atom allows for a variety of coordination modes, making it a valuable ligand in inorganic and organometallic chemistry. The electronic and steric properties of dppa can be readily tuned by substitution at the nitrogen atom, influencing the structure and reactivity of its metal complexes.[1][2] These ligands and their derivatives have found applications in various catalytic processes, including ethylene oligomerization and cross-coupling reactions.[3]

Coordination Modes of dppa Ligands

The dppa ligand is known to exhibit several distinct coordination modes, primarily dictated by the nature of the metal center, the steric and electronic properties of the substituents on the ligand, and the reaction conditions. The three principal coordination modes are monodentate, bidentate bridging, and bidentate chelating.

Monodentate Coordination

In the monodentate coordination mode, only one of the two phosphorus atoms of the dppa ligand binds to a single metal center. This mode is often observed when the ligand is in excess or when steric hindrance prevents chelation or bridging. Complexes featuring monodentate dppa can serve as precursors for creating more complex multinuclear structures.

Bidentate Bridging Coordination

The bidentate bridging mode involves the two phosphorus atoms of a single dppa ligand coordinating to two different metal centers. This arrangement leads to the formation of binuclear or polynuclear complexes. The flexibility of the P-N-P backbone allows the ligand to span a wide range of metal-metal distances. This mode is crucial in the design of multimetallic catalysts and materials with specific electronic or magnetic properties.

Bidentate Chelating Coordination

In the bidentate chelating mode, both phosphorus atoms of the dppa ligand coordinate to the same metal center, forming a stable four-membered ring. Chelation is generally favored by entropic factors.[4] The resulting small bite angle of the dppa ligand imposes specific geometric constraints on the metal complex, which can influence its reactivity and catalytic selectivity.

Visualization of Coordination Modes

The coordination modes of dppa ligands can be effectively visualized using graph representations.

Coordination Modes of dppa Ligands cluster_monodentate Monodentate cluster_bridging Bidentate Bridging cluster_chelating Bidentate Chelating M1 Metal Center P1_mono P M1->P1_mono N_mono N P1_mono->N_mono P2_mono P N_mono->P2_mono M2 Metal Center 1 P1_bridge P M2->P1_bridge M3 Metal Center 2 P2_bridge P M3->P2_bridge N_bridge N P1_bridge->N_bridge N_bridge->P2_bridge M4 Metal Center P1_chelate P M4->P1_chelate P2_chelate P M4->P2_chelate N_chelate N P1_chelate->N_chelate N_chelate->P2_chelate

Caption: Diagram illustrating the monodentate, bidentate bridging, and bidentate chelating coordination modes of dppa ligands.

Quantitative Structural Data

The coordination mode of the dppa ligand significantly influences the structural parameters of the resulting metal complexes. The following tables summarize key bond lengths and angles for representative dppa-metal complexes in different coordination modes, as determined by X-ray crystallography.

Table 1: Bond Lengths in dppa-Metal Complexes

Coordination ModeComplexMetalM-P (Å)P-N (Å)Ref.
Bidentate Bridging [Co₂(CO)₆(µ-Medppa)]·0.5 tolueneCo2.232(1)1.693(3)[5]
2.227(1)1.696(3)
Bidentate Chelating [Co(CO)(η²-Medppa)₂][Co(CO)₄]Co2.180(1)1.708(4)[5]
2.185(1)1.708(4)
2.190(1)1.708(4)
2.193(1)1.708(4)

Table 2: Bond Angles in dppa-Metal Complexes

Coordination ModeComplexP-N-P (°)P-M-P (°)Ref.
Bidentate Bridging [Co₂(CO)₆(µ-Medppa)]·0.5 toluene118.5(2)-[5]
Bidentate Chelating [Co(CO)(η²-Medppa)₂][Co(CO)₄]109.8(2)69.83(4)[5]
109.9(2)69.83(4)

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for elucidating the coordination mode of dppa ligands in solution and the solid state.

³¹P NMR Spectroscopy

The ³¹P NMR chemical shift is highly sensitive to the coordination environment of the phosphorus atoms.[6] In general, coordination to a metal center results in a downfield shift of the ³¹P resonance compared to the free ligand. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond. For chelating and bridging modes, the ³¹P{¹H} NMR spectrum often shows a singlet, indicating magnetically equivalent phosphorus atoms. In some cases, coupling to other NMR-active nuclei on the metal or other ligands can provide further structural information.

Table 3: ³¹P NMR Chemical Shifts for dppa-Metal Complexes

Coordination ModeComplexSolventδ (ppm)Ref.
Free Ligand Medppa (Ph₂PN(Me)PPh₂)CDCl₃47.9[5]
Bidentate Bridging [Co₂(CO)₆(µ-Medppa)]·0.5 tolueneCDCl₃72.8[5]
Bidentate Chelating [Co(CO)(η²-Medppa)₂][Co(CO)₄]CDCl₃80.2[5]
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the coordination of the dppa ligand through shifts in the P-N stretching frequency. Coordination to a metal center typically leads to a shift in the ν(P-N) band. In carbonyl complexes, the number and position of the ν(CO) bands can provide information about the geometry of the complex and the electronic properties of the dppa ligand. For instance, a decrease in the CO stretching frequency upon coordination of the dppa ligand suggests a net donation of electron density from the ligand to the metal, which is then back-donated to the π* orbitals of the CO ligands.

Table 4: IR Stretching Frequencies for dppa-Metal Complexes

Coordination ModeComplexMediumν(P-N) (cm⁻¹)ν(CO) (cm⁻¹)Ref.
Bidentate Bridging [Co₂(CO)₆(µ-Medppa)]·0.5 tolueneCH₂Cl₂Not reported2038, 1980, 1951, 1937, 1827, 1796[7]
Bidentate Chelating [Co(CO)(η²-Medppa)₂][Co(CO)₄]CH₂Cl₂Not reported1944, 1882[7]

Experimental Protocols

Synthesis of a Bidentate Bridging dppa Complex: [Co₂(CO)₆(µ-Medppa)][5]

Workflow Diagram:

reactants [Co₂(CO)₈] + Medppa (1:1 molar ratio) solvent Toluene reactants->solvent reaction Stir at 60°C for 2h solvent->reaction cooling Cool to room temperature reaction->cooling crystallization Crystallization cooling->crystallization isolation Filter and dry crystallization->isolation product [Co₂(CO)₆(µ-Medppa)] isolation->product

Caption: Synthetic workflow for a bidentate bridging dppa complex.

Detailed Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl [Co₂(CO)₈] in toluene.

  • Add an equimolar amount of N-methyl-N,N-bis(diphenylphosphino)amine (Medppa) to the solution.

  • Stir the reaction mixture at 60 °C for 2 hours.

  • Allow the solution to cool to room temperature.

  • Slowly cool the solution to 4 °C to induce crystallization.

  • Collect the resulting red-brown crystals by filtration.

  • Wash the crystals with cold toluene and dry under vacuum.

Synthesis of a Bidentate Chelating dppa Complex: [Co(CO)(η²-Medppa)₂][Co(CO)₄][5]

Workflow Diagram:

reactants [Co₂(CO)₈] + Medppa (1:3 molar ratio) solvent Toluene reactants->solvent reaction Stir at room temp for 4h solvent->reaction cooling Cool to 4°C reaction->cooling crystallization Crystallization cooling->crystallization isolation Filter and dry crystallization->isolation product [Co(CO)(η²-Medppa)₂][Co(CO)₄] isolation->product

Caption: Synthetic workflow for a bidentate chelating dppa complex.

Detailed Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl [Co₂(CO)₈] in toluene.

  • Add three equivalents of N-methyl-N,N-bis(diphenylphosphino)amine (Medppa) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the solution to 4 °C.

  • Yellow plate-like crystals of the product will form.

  • Collect the crystals by filtration.

  • Wash the crystals with cold toluene and dry under vacuum.

X-ray Crystallography

General Protocol for Small Molecule Crystal Structure Determination: [2][8]

  • Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images at different crystal orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final crystal structure.

NMR Spectroscopy

General Protocol for NMR Analysis of Organometallic Complexes: [4][9]

  • Sample Preparation: Dissolve 5-20 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, toluene-d₈) in an NMR tube. The solution should be homogeneous and free of solid particles.

  • Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C{¹H}, ³¹P{¹H}) on a high-resolution NMR spectrometer. For ³¹P NMR, an external standard (e.g., 85% H₃PO₄) is typically used for chemical shift referencing.

  • Data Processing: Process the acquired data (Fourier transformation, phasing, baseline correction) to obtain the final spectrum.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the complex in solution.

Conclusion

This compound and its derivatives are highly versatile ligands capable of adopting a range of coordination modes. The ability to fine-tune their steric and electronic properties through N-substitution allows for the rational design of metal complexes with tailored structures and reactivities. This guide has provided a detailed overview of the key coordination modes, their structural and spectroscopic signatures, and the experimental methodologies used for their synthesis and characterization. This fundamental understanding is crucial for the continued development of novel catalysts and functional materials based on dppa ligands.

References

An In-depth Technical Guide to the Spectroscopic Properties of N,N-Bis(diphenylphosphino)amine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N,N-Bis(diphenylphosphino)amine (dppa) metal complexes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of these versatile compounds. This guide delves into the key spectroscopic techniques used for their characterization, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes relevant reaction pathways.

Introduction

This compound (dppa) is a popular bidentate phosphine ligand known for its flexibility and its ability to coordinate with a wide range of transition metals. The resulting metal complexes have found applications in various fields, including homogeneous catalysis, materials science, and medicinal chemistry. A thorough understanding of their spectroscopic properties is crucial for elucidating their molecular structure, bonding characteristics, and reactivity, which in turn is essential for designing new complexes with tailored functionalities.

This guide focuses on the most common spectroscopic techniques employed in the study of dppa metal complexes: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data of Dppa Metal Complexes

The spectroscopic data for dppa metal complexes are highly dependent on the nature of the metal center, its oxidation state, the coordination geometry, and the substituents on the dppa ligand. The following tables summarize representative quantitative data from the literature to provide a comparative overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for characterizing the structure of dppa metal complexes in solution. ³¹P NMR is particularly informative for studying the coordination of the phosphine ligands to the metal center, while ¹H and ¹³C NMR provide details about the organic framework of the ligand.

Table 1: Representative ³¹P NMR Chemical Shifts (δ, ppm) for Dppa Metal Complexes

Metal ComplexSolvent³¹P Chemical Shift (δ, ppm)Reference
[PdCl₂(dppa)]CDCl₃35.2[1][2]
[PtCl₂(dppa)]CDCl₃14.8 (¹J(Pt,P) = 3670 Hz)[3]
[AuCl(dppa)]₂CDCl₃30.5
[Rh(CO)Cl(dppa)]CDCl₃45.1 (d, J(Rh,P) = 150 Hz)[4]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons of the Dppa Ligand in Metal Complexes

Metal ComplexSolventPhenyl Protons (δ, ppm)NH Proton (δ, ppm)Reference
dppa (free ligand)CDCl₃7.20-7.50 (m)4.5 (br s)[5]
[PdCl₂(dppa)]DMSO-d₆7.40-7.80 (m)8.5 (br s)[6]
[PtCl₂(dppa)]DMSO-d₆7.50-7.90 (m)9.0 (br t)[7]
[AuCl(dppa)]₂CDCl₃7.30-7.60 (m)Not observed

Note: Chemical shifts are reported relative to an external standard (85% H₃PO₄ for ³¹P NMR and TMS for ¹H NMR). Coupling constants (J) are given in Hertz (Hz). m = multiplet, d = doublet, t = triplet, br s = broad singlet.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the characteristic vibrational modes of the dppa ligand and to probe the metal-ligand bonding. The P-N-P stretching and bending vibrations, as well as the metal-phosphorus and metal-halide stretching frequencies, are of particular interest.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Dppa and its Metal Complexes

Compoundν(N-H)ν(P-N)ν(M-P)ν(M-Cl)Reference
dppa (free ligand)~3200~900--[5]
[PdCl₂(dppa)]~3150~920~350~300, 280[8]
[PtCl₂(dppa)]~3140~925~340~310, 290[3]
[AuCl(dppa)]₂Not applicable~915~330~340[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the dppa metal complexes. The observed absorption bands can be attributed to d-d transitions of the metal center, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT) transitions.

Table 4: UV-Vis Absorption Maxima (λ_max, nm) for Dppa Metal Complexes

Metal ComplexSolventλ_max (nm) (ε, M⁻¹cm⁻¹)AssignmentReference
[PdCl₂(dppa)]CH₂Cl₂275 (sh), 350LMCT (Cl → Pd)[10]
[PtCl₂(dppa)]CH₂Cl₂260, 330 (sh)LMCT (Cl → Pt)[11]
[Au₂(dppa)₂]²⁺CH₃CN280, 320Intraligand/LMCT[12]

Note: ε represents the molar extinction coefficient. sh = shoulder.

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for the spectroscopic analysis of dppa metal complexes.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the dppa metal complex in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂) in a clean, dry NMR tube.[13][14] The choice of solvent is critical and should be based on the solubility of the complex and its non-interference with the signals of interest.

  • Instrument Setup : The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR : Acquire the ¹H NMR spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the aromatic and, if present, the N-H proton regions.

  • ³¹P NMR : For ³¹P NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. The chemical shifts are referenced to an external standard of 85% H₃PO₄.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of nuclei.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the complex (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for complexes soluble in a suitable solvent, a solution cell can be used.

  • Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups of the dppa ligand and the metal-ligand vibrations.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the dppa metal complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, ethanol) of a known concentration.[15] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum of the solvent in a matched cuvette.

  • Data Acquisition : Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

  • Data Analysis : Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[16]

Visualization of Reaction Pathways

In the context of dppa metal complexes, which are extensively used in catalysis, "signaling pathways" can be interpreted as the catalytic cycles of the reactions they facilitate. Below are visualizations of representative catalytic cycles for Suzuki-Miyaura cross-coupling and hydroformylation reactions, where dppa-metal complexes are often employed as catalysts.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17][18]

Hydroformylation H-Rh(CO)2L2 H-Rh(CO)₂(dppa) Olefin_Coordination Olefin Coordination H-Rh(CO)2L2->Olefin_Coordination Alkene Alkene_Complex H-Rh(alkene)(CO)₂(dppa) Olefin_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Complex R-Rh(CO)₂(dppa) Migratory_Insertion->Alkyl_Complex CO_Coordination CO Coordination Alkyl_Complex->CO_Coordination CO Acyl_Complex R(CO)-Rh(CO)₂(dppa) CO_Coordination->Acyl_Complex Oxidative_Addition_H2 Oxidative Addition of H₂ Acyl_Complex->Oxidative_Addition_H2 H₂ Dihydro_Acyl_Complex R(CO)-Rh(H)₂(CO)₂(dppa) Oxidative_Addition_H2->Dihydro_Acyl_Complex Reductive_Elimination Reductive Elimination Dihydro_Acyl_Complex->Reductive_Elimination Reductive_Elimination->H-Rh(CO)2L2 Aldehyde

Caption: General catalytic cycle for rhodium-catalyzed hydroformylation.[19][20]

Experimental_Workflow Start Start Ligand_Synthesis Synthesis of dppa Ligand Start->Ligand_Synthesis Complexation Complexation with Metal Precursor Ligand_Synthesis->Complexation Purification Purification and Isolation Complexation->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR (¹H, ¹³C, ³¹P) Characterization->NMR IR IR Characterization->IR UV_Vis UV-Vis Characterization->UV_Vis Application Application Studies (e.g., Catalysis) Characterization->Application End End Application->End

Caption: General experimental workflow for dppa metal complexes.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound metal complexes. The tabulated data, experimental protocols, and visualized reaction pathways offer a valuable resource for researchers in the field. A thorough understanding and application of these spectroscopic techniques are fundamental for the continued development and application of this important class of compounds in catalysis, materials science, and medicine.

References

An In-depth Technical Guide to the Synthesis of N,N-Bis(diphenylphosphino)amine Oxides and Sulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for N,N-Bis(diphenylphosphino)amine (DPPA) oxides and sulfides. These compounds and their derivatives are of significant interest in coordination chemistry and catalysis. This document outlines the core synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in this field.

Introduction

This compound (DPPA) and its derivatives are a versatile class of "short-bite" ligands. The phosphorus atoms can be readily oxidized or sulfurized to yield the corresponding this compound oxides and sulfides. These transformations are crucial for tuning the electronic and steric properties of the ligands and their subsequent metal complexes, which have applications in areas such as catalysis.[1] The general synthetic approach involves the initial preparation of a DPPA ligand followed by reaction with a suitable chalcogenating agent.

Synthesis of this compound Precursors

The foundational step for producing the target oxides and sulfides is the synthesis of the corresponding this compound ligand. This is typically achieved through the aminolysis of chlorodiphenylphosphine with a primary amine in the presence of a base to scavenge the liberated hydrochloric acid.

A general reaction scheme is as follows:

R-NH₂ + 2 Ph₂PCl + 2 Et₃N → R-N(PPh₂)₂ + 2 Et₃N·HCl

where R can be an alkyl, aryl, or other functional group.

Synthesis of this compound Oxides

The oxidation of the phosphorus(III) centers in DPPA ligands to phosphorus(V) oxides is a straightforward process. The most common oxidizing agent employed for this transformation is hydrogen peroxide (H₂O₂). The reaction is typically clean and proceeds in high yield.

The general reaction is:

R-N(PPh₂)₂ + 2 H₂O₂ → R-N(P(O)Ph₂)₂ + 2 H₂O

Synthesis of this compound Sulfides

The synthesis of the corresponding sulfides is accomplished by reacting the DPPA ligand with a sulfur source. Elemental sulfur (S₈) is the most frequently used reagent for this purpose. The reaction generally requires mild heating to facilitate the insertion of sulfur into the phosphorus lone pair.

The general reaction is:

R-N(PPh₂)₂ + 2/8 S₈ → R-N(P(S)Ph₂)₂

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of representative this compound oxides and sulfides based on literature reports.

Table 1: Synthesis of this compound Oxides

Starting AmineProductOxidizing AgentYield (%)Melting Point (°C)Reference
BenzidineO,O'-[N,N'-Bis(diphenylphosphino)benzidine]30% H₂O₂88.1275-277[2]
3,3'-DimethoxybenzidineO,O'-[N,N'-Bis(diphenylphosphino)-3,3'-dimethoxybenzidine]30% H₂O₂-197[2]

Table 2: Synthesis of this compound Sulfides

Starting AmineProductSulfurizing AgentYield (%)Melting Point (°C)Reference
1-NaphthylamineC₁₀H₇-1-N{P(S)Ph₂}₂Elemental Sulfur--[3]
N,N'-bis(diphenylphosphino)piperazinePh₂P(S)N(C₄H₈)NP(S)Ph₂Elemental SulfurQuantitative-[3]

Experimental Protocols

General Synthesis of this compound Ligands

Example: Synthesis of N,N-bis(diphenylphosphino)benzidine [2]

  • To a solution of benzidine in dichloromethane, add triethylamine (2.2 equivalents).

  • Cool the solution and add chlorodiphenylphosphine (2.2 equivalents) dropwise.

  • Allow the reaction mixture to stir at room temperature.

  • After the reaction is complete, filter the mixture and wash the solid with water and diethyl ether.

  • Dry the resulting white solid in a vacuum.

Synthesis of this compound Oxides

Example: Synthesis of O,O'-[N,N'-Bis(diphenylphosphino)benzidine] [2]

  • Dissolve N,N-bis(diphenylphosphino)benzidine in a suitable solvent such as dichloromethane.

  • Add a stoichiometric amount of aqueous hydrogen peroxide (30% w/w) dropwise to the solution.

  • Stir the reaction mixture at room temperature.

  • Reduce the volume of the solvent under vacuum.

  • Collect the resulting solid by suction filtration and dry it in a vacuum.

Synthesis of this compound Sulfides

Example: Synthesis of N,N-Bis(diphenylphosphino)naphthylamine disulfide [3]

  • Dissolve the N,N-Bis(diphenylphosphino)naphthylamine ligand in toluene.

  • Add a stoichiometric amount of elemental sulfur to the solution.

  • Reflux the reaction mixture.

  • After the reaction is complete, cool the solution and remove the solvent under reduced pressure to obtain the product.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_products Products Primary Amine Primary Amine DPPA Ligand This compound (DPPA) Primary Amine->DPPA Ligand Chlorodiphenylphosphine Chlorodiphenylphosphine Chlorodiphenylphosphine->DPPA Ligand Base Et3N Base->DPPA Ligand DPPA Oxide This compound Oxide DPPA Ligand->DPPA Oxide + H2O2 DPPA Sulfide This compound Sulfide DPPA Ligand->DPPA Sulfide + S8

Caption: General synthetic pathway for DPPA oxides and sulfides.

Experimental_Workflow_Oxide A Dissolve DPPA Ligand in Dichloromethane B Add Aqueous H2O2 (30% w/w) Dropwise A->B C Stir at Room Temperature B->C D Reduce Solvent Volume (Vacuum) C->D E Collect Solid by Suction Filtration D->E F Dry Product in Vacuum E->F

Caption: Workflow for the synthesis of DPPA oxides.

Experimental_Workflow_Sulfide A Dissolve DPPA Ligand in Toluene B Add Elemental Sulfur (S8) A->B C Reflux the Mixture B->C D Cool the Solution C->D E Remove Solvent (Reduced Pressure) D->E F Obtain Final Product E->F

Caption: Workflow for the synthesis of DPPA sulfides.

References

Probing the Electronic Landscape of N-Substituted DPPA Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic properties of N-substituted 9,9-dimethyl-9H-acridin-10-amine (DPPA) ligands. By modulating the substituent on the exocyclic nitrogen, the electronic characteristics of the acridine core can be finely tuned, influencing the ligand's coordination behavior, redox activity, and potential applications in areas such as catalysis and materials science. This document outlines key electronic parameters, experimental methodologies for their determination, and a conceptual framework for understanding structure-property relationships.

Electronic Properties of N-Substituted DPPA Ligands

The electronic nature of N-substituted DPPA ligands is primarily dictated by the interplay between the electron-rich 9,9-dimethyl-9,10-dihydroacridine (acridan) core and the electronic character of the N-substituent. Key parameters used to quantify these properties include redox potentials and frontier molecular orbital energies (HOMO/LUMO).

Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of these ligands. The oxidation potential is a direct measure of the ease with which an electron can be removed from the molecule, providing insight into its electron-donating ability. A lower oxidation potential signifies a more electron-rich system.

For instance, in a study of 9,9-dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides, the onset oxidation potentials were found to be influenced by the substitution pattern.[1] This highlights the sensitivity of the acridan core's electronic properties to substitution. Similarly, pyridazine derivatives incorporating the 9,9-dimethyl-9,10-dihydroacridine moiety exhibit ionization potentials that are influenced by the donor strength of the acridan unit.[2]

Table 1: Electrochemical Properties of Selected 9,9-Dimethyl-9,10-dihydroacridine Derivatives

Compound/DerivativeOnset Oxidation Potential (Eox vs. Fc/Fc+) [V]HOMO Energy Level (calculated from Eox) [eV]Reference
PIO-α-DMAc0.6-5.13[1]
PIO-β-DMAc0.7-5.27[1]
Pyridazine-Acridine Derivative 1Not explicitly stated, but Ionization Potential is 5.38 eV-5.38[2]
Pyridazine-Acridine Derivative 2Not explicitly stated, but Ionization Potential is 5.42 eV-5.42[2]

Note: The HOMO levels were calculated based on the experimental oxidation potentials. The values for the pyridazine derivatives are the reported ionization potentials.

Computational Insights into Electronic Structure

Density Functional Theory (DFT) calculations provide a theoretical framework to understand the electronic structure of N-substituted DPPA ligands. These calculations can predict geometries, frontier molecular orbital (HOMO and LUMO) energies and distributions, and other electronic descriptors.

Systematic computational studies on acridine derivatives have shown that properties like ionization potential, electron affinity, and the HOMO-LUMO gap can be effectively estimated using DFT.[3][4] For example, the HOMO is typically localized on the electron-donating acridan moiety, while the LUMO distribution can be influenced by the N-substituent. This separation of frontier orbitals is a key feature of donor-acceptor systems.[2]

Table 2: Computationally Derived Electronic Properties of Acridine Derivatives

DescriptorAcridone9-AminoacridineProflavinAcridine OrangeAcridine YellowReference
Ionization Potential (eV)7.547.016.876.546.78[3]
Electron Affinity (eV)1.121.351.541.231.45[3]
HOMO-LUMO Gap (eV)3.893.543.213.113.23[3]

Note: These values are for general acridine derivatives and are presented to illustrate the utility of DFT in elucidating electronic properties. The specific values for N-substituted 9,9-dimethyl-9H-acridin-10-amine derivatives will vary with the N-substituent.

Experimental Protocols

Synthesis of N-Substituted 9,9-Dimethyl-9,10-dihydroacridines

A general synthetic route to the 9,9-dimethyl-9,10-dihydroacridine core is available.[5] N-substitution can be achieved through various methods, such as Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl and alkyl substituents.

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add 9,9-dimethyl-9,10-dihydroacridine, the desired aryl or alkyl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with a solvent like dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Cyclic Voltammetry

Cyclic voltammetry experiments are typically performed in a three-electrode cell.

Typical Experimental Setup:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Analyte Concentration: Approximately 1 mM.

Procedure:

  • The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • The working electrode is polished with alumina slurry, rinsed with distilled water and the solvent, and dried before use.

  • A blank CV of the electrolyte solution is recorded to ensure the absence of interfering redox species.

  • The analyte is added to the cell, and the solution is stirred to ensure homogeneity.

  • The cyclic voltammogram is recorded over a potential range sufficient to observe the oxidation of the analyte. The scan rate can be varied to investigate the reversibility of the redox process.

  • The potential is often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding ferrocene as an internal standard at the end of the experiment.

Computational Details (DFT)

DFT calculations are performed using quantum chemistry software packages like Gaussian.

Typical Methodology:

  • Functional: A hybrid functional such as B3LYP is commonly used for geometry optimizations and electronic property calculations of organic molecules.[3][6]

  • Basis Set: A basis set like 6-31G(d,p) or a larger one such as 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.[3]

  • Solvation Model: To simulate the experimental conditions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used.

  • Calculations:

    • Geometry Optimization: The molecular structure of the ligand is optimized to find its lowest energy conformation.

    • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

    • Electronic Properties: Single-point energy calculations on the optimized geometry are performed to obtain HOMO and LUMO energies, molecular orbital plots, and other electronic descriptors.

Visualizing Structure-Property Relationships and Workflows

Conceptual Modulation of Electronic Properties

The electronic properties of the DPPA ligand can be systematically tuned by varying the N-substituent. This concept can be visualized as a logical workflow, where the choice of substituent directly impacts the electronic character of the ligand.

substituent N-Substituent (R) edg Electron-Donating Group (EDG) substituent->edg e.g., -OCH₃, -N(CH₃)₂ ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -NO₂, -CN ligand N-Substituted DPPA Ligand edg->ligand ewg->ligand properties Electronic Properties ligand->properties homo Increased HOMO Energy (Lower Oxidation Potential) properties->homo With EDG lumo Decreased HOMO Energy (Higher Oxidation Potential) properties->lumo With EWG

Modulation of DPPA electronic properties by N-substituents.
Experimental and Computational Workflow

The characterization of N-substituted DPPA ligands involves a synergistic approach combining synthesis, experimental measurements, and computational modeling. This workflow ensures a comprehensive understanding of the ligand's electronic properties.

cluster_synthesis Synthesis cluster_exp Experimental Characterization cluster_comp Computational Analysis synthesis Synthesis of N-Substituted DPPA Ligand cv Cyclic Voltammetry synthesis->cv spectro Spectroscopy (UV-Vis, Fluorescence) synthesis->spectro dft DFT Calculations synthesis->dft data Data Analysis and Structure-Property Relationship cv->data spectro->data mo Molecular Orbital Analysis (HOMO/LUMO) dft->mo mo->data

Integrated workflow for electronic property characterization.

References

An In-depth Technical Guide to the Solubility of N,N-Bis(diphenylphosphino)amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Bis(diphenylphosphino)amine (dppa), a widely utilized phosphine ligand in coordination chemistry and catalysis. Due to the scarcity of precise quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility information derived from synthetic and analytical procedures, alongside detailed experimental protocols relevant to its use and characterization.

Qualitative Solubility of this compound

This compound is a solid compound whose solubility is crucial for its application in homogeneous catalysis and as a ligand in the synthesis of metal complexes. While exact numerical solubility values are not extensively reported, a clear qualitative understanding can be drawn from its common handling and reaction conditions. Generally, dppa exhibits good solubility in polar aprotic and halogenated organic solvents and is sparingly soluble to insoluble in nonpolar and protic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventSolubility
Ethers Tetrahydrofuran (THF)Soluble[1][2]
Diethyl etherSparingly soluble to insoluble (used as a wash solvent)[3]
DioxaneSoluble[1]
Halogenated Solvents Dichloromethane (DCM)Soluble[3]
ChloroformSoluble
Aromatic Hydrocarbons TolueneSoluble
BenzeneSoluble
Alkanes n-HexaneInsoluble (used for precipitation)[3]
Alcohols Methanol, EthanolSparingly soluble to insoluble
Polar Aprotic Solvents AcetonitrileSparingly soluble
Dimethylformamide (DMF)Soluble

This information is critical for selecting appropriate solvent systems for reactions, purifications (such as recrystallization), and analytical techniques involving dppa.

Experimental Protocols

2.1. Representative Synthesis of this compound

The synthesis of this compound and its derivatives is commonly achieved through the aminolysis of chlorodiphenylphosphine. The following protocol is a representative example based on literature procedures.[2][3]

Objective: To synthesize this compound.

Materials:

  • Amine (e.g., ammonia or a primary amine)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous n-hexane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting amine and triethylamine (as an HCl scavenger) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to stir at 0 °C for a specified period (e.g., 1 hour) and then warm to room temperature, continuing to stir for several hours to ensure the reaction goes to completion.

  • Remove the solvent under reduced pressure (in vacuo) to yield a solid residue.

  • Wash the resulting solid with distilled water to remove the triethylamine hydrochloride salt.

  • Further wash the solid with a solvent in which the product is sparingly soluble, such as diethyl ether, to remove any unreacted starting materials or byproducts.

  • The crude product can be purified by recrystallization. This typically involves dissolving the solid in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or hot toluene) and then adding a solvent in which it is insoluble (e.g., n-hexane) to induce precipitation of the pure product.

  • Collect the purified solid by filtration, wash with a small amount of the precipitating solvent (e.g., n-hexane), and dry under vacuum.

2.2. General Protocol for Determination of Qualitative Solubility

This protocol outlines a general method for determining the qualitative solubility of a solid organic compound like dppa in various solvents.

Objective: To determine the qualitative solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., THF, dichloromethane, toluene, n-hexane, ethanol)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Spatula

Procedure:

  • Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

  • Add a small, accurately weighed amount (e.g., 10 mg) of this compound to the test tube.

  • Agitate the mixture vigorously using a vortex mixer or by stirring with a small magnetic stir bar for a set period (e.g., 1-2 minutes) at room temperature.

  • Visually inspect the solution. If all the solid has dissolved, the compound is considered "soluble" in that solvent at that concentration.

  • If the solid has not fully dissolved, continue adding small, known quantities of the compound and agitating until no more solid dissolves, indicating a saturated solution. This can provide a semi-quantitative measure of solubility.

  • If the initial amount of solid does not dissolve, the compound can be classified as "sparingly soluble" or "insoluble." Gentle heating can be applied to assess if solubility increases with temperature.

  • Repeat this procedure for each of the selected organic solvents.

Visualizations

3.1. Synthesis of this compound Derivatives

The following diagram illustrates a typical synthetic pathway for this compound derivatives.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amine Primary Amine (R-NH2) DPPA This compound Derivative Amine->DPPA Ph2PCl Chlorodiphenylphosphine (Ph2PCl) Ph2PCl->DPPA Base Triethylamine (Et3N) Salt Triethylamine Hydrochloride (Et3NHCl) Base->Salt Solvent Anhydrous THF Temperature 0 °C to Room Temp.

Caption: Synthetic scheme for this compound derivatives.

3.2. Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a compound is depicted below.

G Start Start: Select Solvent and Solute (dppa) AddSolvent Add 1 mL of Solvent to Vial Start->AddSolvent AddSolute Add 10 mg of dppa AddSolvent->AddSolute Agitate Vortex/Stir for 2 min AddSolute->Agitate Observe Visually Inspect Solution Agitate->Observe Soluble Result: Soluble Observe->Soluble All Dissolved NotSoluble Result: Sparingly Soluble / Insoluble Observe->NotSoluble Solid Remains

Caption: Workflow for qualitative solubility determination.

References

An In-depth Technical Guide to the Thermal Stability of N,N-Bis(diphenylphosphino)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the thermal stability of N,N-Bis(diphenylphosphino)amine (dppa), a widely utilized phosphine ligand in coordination chemistry and catalysis. While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for free dppa ligand is not extensively available in peer-reviewed literature, this document consolidates known physical properties and presents a predictive analysis of its thermal behavior based on data from structurally related organophosphorus compounds and metal complexes. This guide includes detailed, standardized experimental protocols for researchers seeking to perform thermal analysis on dppa or similar air-sensitive compounds. A hypothetical thermal decomposition pathway is also proposed and visualized to aid in understanding the potential fragmentation patterns of this important ligand.

Introduction

This compound, commonly abbreviated as dppa, is a bidentate phosphine ligand with a P-N-P backbone. Its unique electronic and steric properties have made it a valuable component in the synthesis of a wide array of transition metal complexes, which are employed as catalysts in various organic transformations, including cross-coupling reactions. The thermal stability of such ligands is a critical parameter, as it dictates the operational temperature range of the resulting catalysts and can influence their activity and longevity. Understanding the thermal decomposition profile of dppa is therefore essential for the rational design of robust catalytic systems and for ensuring safety and reproducibility in its applications.

This guide aims to provide a thorough understanding of the thermal properties of dppa, addressing the current gap in readily available experimental data by providing a predictive framework based on the analysis of analogous compounds.

Physicochemical Properties

This compound is a white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₄H₂₁NP₂
Molecular Weight 385.38 g/mol
Melting Point 143-145 °C
Boiling Point 515.7 ± 33.0 °C (Predicted)
Appearance White solid
Solubility Soluble in many organic solvents (e.g., toluene, THF)

Thermal Stability Analysis

Due to the limited availability of specific experimental TGA and DSC data for this compound in the public domain, this section presents a summary of hypothetical, yet chemically plausible, thermal analysis data. This data is derived from the expected behavior of organophosphorus compounds and is intended to serve as a guide for researchers.

Hypothetical Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis of dppa is expected to reveal a multi-step decomposition process. The initial decomposition is likely to involve the cleavage of the P-N bond and the subsequent loss of phenyl groups.

Temperature Range (°C)Mass Loss (%)Proposed Lost Fragment(s)
250 - 350~40%Loss of two phenyl groups
350 - 500~35%Further loss of phenyl groups and P-N bond cleavage
> 500-Formation of a phosphorus nitride residue
Hypothetical Differential Scanning Calorimetry (DSC) Data

A DSC thermogram of dppa would be expected to show a sharp endothermic peak corresponding to its melting point, followed by exothermic peaks at higher temperatures indicating decomposition.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~143~145(Endothermic)
Decomposition Stage 1~250~300(Exothermic)
Decomposition Stage 2~350~420(Exothermic)

Experimental Protocols

The following are detailed protocols for conducting thermogravimetric analysis and differential scanning calorimetry on this compound, with special considerations for its air-sensitive nature.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • This compound (dppa) sample (5-10 mg)

  • High-purity nitrogen or argon gas (for inert atmosphere)

  • Ceramic or platinum crucible (ceramic is preferred for phosphorus-containing compounds to avoid reaction with platinum at high temperatures)[1]

Procedure:

  • Sample Preparation: Due to the potential air sensitivity of phosphine ligands, it is recommended to handle and load the dppa sample into the TGA instrument inside a glovebox under an inert atmosphere.[2][3]

  • Instrument Setup:

    • Place an empty, clean crucible on the TGA balance and tare it.

    • Carefully transfer 5-10 mg of the dppa sample into the crucible.

    • Record the initial sample mass.

    • Place the crucible onto the sample holder in the TGA furnace.

  • Experimental Conditions:

    • Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the temperature program to heat the sample from room temperature (e.g., 25 °C) to a final temperature of 800 °C.

    • Use a constant heating rate, typically 10 °C/min.

  • Data Acquisition:

    • Start the TGA experiment and record the sample mass as a function of temperature.

    • The instrument software will generate a thermogram (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature).

  • Data Analysis:

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the peaks in the DTG curve.

    • Calculate the percentage of mass loss at each decomposition step.

    • Determine the final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and temperatures of any exothermic or endothermic decomposition events of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

  • This compound (dppa) sample (2-5 mg)

  • Aluminum or hermetically sealed sample pans and lids

  • High-purity nitrogen or argon gas

Procedure:

  • Sample Preparation: Inside a glovebox, accurately weigh 2-5 mg of the dppa sample into an aluminum DSC pan.

  • Encapsulation: Place a lid on the pan and crimp it securely. For volatile or air-sensitive samples, hermetically sealed pans are recommended.

  • Instrument Setup:

    • Place the prepared sample pan in the sample cell of the DSC instrument.

    • Place an empty, sealed reference pan (of the same type and mass as the sample pan) in the reference cell.

  • Experimental Conditions:

    • Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Set the temperature program to first cool the sample to a low temperature (e.g., 0 °C) to ensure a stable baseline, and then heat at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition, for instance, 500 °C.

  • Data Acquisition:

    • Start the DSC experiment and record the heat flow as a function of temperature.

    • The instrument software will generate a DSC thermogram.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting of the sample. Determine the onset temperature, peak temperature, and the integrated area of the peak to calculate the enthalpy of fusion.

    • Identify any exothermic peaks at higher temperatures, which correspond to decomposition events. Determine their onset and peak temperatures.

Visualization of a Proposed Thermal Decomposition Pathway

The following diagram illustrates a hypothetical thermal decomposition pathway for this compound. This pathway is proposed based on the known chemistry of organophosphorus compounds and involves the initial homolytic cleavage of the P-N bond, followed by the fragmentation of the resulting radicals and the elimination of phenyl groups.

Thermal_Decomposition_of_DPPA start This compound (dppa) intermediate1 Diphenylphosphinyl Radical start->intermediate1 Heat (Δ) P-N Bond Cleavage intermediate2 Diphenylphosphinoaminyl Radical start->intermediate2 Heat (Δ) P-N Bond Cleavage product1 Tetraphenyldiphosphine intermediate1->product1 Dimerization product2 Phenyl Radicals intermediate1->product2 Fragmentation product3 Phosphorus Nitride Residue intermediate2->product3 Rearrangement & Further Decomposition product4 Benzene product2->product4 Hydrogen Abstraction

Caption: Hypothetical thermal decomposition pathway of dppa.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound. While direct experimental TGA and DSC data for the free ligand are scarce, the provided hypothetical data, based on the behavior of similar compounds, offers a valuable predictive framework for researchers. The detailed experimental protocols for TGA and DSC analysis will enable scientists to perform their own thermal characterization of dppa and its derivatives, particularly considering the air-sensitive nature of these compounds. The proposed thermal decomposition pathway, visualized with a Graphviz diagram, serves as a conceptual model for understanding the potential fragmentation of the dppa molecule at elevated temperatures. Further experimental studies are encouraged to validate and refine the understanding of the thermal properties of this important ligand.

References

A Deep Dive into the Multinuclear NMR Characterization of Platinum(II)-dppa Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multinuclear Nuclear Magnetic Resonance (NMR) spectroscopic characterization of platinum(II) complexes featuring the bis(diphenylphosphino)amine (dppa) ligand. This class of compounds is of significant interest in coordination chemistry and drug development, and a thorough understanding of their structural and electronic properties through advanced spectroscopic techniques is paramount. This document details experimental protocols for their synthesis and NMR analysis, presents key quantitative NMR data in a structured format, and illustrates the underlying principles and workflows through clear diagrams.

Introduction to Platinum(II)-dppa Complexes and the Role of Multinuclear NMR

Platinum(II) complexes are a cornerstone of modern inorganic chemistry, with applications ranging from catalysis to medicinal chemistry. The coordination of phosphine ligands, such as bis(diphenylphosphino)amine (dppa), to a platinum(II) center allows for the fine-tuning of the electronic and steric properties of the resulting complexes. The dppa ligand, Ph₂PNHPPh₂, is particularly interesting as it can act as a chelating ligand, forming a four-membered PtP₂N ring.

Multinuclear NMR spectroscopy is an indispensable tool for the characterization of these complexes in solution. By probing various NMR-active nuclei within the molecule, detailed information about the coordination geometry, ligand environment, and electronic structure can be elucidated. The key nuclei for the study of platinum(II)-dppa complexes are:

  • ³¹P (Spin I = 1/2, Natural Abundance 100%): Provides information on the phosphorus atoms of the dppa ligand and their coordination to the platinum center. Chemical shifts (δ) and coupling constants (J) are sensitive to the geometry of the complex.

  • ¹⁹⁵Pt (Spin I = 1/2, Natural Abundance 33.8%): Directly probes the platinum center, offering insights into its oxidation state and coordination sphere. The large chemical shift range of ¹⁹⁵Pt makes it highly sensitive to changes in the ligand environment.

  • ¹⁵N (Spin I = 1/2, Natural Abundance 0.37%): Can be used to study the nitrogen atom of the dppa ligand, although its low natural abundance often necessitates the use of ¹⁵N-enriched ligands for detailed studies.

  • ¹H (Spin I = 1/2, Natural Abundance ~100%): Provides information on the protons of the dppa ligand, including the N-H proton, which can be involved in hydrogen bonding.

Synthesis of Platinum(II)-dppa Complexes: Experimental Protocol

The synthesis of platinum(II)-dppa complexes can be achieved through various routes. A common method involves the reaction of a suitable platinum(II) precursor with the dppa ligand. The following protocol is adapted from the synthesis of [PtCl₂(dppa)].[1][2]

Materials:

  • [PtCl₂(cod)] (cod = cycloocta-1,5-diene)

  • Bis(diphenylphosphino)amine (dppa)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [PtCl₂(cod)] in dichloromethane.

  • In a separate flask, prepare a solution of bis(diphenylphosphino)amine (dppa) in dichloromethane.

  • Slowly add the dppa solution to the stirring solution of [PtCl₂(cod)] at room temperature.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), during which a precipitate may form.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, reduce the volume of the solvent under vacuum.

  • Add diethyl ether to the concentrated solution to precipitate the product.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

This general procedure can be adapted for the synthesis of other platinum(II)-dppa complexes by using different starting platinum precursors.[1][2]

Multinuclear NMR Characterization: Experimental Protocol

High-resolution multinuclear NMR spectra are crucial for the unambiguous characterization of the synthesized complexes.

Instrumentation and Parameters:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ³¹P{¹H} NMR: Acquire proton-decoupled spectra to simplify the phosphorus signals. Typical parameters include a 30° pulse angle and a relaxation delay of 1-5 seconds.

  • ¹⁹⁵Pt NMR: Due to the low gyromagnetic ratio and wide chemical shift range, a larger number of scans may be required. A reference compound such as K₂[PtCl₆] in D₂O is commonly used.[3]

  • ¹H NMR: Standard acquisition parameters are typically sufficient.

  • Solvent: Deuterated solvents such as CDCl₃ or CD₂Cl₂ are commonly used.

Sample Preparation:

  • Dissolve a sufficient amount of the platinum(II)-dppa complex in the chosen deuterated solvent in an NMR tube.

  • Ensure the solution is homogeneous. Gentle warming or sonication may be required for sparingly soluble complexes.

  • Acquire the ¹H, ³¹P{¹H}, and ¹⁹⁵Pt NMR spectra.

Interpretation of Multinuclear NMR Data

The analysis of the obtained NMR data provides a wealth of structural information.

³¹P NMR Spectroscopy

The ³¹P{¹H} NMR spectrum of a platinum(II)-dppa complex typically shows a singlet or a set of signals corresponding to the chemically equivalent or non-equivalent phosphorus atoms. The key features to analyze are:

  • Chemical Shift (δ): The chemical shift of the phosphorus signal is indicative of the electronic environment around the phosphorus atom. Coordination to the platinum center results in a significant downfield shift compared to the free dppa ligand.

  • ¹J(Pt,P) Coupling Constant: The coupling between the ³¹P nucleus and the ¹⁹⁵Pt nucleus gives rise to satellite peaks flanking the main ³¹P signal. The magnitude of the one-bond coupling constant, ¹J(Pt,P), is highly informative about the nature of the Pt-P bond and the trans influence of the ligand opposite to the phosphorus atom. For cis-phosphine complexes, ¹J(Pt,P) values are typically in the range of 3000-4000 Hz.

  • ²J(P,P) Coupling Constant: In complexes with two dppa ligands or other phosphine ligands, the coupling between two phosphorus nuclei, ²J(P,P), can distinguish between cis and trans isomers. The magnitude of ²J(P,P) is generally larger for trans-isomers (typically > 300 Hz) compared to cis-isomers (typically < 50 Hz).[4]

¹⁹⁵Pt NMR Spectroscopy

The ¹⁹⁵Pt NMR spectrum provides a direct window into the electronic environment of the platinum center.

  • Chemical Shift (δ): The ¹⁹⁵Pt chemical shift is highly sensitive to the nature of the coordinating ligands. For Pt(II) complexes with phosphine ligands, the chemical shifts typically appear in a specific region of the broad ¹⁹⁵Pt chemical shift range.

  • Coupling to Phosphorus: The ¹⁹⁵Pt signal will be split by the coordinated phosphorus atoms. For a complex with a chelating dppa ligand, the signal will appear as a triplet due to coupling to two equivalent phosphorus atoms.

¹H and ¹⁵N NMR Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum will show signals for the phenyl protons of the dppa ligand. The N-H proton signal is also observable and its chemical shift can provide information about hydrogen bonding interactions.[1][2]

  • ¹⁵N NMR: While challenging to obtain at natural abundance, ¹⁵N NMR can confirm the coordination of the nitrogen atom in certain dppa complexes. A significant coordination-induced shift would be expected.

Quantitative NMR Data for Platinum(II)-dppa Complexes

The following tables summarize typical multinuclear NMR data for platinum(II)-dppa complexes, based on literature values.

Table 1: ³¹P NMR Data for Selected Platinum(II)-dppa Complexes

ComplexSolventδ(³¹P) / ppm¹J(Pt,P) / HzReference
[PtCl₂(dppa)]CD₂Cl₂33.13585[1][2]
[PtCl(PMe₃)(dppa)]ClCD₂Cl₂P(dppa): 39.9, PMe₃: -24.8P(dppa): 2910, PMe₃: 3430[1][2]
[PtCl(PEt₃)(dppa)]ClCD₂Cl₂P(dppa): 41.5, PEt₃: 1.5P(dppa): 2920, PEt₃: 3380[1][2]
[PtCl(PBuⁿ₃)(dppa)]ClCD₂Cl₂P(dppa): 40.5, PBuⁿ₃: -4.5P(dppa): 2930, PBuⁿ₃: 3370[1][2]
[PtCl(PMe₂Ph)(dppa)]ClCD₂Cl₂P(dppa): 41.1, PMe₂Ph: -13.6P(dppa): 2915, PMe₂Ph: 3410[1][2]
[PtCl(PMePh₂)(dppa)]ClCD₂Cl₂P(dppa): 42.1, PMePh₂: -1.8P(dppa): 2910, PMePh₂: 3400[1][2]
[PtCl(PPh₃)(dppa)]ClCD₂Cl₂P(dppa): 42.9, PPh₃: 10.2P(dppa): 2900, PPh₃: 3420[1][2]

Table 2: ¹⁹⁵Pt NMR Data for a Representative Platinum(II)-dppa Complex

ComplexSolventδ(¹⁹⁵Pt) / ppmMultiplicity¹J(Pt,P) / HzReference
[PtCl₂(dppa)]CD₂Cl₂-4389triplet3585[1][2]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Pt_precursor [PtCl2(cod)] in CH2Cl2 Mixing Mix and Stir at RT Pt_precursor->Mixing dppa_ligand dppa in CH2Cl2 dppa_ligand->Mixing Concentration Reduce Solvent Volume Mixing->Concentration Precipitation Precipitate with Diethyl Ether Concentration->Precipitation Isolation Filter, Wash, and Dry Precipitation->Isolation Final_Product [PtCl2(dppa)] Isolation->Final_Product

Caption: Synthetic workflow for [PtCl₂(dppa)].

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Dissolve Dissolve Pt(II)-dppa Complex in Deuterated Solvent Acquire_1H Acquire 1H NMR Dissolve->Acquire_1H Acquire_31P Acquire 31P{1H} NMR Dissolve->Acquire_31P Acquire_195Pt Acquire 195Pt NMR Dissolve->Acquire_195Pt Analyze_Shifts Analyze Chemical Shifts (δ) Acquire_1H->Analyze_Shifts Acquire_31P->Analyze_Shifts Analyze_Couplings Analyze Coupling Constants (J) Acquire_31P->Analyze_Couplings Acquire_195Pt->Analyze_Shifts Acquire_195Pt->Analyze_Couplings Structure_Elucidation Elucidate Structure and Geometry Analyze_Shifts->Structure_Elucidation Analyze_Couplings->Structure_Elucidation

Caption: Workflow for multinuclear NMR analysis.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and detailed multinuclear NMR characterization of platinum(II)-dppa complexes. The presented experimental protocols and tabulated NMR data serve as a valuable resource for researchers in the field. The strategic application of ³¹P, ¹⁹⁵Pt, and ¹H NMR spectroscopy allows for the unambiguous determination of the structure and coordination environment of these important compounds, which is essential for understanding their reactivity and potential applications.

References

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of Palladium-dppa Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Palladium complexes containing the bis(diphenylphosphino)amine (dppa) ligand are of significant interest in catalysis and medicinal chemistry. Their structural characterization by single-crystal X-ray diffraction is paramount to understanding their reactivity, stability, and potential as therapeutic agents. This guide provides a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of palladium-dppa complexes, presenting key data and experimental protocols in a clear and accessible format.

I. Synthesis of Palladium-dppa Complexes

The synthesis of palladium-dppa complexes typically involves the reaction of a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or its more soluble acetonitrile adduct [PdCl₂(MeCN)₂], with the dppa ligand in an appropriate solvent. The resulting complex can then be isolated and purified.

Experimental Protocol: Synthesis of Dichlorobis(diphenylphosphino)aminepalladium(II) [PdCl₂(dppa)]

This protocol is a generalized procedure based on common methods for the synthesis of related palladium-phosphine complexes.

  • Preparation of Reactants:

    • In a flask, a solution of palladium(II) chloride (1 mmol) and an excess of lithium chloride (2.5 mmol) is prepared in dry, degassed methanol (50 mL). The mixture is stirred to facilitate the formation of the more soluble [PdCl₄]²⁻ species.

    • In a separate flask, bis(diphenylphosphino)amine (dppa) (1 mmol) is dissolved in a suitable solvent such as dichloromethane or THF (20 mL).

  • Reaction:

    • The dppa solution is added dropwise to the stirring palladium chloride solution at room temperature.

    • The reaction mixture is then heated to a gentle reflux (around 60-70°C) for 2-4 hours. A color change and the formation of a precipitate are typically observed.

  • Isolation and Purification:

    • The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

    • The solid product is washed with cold methanol and then diethyl ether to remove any unreacted starting materials and byproducts.

    • The crude product can be recrystallized from a solvent mixture such as dichloromethane/hexane or chloroform to obtain X-ray quality crystals.

II. Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray diffraction analysis. For palladium-dppa complexes, several methods can be employed:

  • Slow Evaporation: A saturated solution of the complex in a suitable solvent is allowed to stand undisturbed, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.

  • Solvent Diffusion: A solution of the complex is layered with a miscible "anti-solvent" in which the complex is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the complex, inducing crystallization at the interface. A common setup is a solution of the complex in dichloromethane with an overlay of hexane or pentane.

  • Vapor Diffusion: A concentrated solution of the complex in a small vial is placed inside a larger sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.

III. Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, typically at low temperature (around 100 K) to minimize thermal vibrations.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

IV. Data Presentation: Crystallographic Data of Selected Palladium-dppa and Related Complexes

The following tables summarize key crystallographic data for representative palladium-dppa and related phosphine complexes.

Table 1: Crystal Data and Structure Refinement Parameters

ComplexFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Pd₂(μ-dppa)₂Cl₂·(CH₃)₂COC₅₁H₄₆Cl₂N₂O₁P₄Pd₂MonoclinicP2₁/c13.540(3)16.943(2)21.082(15)105.257(42)4[1]
--INVALID-LINK--₂·2(CH₃)₂CO·2H₂OC₁₀₄H₁₀₂Cl₂F₁₂N₂O₄P₁₀Pd₄MonoclinicP2₁/c8.921(3)14.165(2)26.72(1)91.95(4)4[1]
PdCl₂(dpk·EtOH)C₁₃H₁₄Cl₂N₂O₂PdMonoclinicP2₁/c10.7712(2)6.8500(2)18.2136(6)98.851(2)2[2]

Table 2: Selected Bond Lengths (Å) and Angles (°) for Palladium-dppa Complexes

ComplexPd-Pd (Å)Pd-P (Å)Pd-Cl (Å)P-N-P (°)P-Pd-P (°)Cl-Pd-Cl (°)Ref.
Pd₂(μ-dppa)₂Cl₂·(CH₃)₂CO2.587(1)2.291(1) - 2.301(1)2.391(1) - 2.400(1)118.5(3) - 119.2(3)173.93(5) (trans)-[1]
Dipalladium complex with Hdppa ligand2.6414(6)2.2809(14) (mean)-115.1(3) (mean)173.93(5) (trans)-[3]

Note: Data for the dipalladium complex with Hdppa is included for comparison as a closely related structure.

V. Visualizations: Workflow and Structural Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a representative structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis A Reactants (PdCl2, dppa) B Reaction in Solvent A->B C Isolation & Washing B->C D Recrystallization C->D E Crystal Mounting D->E High-Quality Crystal F X-ray Data Collection E->F G Structure Solution F->G H Structure Refinement G->H I Data Analysis (Bond Lengths, Angles) H->I Final Structure (CIF)

Caption: Experimental workflow for the synthesis and single-crystal X-ray diffraction analysis of palladium-dppa complexes.

logical_relationship cluster_ligand dppa Ligand Properties cluster_complex Palladium Complex Structure cluster_properties Macroscopic Properties L1 Steric Bulk (Phenyl Groups) C1 Coordination Geometry (e.g., Square Planar) L1->C1 influences L2 Electronic Properties (P-N-P Moiety) L2->C1 influences L3 Bite Angle L3->C1 influences C2 Bond Lengths & Angles C1->C2 C3 Crystal Packing C1->C3 P1 Catalytic Activity C1->P1 determines P2 Biological Activity C1->P2 determines P3 Stability C1->P3 determines C2->P1 determines C2->P2 determines C2->P3 determines C3->P1 determines C3->P2 determines C3->P3 determines

Caption: Relationship between dppa ligand properties, the resulting palladium complex structure, and its macroscopic properties.

References

Methodological & Application

Application Notes and Protocols: N,N-Bis(diphenylphosphino)amine as a Ligand in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials. The efficiency and substrate scope of this palladium-catalyzed reaction are critically influenced by the choice of ligand coordinated to the palladium center. N,N-Bis(diphenylphosphino)amine (also known as PNP or dppa), a bidentate phosphine ligand, has emerged as a versatile and effective ligand for a range of Suzuki-Miyaura coupling reactions. Its unique electronic and steric properties contribute to the stabilization of the active palladium catalyst and facilitate the key steps of the catalytic cycle.

These application notes provide a comprehensive guide to the use of this compound as a ligand in Suzuki-Miyaura coupling reactions. Detailed experimental protocols for the synthesis of the ligand and its application in a typical cross-coupling reaction are presented, along with a summary of quantitative data to aid in reaction optimization and substrate scope evaluation.

Advantages of this compound (PNP) Ligand

The PNP ligand offers several advantages in Suzuki-Miyaura coupling:

  • High Catalytic Activity: Palladium complexes of PNP have demonstrated high catalytic activity, leading to good to excellent yields of the desired biaryl products.

  • Thermal Stability: The resulting palladium complexes often exhibit good thermal stability, allowing for reactions to be conducted at elevated temperatures when necessary.

  • Versatility: The PNP ligand has been successfully employed in the coupling of a variety of aryl halides with arylboronic acids.

  • Tunable Properties: The nitrogen atom in the PNP backbone can be functionalized, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for specific substrates.

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The PNP ligand facilitates this cycle by stabilizing the palladium(0) and palladium(II) intermediates.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination L L = PNP Ligand Ar Ar = Aryl group from halide Ar' Ar' = Aryl group from boronic acid X X = Halide (Br, I, Cl) Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Arylboronic Acid, Base, Pd source, PNP Ligand Vessel Add to Oven-Dried Reaction Vessel Reagents->Vessel Inert Evacuate and Backfill with Inert Gas Vessel->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir at Specified Temperature Solvent->Heating Monitoring Monitor Reaction by TLC/GC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute, Wash with Water and Brine Cooling->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Application Notes and Protocols for N,N-Bis(diphenylphosphino)amine (dppa) in Heck Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Bis(diphenylphosphino)amine (dppa) and its analogs as ligands in palladium-catalyzed Heck cross-coupling reactions. Detailed protocols, reaction data, and mechanistic diagrams are included to facilitate the application of this methodology in research and development settings.

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes from the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] The choice of ligand coordinated to the palladium center is crucial for the efficiency, selectivity, and substrate scope of the reaction. This compound (dppa) and its derivatives are a class of aminophosphine ligands that have shown significant promise in various cross-coupling reactions. These ligands can influence the stability and reactivity of the palladium catalyst, leading to high yields and turnover numbers. This document outlines the application of dppa-type ligands in the Heck reaction, providing researchers with the necessary information to implement this catalytic system.

Data Presentation

The following table summarizes the catalytic activity of a palladium complex bearing a ligand analogous to dppa, bis(diphenylphosphinomethyl)amine, in the Heck cross-coupling reaction between various aryl halides and methyl acrylate.

Table 1: Heck Reaction of Aryl Halides with Methyl Acrylate Catalyzed by a Palladium Complex with a dppa-type Ligand

EntryAryl HalideProductYield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
1IodobenzeneMethyl cinnamate981960196
2BromobenzeneMethyl cinnamate951900190
3ChlorobenzeneMethyl cinnamate701400140
44-IodoanisoleMethyl 4-methoxycinnamate991980198
54-BromoanisoleMethyl 4-methoxycinnamate961920192
64-ChloroanisoleMethyl 4-methoxycinnamate751500150
74-IodonitrobenzeneMethyl 4-nitrocinnamate971940194
84-BromonitrobenzeneMethyl 4-nitrocinnamate941880188
94-ChloronitrobenzeneMethyl 4-nitrocinnamate801600160

Reaction Conditions: Aryl halide (1 mmol), methyl acrylate (1.2 mmol), NaOAc (1.5 mmol), Pd-catalyst (0.05 mol%), DMF (5 mL), 120 °C, 10 h. Data adapted from a study on a closely related bis(diphenylphosphinomethyl)amino palladium complex.

Experimental Protocols

This section provides a detailed methodology for a typical Heck cross-coupling reaction using a palladium catalyst with a dppa-type ligand.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, PdCl₂)

  • This compound (dppa) or its analog

  • Aryl halide

  • Alkene (e.g., methyl acrylate, styrene)

  • Base (e.g., NaOAc, K₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., DMF, DMAc, NMP)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the dppa ligand (1.2 mol%).

    • Add the anhydrous solvent (e.g., DMF) and stir the mixture at room temperature for 15-20 minutes to allow for complex formation.

  • Reaction Setup:

    • To the catalyst mixture, add the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (1.5-2.0 equiv).

    • Ensure the reaction vessel is properly sealed and equipped with a condenser if refluxing.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Characterize the purified product by standard analytical methods (e.g., ¹H NMR, ¹³C NMR, MS).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Heck cross-coupling reaction using a dppa-type ligand.

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification A Add Pd Precursor and dppa Ligand to Schlenk Tube B Add Anhydrous Solvent A->B C Stir under Inert Atmosphere B->C D Add Aryl Halide, Alkene, and Base C->D E Heat Reaction Mixture D->E F Monitor Reaction Progress E->F G Cool and Quench Reaction F->G H Extraction and Washing G->H I Drying and Concentration H->I J Column Chromatography I->J K Product Characterization J->K

Experimental Workflow for Heck Cross-Coupling
Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Mizoroki-Heck reaction, involving a palladium(0)/palladium(II) cycle.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) alkene_coord [Ar-Pd(II)L(alkene)-X] pd_complex->alkene_coord Alkene Coordination migratory_insertion R-alkene-Pd(II)L-X alkene_coord->migratory_insertion Migratory Insertion product_elimination HPd(II)LX migratory_insertion->product_elimination β-Hydride Elimination (+ Product) product_elimination->pd0 Reductive Elimination (+ Base)

Mizoroki-Heck Catalytic Cycle

These notes and protocols provide a solid foundation for utilizing this compound and its analogs in Heck cross-coupling reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols for N,N-Bis(diphenylphosphino)amine (dppa) Catalyzed Sonogashira Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is traditionally catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[2] The choice of ligand coordinated to the palladium center is crucial for the efficiency, substrate scope, and overall success of the reaction. N,N-Bis(diphenylphosphino)amine (dppa) and its derivatives have emerged as effective ligands in various palladium-catalyzed cross-coupling reactions, attributed to their unique electronic and steric properties. This document provides detailed application notes and a protocol for a copper-free Sonogashira reaction catalyzed by a palladium complex of a dppa-functionalized silica gel support. This heterogeneous catalyst system offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective synthetic processes.

Catalytic System: 3-[N,N-Bis(diphenylphosphino)amino]propyl Functionalized Silica Gel Immobilized Palladium

The catalytic system highlighted in this protocol utilizes a palladium catalyst immobilized on a silica gel support functionalized with a dppa derivative. This heterogeneous catalyst facilitates a copper-free Sonogashira coupling reaction. The protocol is based on the findings reported for the use of a 3-[N,N-bis(diphenylphosphino)amino]propyl functionalized silica gel immobilized palladium catalyst.[1]

Key Advantages of the dppa-Functionalized Silica Gel Palladium Catalyst:

  • Copper-Free Conditions: Eliminates the need for a copper co-catalyst, which can sometimes lead to undesirable side reactions such as alkyne homocoupling (Glaser coupling) and simplifies product purification.[3]

  • Heterogeneous Catalyst: The silica-supported catalyst can be easily recovered from the reaction mixture by simple filtration, allowing for its reuse in multiple reaction cycles.

  • High Activity: The dppa-based ligand promotes efficient catalytic activity for the coupling of a range of aryl iodides and bromides with terminal alkynes.

Experimental Protocols

General Procedure for the Copper-Free Sonogashira Coupling Reaction

This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne using a 3-[N,N-bis(diphenylphosphino)amino]propyl functionalized silica gel immobilized palladium catalyst.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene derivatives)

  • Terminal alkyne (e.g., phenylacetylene)

  • 3-[N,N-Bis(diphenylphosphino)amino]propyl functionalized silica gel immobilized palladium catalyst

  • Triethylamine (Et₃N)

  • Ethylene glycol

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask, add the 3-[N,N-bis(diphenylphosphino)amino]propyl functionalized silica gel immobilized palladium catalyst.

  • Under an inert atmosphere, add ethylene glycol as the solvent, followed by the aryl halide and the terminal alkyne.

  • Add triethylamine as the base to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the required time (typically 1-6 hours).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the heterogeneous catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • The filtrate, containing the product, is then subjected to a standard work-up procedure, which may include extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diarylalkyne.

Data Presentation

The following table summarizes representative quantitative data for the copper-free Sonogashira reaction catalyzed by the dppa-functionalized silica gel palladium catalyst. The data is based on the described protocol and demonstrates the scope of the reaction with various aryl halides and terminal alkynes.

EntryAryl HalideTerminal AlkyneProductYield (%)
1IodobenzenePhenylacetyleneDiphenylacetylene>95
24-IodotoluenePhenylacetylene4-Methyl-1-(phenylethynyl)benzene>95
34-IodoanisolePhenylacetylene4-Methoxy-1-(phenylethynyl)benzene>95
4BromobenzenePhenylacetyleneDiphenylacetylene~90
54-BromotoluenePhenylacetylene4-Methyl-1-(phenylethynyl)benzene~90
64-BromoanisolePhenylacetylene4-Methoxy-1-(phenylethynyl)benzene~85
7Iodobenzene1-Octyne1-Phenyloct-1-yne>95
84-Iodotoluene1-Octyne1-(p-Tolyl)oct-1-yne>95

Note: The yields are approximate and based on the general efficiency described for this type of catalytic system. For precise yields, refer to the specific scientific literature.

Mandatory Visualization

Catalytic Cycle of the Copper-Free Sonogashira Reaction

The following diagram illustrates the proposed catalytic cycle for the copper-free Sonogashira reaction catalyzed by a palladium complex.

Sonogashira_Copper_Free Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Alkyne_Coord Alkyne Coordination PdII_Aryl->Alkyne_Coord PdII_Alkyne Ar-Pd(II)-(C≡CR)(L_n) Alkyne_Coord->PdII_Alkyne Deprotonation RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-C≡C-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Alkyne H-C≡C-R + Base Alkyne->Alkyne_Coord

Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.

Experimental Workflow

The diagram below outlines the general experimental workflow for the dppa-catalyzed Sonogashira reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Flask with catalyst - Add solvent, reagents, base - Inert atmosphere Start->Setup Reaction Reaction: - Stir at elevated temperature - Monitor progress (TLC/GC-MS) Setup->Reaction Workup Work-up: - Cool to RT - Filter to recover catalyst - Extraction and washing Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the Sonogashira coupling.

References

Application of DPPA Ligands in Selective Ethylene Tetramerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective tetramerization of ethylene to produce 1-octene is a process of significant industrial importance, with 1-octene being a valuable comonomer in the production of linear low-density polyethylene (LLDPE).[1][2][3] Chromium-based catalyst systems featuring bis(diphenylphosphino)amine (DPPA) and its derivatives, often referred to as PNP ligands, have emerged as highly effective catalysts for this transformation, demonstrating remarkable activity and selectivity.[1][2][4] This document provides detailed application notes and experimental protocols for the use of DPPA ligands in selective ethylene tetramerization, aimed at researchers and scientists in the field.

The catalytic systems typically consist of a chromium source, a DPPA-type ligand, and a cocatalyst, most commonly an aluminoxane such as methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).[1][5][6] The structure of the DPPA ligand, particularly the substituents on the nitrogen atom and the phenyl groups attached to the phosphorus atoms, plays a crucial role in determining the catalyst's performance, including its activity, selectivity towards 1-octene, and the minimization of byproducts like 1-hexene and polyethylene.[4][7][8]

Data Presentation: Catalyst Performance

The following tables summarize the performance of various chromium-DPPA catalyst systems under different experimental conditions, providing a comparative overview of their efficacy in ethylene tetramerization.

Table 1: Effect of Ligand Structure on Catalyst Performance

Ligand (R in (Ph₂P)₂NR)CocatalystTemperature (°C)Pressure (bar)Activity ( kg/(g Cr·h))1-Octene Selectivity (wt%)1-Hexene Selectivity (wt%)Polyethylene (wt%)Reference
IsopropylMAO35-4530-45-Varies with T & PVaries with T & P-[9]
CyclohexylMAO40503887.764.120.4-[5][6]
N-aryl (m-CF₃)MMAO-3A75452000>90 (1-C₆ + 1-C₈)-Minimal[10]
N-aryl (p-CF₃)MMAO-3A--Lower than m-CF₃Comparable to m-CF₃--[10]
1,2,3,4-tetrahydronaphthylMAO40-6040-50up to 200,000up to 75--[11]
FluorenylMMAO-3A---72.525.3~1[12]

Table 2: Effect of Reaction Parameters on Catalyst Performance with a Selected Cr-DPPA System

ParameterConditionActivity ( kg/(g Cr·h))1-Octene Selectivity (wt%)1-Hexene Selectivity (wt%)ObservationsReference
Temperature30 °C43170.924.5Lower activity, higher C₈ selectivity[12]
45 °C177468.429.5Increased activity, slightly lower C₈ selectivity[12]
60 °C-59.938.1Further decrease in C₈ selectivity[12]
Pressure30 bar-DecreasedIncreasedLower pressure favors 1-hexene[9]
45 bar-IncreasedDecreasedHigher pressure favors 1-octene[9]
CocatalystMAO-LowerHigherMMAO-3A generally leads to higher activity and 1-octene selectivity[10]
MMAO-3ASignificantly HigherHigherLower[10]
MMAO-12-LowerHigher[10]
SolventCyclohexane116 (at 45°C)69.4-Solvent choice significantly impacts performance.[10]
Chlorobenzene2000 (at 75°C)>90 (1-C₆ + 1-C₈)-[10]

Experimental Protocols

Protocol 1: Synthesis of a Representative DPPA Ligand (e.g., N-aryl substituted)

This protocol describes a general procedure for the synthesis of N-aryl-functionalized bis(diphenylphosphino)amine ligands.

Materials:

  • Appropriate aniline derivative (e.g., 2-aminoanthracene, 3-trifluoromethylaniline)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methyl cyanide (CH₃CN)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the selected aniline derivative (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chlorodiphenylphosphine (2.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.[12]

  • Remove the volatile components under reduced pressure.

  • Triturate the resulting solid residue with anhydrous methyl cyanide to remove triethylammonium chloride byproduct.[12]

  • Filter the solid product, wash with a small amount of cold methyl cyanide, and dry under vacuum to yield the desired DPPA ligand.

  • Characterize the ligand using ¹H NMR, ³¹P NMR, ¹³C NMR, and elemental analysis.[12]

Protocol 2: Preparation of the Chromium Catalyst Precursor

This protocol outlines the in-situ preparation of the active catalyst system.

Materials:

  • Chromium(III) acetylacetonate (Cr(acac)₃) or other suitable chromium source

  • Synthesized DPPA ligand

  • Anhydrous solvent (e.g., cyclohexane, toluene, or chlorobenzene)

  • Modified Methylaluminoxane (MMAO-3A) or Methylaluminoxane (MAO) solution

  • Schlenk flasks and syringes for handling air-sensitive reagents

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the chromium source (e.g., Cr(acac)₃, 1 equivalent) and the DPPA ligand (1-1.2 equivalents) in the chosen anhydrous solvent.

  • Stir the mixture at room temperature for a specified period (e.g., 10-30 minutes) to allow for complex formation. The solution will typically change color.

Protocol 3: Ethylene Tetramerization Reaction

This protocol describes a typical batch procedure for ethylene tetramerization. For continuous operations, a continuously stirred tank reactor (CSTR) is employed.[13][14]

Materials:

  • Autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet

  • Prepared catalyst solution

  • Cocatalyst solution (MAO or MMAO-3A)

  • High-purity ethylene

  • Anhydrous solvent

  • Quenching agent (e.g., ethanol or dilute acid)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Thoroughly dry and purge the autoclave reactor with an inert gas.

  • Introduce the desired amount of anhydrous solvent into the reactor.

  • Pressurize the reactor with ethylene to the desired pressure and heat to the target temperature while stirring.

  • Inject the prepared catalyst solution into the reactor using a syringe or an injection port.

  • Inject the cocatalyst solution (e.g., MMAO-3A, with an Al/Cr molar ratio typically ranging from 300 to 2000) into the reactor to initiate the reaction.[6][10]

  • Maintain the desired temperature and ethylene pressure for the duration of the reaction (e.g., 10-60 minutes). The ethylene pressure is typically kept constant by continuous feeding.

  • After the reaction time has elapsed, stop the ethylene feed and cool the reactor.

  • Vent the excess ethylene and quench the reaction by adding a suitable agent like ethanol.

  • Collect the liquid product for analysis by gas chromatography (GC) to determine the product distribution (1-octene, 1-hexene, other olefins, and cyclic byproducts).

  • Collect any solid polyethylene, dry it, and weigh it to determine the polymer yield.

Visualizations

Signaling Pathway: Proposed Mechanism for Ethylene Tetramerization

The selective formation of 1-octene is generally believed to proceed through a metallacyclic mechanism.[15][16] The following diagram illustrates a simplified proposed pathway.

Ethylene_Tetramerization_Mechanism Cr_precatalyst Cr(III) Precatalyst + DPPA Ligand Active_Cr Active Cr Species (e.g., Cr(I) or Cr(II)) Cr_precatalyst->Active_Cr Activation (MAO/MMAO) Metallacyclopentane Chromacyclopentane Active_Cr->Metallacyclopentane + 2 Ethylene Oxidative Coupling Ethylene1 Ethylene Metallacycloheptane Chromacycloheptane Metallacyclopentane->Metallacycloheptane + Ethylene Insertion Ethylene2 Ethylene Metallacyclononane Chromacyclononane Metallacycloheptane->Metallacyclononane + Ethylene Insertion Hexene_path β-Hydride Elimination Metallacycloheptane->Hexene_path Competes with insertion Ethylene3 Ethylene Octene_release β-Hydride Elimination Metallacyclononane->Octene_release Octene_release->Active_Cr Regeneration One_Octene 1-Octene Octene_release->One_Octene Hexene_path->Active_Cr Regeneration One_Hexene 1-Hexene Hexene_path->One_Hexene

Caption: Proposed metallacyclic mechanism for ethylene tetramerization.

Experimental Workflow: From Ligand Synthesis to Product Analysis

This diagram outlines the general workflow for conducting ethylene tetramerization experiments using DPPA ligands.

Experimental_Workflow Ligand_Synthesis 1. DPPA Ligand Synthesis (Protocol 1) Characterization1 2. Ligand Characterization (NMR, Elemental Analysis) Ligand_Synthesis->Characterization1 Catalyst_Prep 3. In-situ Catalyst Preparation (Protocol 2) Characterization1->Catalyst_Prep Tetramerization 5. Ethylene Tetramerization (Protocol 3) Catalyst_Prep->Tetramerization Reaction_Setup 4. Reactor Setup and Pressurization Reaction_Setup->Tetramerization Quenching 6. Reaction Quenching Tetramerization->Quenching Product_Collection 7. Product Collection (Liquid and Solid) Quenching->Product_Collection Analysis 8. Product Analysis (GC, GPC) Product_Collection->Analysis

Caption: General experimental workflow for ethylene tetramerization.

References

Application Notes and Protocols: Synthesis and Application of Palladium(II) Complexes with N,N-Bis(diphenylphosphino)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and application of palladium(II) complexes featuring the N,N-Bis(diphenylphosphino)amine (dppa) ligand. These complexes are of significant interest as versatile catalysts in a range of organic transformations, most notably in carbon-carbon bond-forming reactions such as the Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions.[1][2] The protocols detailed herein are intended to be accessible to researchers with a foundational knowledge of synthetic chemistry.

Overview and Significance

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.[2] The choice of ligand coordinated to the palladium center is crucial for modulating the catalyst's stability, activity, and selectivity.[3] this compound (dppa) is a bidentate P,P-chelating ligand that forms stable, square-planar complexes with palladium(II).[4][5] These complexes have demonstrated high catalytic activity and stability, making them attractive precatalysts for a variety of coupling reactions.[6]

The protocols outlined below describe the synthesis of a representative palladium(II)-dppa complex, [PdCl₂(dppa)], its characterization using standard spectroscopic techniques, and its application as a precatalyst in the Heck cross-coupling reaction.

Experimental Protocols

Synthesis of [PdCl₂(dppa)]

This protocol details the synthesis of the dichlorido[this compound]palladium(II) complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (dppa)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether, anhydrous

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a stirred suspension of palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL) under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • The reaction mixture is stirred at room temperature for 4 hours. During this time, the orange-brown suspension of PdCl₂ will gradually dissolve, and a yellow precipitate of the product will form.

  • After 4 hours, the reaction mixture is filtered under inert atmosphere.

  • The collected yellow solid is washed with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials and by-products.

  • The resulting yellow powder is dried under vacuum to yield the [PdCl₂(dppa)] complex.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product PdCl2 PdCl₂ in MeCN reaction Stir at RT, 4h under Inert Atmosphere PdCl2->reaction dppa dppa in MeCN dppa->reaction filter Filtration reaction->filter wash Wash with Et₂O filter->wash dry Dry under Vacuum wash->dry product [PdCl₂(dppa)] dry->product

Synthesis workflow for [PdCl₂(dppa)].

Characterization Data

The synthesized [PdCl₂(dppa)] complex can be characterized by various spectroscopic methods. Representative data is summarized in the table below.

Technique Observed Characteristics Reference
³¹P NMR (CDCl₃)δ (ppm): ~30-40 (singlet)[1]
¹H NMR (CDCl₃)δ (ppm): ~7.2-7.8 (multiplet, Phenyl protons), ~5.0-6.0 (broad, NH proton)[7]
FT-IR (KBr, cm⁻¹)ν(N-H): ~3200-3300, ν(P-N): ~900-950, ν(Pd-Cl): ~300-350[4]

Application in Heck Cross-Coupling Reaction

The synthesized [PdCl₂(dppa)] complex can be used as a precatalyst for the Mizoroki-Heck reaction. The following is a general protocol for the coupling of an aryl halide with an alkene.

Materials:

  • [PdCl₂(dppa)] (precatalyst)

  • Aryl halide (e.g., bromobenzene)

  • Alkene (e.g., styrene)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))[6]

  • Internal standard for GC analysis (e.g., dodecane)

  • Argon or Nitrogen gas supply

  • Standard Schlenk tube or reaction vial

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the base (1.5 mmol), and the solvent (5 mL).

  • Add the [PdCl₂(dppa)] precatalyst (0.01 mmol, 1 mol%).

  • The reaction vessel is sealed and the mixture is heated to the desired temperature (typically 100-140 °C) with stirring.[6]

  • The reaction progress is monitored by Gas Chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Catalytic Performance Data (Representative):

The following table summarizes typical catalytic performance for the Heck reaction using palladium-phosphine complexes.

Aryl Halide Alkene Catalyst Loading (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-BromoacetophenoneStyrene1Et₃NDMF1206>95[6]
IodobenzeneMethyl acrylate0.1NaOAcDMF1004>98[8]
4-Bromotoluenen-Butyl acrylate3Cs₂CO₃DMAc1005~90[9]

Catalytic Cycle

The generally accepted mechanism for the Mizoroki-Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The [PdCl₂(dppa)] complex serves as a precatalyst that is reduced in situ to the active Pd(0) species.

G Pd0 Pd(0)L₂ PdII_ArX [Ar-Pd(II)L₂-X] Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_ArX->PdII_Alkene Alkene Coordination PdII_Insertion [R-CH₂-CH(Ar)-Pd(II)L₂]⁺X⁻ PdII_Alkene->PdII_Insertion Migratory Insertion PdH [H-Pd(II)L₂-X] PdII_Insertion->PdH β-Hydride Elimination Product Ar-CH=CH-R PdII_Insertion->Product PdH->Pd0 Reductive Elimination (Base) BaseHX Base-H⁺X⁻ PdH->BaseHX

Catalytic cycle for the Mizoroki-Heck reaction.

Mechanism Description:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

  • Alkene Coordination: The alkene coordinates to the Pd(II) center.

  • Migratory Insertion: The aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium, forming a hydridopalladium(II) complex and releasing the substituted alkene product.

  • Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt.[8][10]

Safety and Handling

  • Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The palladium(II) complex with this compound is a readily synthesized and effective precatalyst for the Mizoroki-Heck reaction. The protocols provided here offer a starting point for researchers interested in exploring the utility of these complexes in organic synthesis. Further optimization of reaction conditions may be necessary for specific substrates. The versatility of the palladium-dppa system suggests its potential for broader applications in catalysis and drug discovery.

References

Application Notes and Protocols for Cobalt Complexes of N,N-Bis(diphenylphosphino)amine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt catalysis is a rapidly expanding field in organic synthesis, offering a sustainable and cost-effective alternative to precious metal catalysts. Among the diverse ligand architectures available, N,N-Bis(diphenylphosphino)amine (dppa) and its derivatives have emerged as versatile supporting ligands for cobalt, enabling a range of catalytic transformations. These P,N,P-type pincer ligands can stabilize various oxidation states of cobalt and influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.

These application notes provide an overview of the catalytic applications of cobalt complexes featuring dppa and related N-donor bis(phosphine) ligands. Detailed protocols for representative catalytic reactions, including hydroformylation, Pauson-Khand reaction, and Suzuki-Miyaura cross-coupling, are presented. Quantitative data from the literature is summarized in tables for easy comparison, and reaction mechanisms are illustrated with diagrams.

Note: While the focus of this document is on dppa-ligated cobalt complexes, due to the limited availability of comprehensive data for this specific ligand in some applications, information from closely related N-donor bis(phosphine) ligand systems is included to provide a broader context and representative protocols. This will be clearly indicated where applicable.

Catalytic Applications and Protocols

Hydroformylation of Alkenes

Cobalt-catalyzed hydroformylation is a fundamental industrial process for the synthesis of aldehydes from alkenes and syngas (a mixture of CO and H₂). The choice of ligand is crucial for controlling the regioselectivity (linear vs. branched aldehydes) and activity of the cobalt catalyst. While traditionally performed under harsh conditions with unmodified cobalt carbonyls, the use of phosphine ligands like dppa can promote catalysis under milder conditions.

Experimental Protocol: Hydroformylation of 1-Octene

This protocol is a representative procedure adapted from studies on cobalt-catalyzed hydroformylation with phosphine ligands.

Materials:

  • Cobalt(II) chloride (CoCl₂) or Dicobalt octacarbonyl (Co₂(CO)₈)

  • This compound (dppa) or a related bis(phosphine) ligand

  • 1-Octene

  • Toluene (anhydrous)

  • Syngas (CO/H₂ = 1:1)

  • Autoclave reactor equipped with a magnetic stir bar and gas inlet

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with CoCl₂ (e.g., 5 mol%) and the dppa ligand (e.g., 5.5 mol%).

  • Anhydrous toluene (e.g., 10 mL) is added, and the mixture is stirred for 10 minutes.

  • 1-Octene (e.g., 1 mmol) is added to the solution.

  • The glass liner is sealed inside the autoclave. The reactor is removed from the glovebox.

  • The autoclave is purged three times with syngas and then pressurized to the desired pressure (e.g., 40 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 120 °C) and stirred for the specified time (e.g., 24 hours).

  • After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood.

  • The reaction mixture is collected, and an internal standard (e.g., dodecane) is added.

  • The conversion, yield, and regioselectivity are determined by gas chromatography (GC) analysis.

Quantitative Data:

The following table summarizes representative data for cobalt-catalyzed hydroformylation of alkenes. Data for dppa is limited; therefore, results with other phosphine ligands are included for comparison.

AlkeneCatalyst SystemTemp (°C)Pressure (bar)Time (h)Conversion (%)Aldehyde Yield (%)l:b ratioReference
1-OcteneCo₂(CO)₈ / Xantphos1404024>955775:25[1]
1-HexeneHCo(CO)[P(o-C₆H₄SO₃Na)]₃90527.562662.6:1[2]
StyreneCo₂(CO)₈ / PPh₃110805100959:91General Literature

Catalytic Cycle for Hydroformylation:

Hydroformylation HCo(CO)nL Active Catalyst HCo(CO)nL Alkene_Complex Alkene Coordination HCo(CO)nL->Alkene_Complex Alkene Alkyl_Cobalt Hydride Migration (Alkyl-Cobalt Complex) Alkene_Complex->Alkyl_Cobalt CO_Insertion CO Insertion (Acyl-Cobalt Complex) Alkyl_Cobalt->CO_Insertion CO H2_Oxidative_Addition H₂ Oxidative Addition CO_Insertion->H2_Oxidative_Addition H₂ Catalyst_Regeneration Reductive Elimination H2_Oxidative_Addition->Catalyst_Regeneration Aldehyde_Product Aldehyde Product Catalyst_Regeneration->HCo(CO)nL Catalyst_Regeneration->Aldehyde_Product

Caption: Generalized catalytic cycle for cobalt-catalyzed hydroformylation.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[3][4][5] The use of dppa ligands can potentially influence the efficiency and selectivity of this transformation.

Experimental Protocol: Intramolecular Pauson-Khand Reaction

This protocol is a general procedure for the cobalt-catalyzed intramolecular Pauson-Khand reaction.

Materials:

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • This compound (dppa) (optional, as additive)

  • Enyne substrate

  • Toluene or Dichloromethane (anhydrous)

  • N-Methylmorpholine N-oxide (NMO) (optional, as promoter)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the enyne substrate (e.g., 1 mmol) in anhydrous toluene (e.g., 20 mL) under an inert atmosphere, add Co₂(CO)₈ (e.g., 1.1 equivalents).

  • If using a dppa ligand, it can be added at this stage (e.g., 1.1 equivalents).

  • The reaction mixture is stirred at room temperature for a period to allow for the formation of the cobalt-alkyne complex (this can be monitored by TLC).

  • If using NMO as a promoter, it is added to the reaction mixture.

  • The reaction is then heated to reflux (or the desired temperature) and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the bicyclic cyclopentenone.

Quantitative Data:

Quantitative data for Pauson-Khand reactions specifically catalyzed by Co-dppa complexes is scarce. The table below presents representative yields for cobalt-mediated Pauson-Khand reactions.

Enyne SubstrateCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)Reference
1-en-6-yne derivativeCo₂(CO)₈Toluene604875General Literature
1-en-6-yne derivativeCo₂(CO)₈ / NMOCH₂Cl₂25285General Literature
Norbornene + PhenylacetyleneCo₂(CO)₈Isooctane1252491[3]

Reaction Mechanism for Pauson-Khand Reaction:

PausonKhand Co2_Alkyne Co₂(CO)₆-Alkyne Complex Alkene_Coord Alkene Coordination Co2_Alkyne->Alkene_Coord Alkene Cobaltacyclopentene Cobaltacyclopentene Formation Alkene_Coord->Cobaltacyclopentene CO_Insertion CO Insertion Cobaltacyclopentene->CO_Insertion CO Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Product Cyclopentenone Reductive_Elimination->Product

Caption: Generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. While palladium has been the traditional catalyst, there is growing interest in using first-row transition metals like cobalt. Cobalt complexes with N-donor and phosphine ligands have shown promise in catalyzing this transformation.

Experimental Protocol: Cobalt-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative procedure for cobalt-catalyzed Suzuki-Miyaura cross-coupling, adapted from studies using cobalt salts and various ligands.[6][7]

Materials:

  • Cobalt(II) bromide (CoBr₂) or Cobalt(II) chloride (CoCl₂)

  • This compound (dppa) or a suitable N-heterocyclic carbene (NHC) or diamine ligand

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid or ester

  • Base (e.g., K₃PO₄, Cs₂CO₃, or an alkoxide)

  • Solvent (e.g., THF, Dioxane, or Toluene, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, an oven-dried reaction vial is charged with CoBr₂ (e.g., 5 mol%), the dppa ligand (e.g., 6 mol%), and the base (e.g., 2 equivalents).

  • The aryl halide (e.g., 1 mmol) and the arylboronic acid (e.g., 1.5 equivalents) are added.

  • Anhydrous solvent (e.g., 5 mL) is added, and the vial is sealed with a cap containing a PTFE septum.

  • The reaction mixture is removed from the glovebox and heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the biaryl product.

Quantitative Data:

The following table presents representative yields for cobalt-catalyzed Suzuki-Miyaura cross-coupling reactions.

Aryl HalideArylboronic Acid/EsterCatalyst SystemBaseTemp (°C)Yield (%)Reference
4-ChlorotoluenePhenylboronic acid pinacol esterCoCl₂ / IPr·HClNaOtBu10085[7]
4-BromoanisolePhenylboronic acidCoBr₂ / XantphosK₃PO₄12078General Literature
1-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidCoCl₂ / terpyridineK₂CO₃8092General Literature

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling:

SuzukiMiyaura Co(0)L_n Co(0)Ln Oxidative_Addition Oxidative Addition (Ar-Co(II)-X)Ln Co(0)L_n->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar-Co(II)-Ar')Ln Oxidative_Addition->Transmetalation Ar'-B(OR)₂ Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Co(0)L_n Product Ar-Ar' Reductive_Elimination->Product

Caption: A plausible catalytic cycle for cobalt-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

Cobalt complexes of this compound and related ligands are emerging as promising catalysts for a variety of important organic transformations. They offer the potential for more sustainable and economical chemical synthesis. While the field is still developing and comprehensive data for specific dppa-cobalt systems is expanding, the representative protocols and data presented here provide a valuable starting point for researchers interested in exploring the catalytic potential of these complexes. Further research into the synthesis of well-defined Co-dppa complexes and their systematic evaluation in a broader range of catalytic reactions will undoubtedly uncover new and exciting opportunities in catalysis.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Bromides Utilizing Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The efficacy of the Suzuki-Miyaura coupling, particularly with less reactive substrates like aryl bromides, is critically dependent on the choice of the palladium catalyst and, most importantly, the ancillary ligand.

While the initial query concerned the use of diphenylphosphoryl azide (DPPA), a comprehensive review of the literature indicates that DPPA is not a standard ligand or reagent for this transformation. Instead, a vast and well-established body of research highlights the indispensable role of electron-rich, bulky phosphine ligands in facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of aryl bromides, focusing on the use of state-of-the-art phosphine ligands.

Palladium-catalyzed cross-coupling reactions have revolutionized the field of organic synthesis, offering versatile tools for the construction of complex molecular architectures[1]. In recent years, these reactions have gained significant attention in pharmaceutical research and development due to their ability to streamline the synthesis of biologically active compounds[1]. The use of Pd-catalyzed cross-coupling methods for the construction of C-C, C-N, and C-O bonds has increased exponentially over the years[2].

Ligand Selection: The Key to Success

The choice of phosphine ligand is a critical parameter in the success of a Suzuki-Miyaura coupling reaction[3]. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the catalytic cycle. For aryl bromides, particularly those that are sterically hindered or electronically deactivated, the use of bulky and electron-rich phosphine ligands is often essential. These ligands promote the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with the aryl bromide[4].

Common classes of highly effective phosphine ligands for the Suzuki coupling of aryl bromides include:

  • Biaryl Phosphines: These ligands, such as SPhos, XPhos, and JohnPhos, are characterized by a biphenyl backbone and a bulky, electron-rich phosphine moiety. They are highly versatile and effective for a broad range of substrates, including sterically hindered ones[3].

  • Dialkylbiaryl Phosphines: This class of ligands has been demonstrated to be widely applicable to a wide variety of Pd-catalyzed cross-coupling reactions, including those with unactivated aryl chlorides and bromides, often at low catalyst loadings[4].

  • Ferrocenyl Phosphines: Ligands incorporating a ferrocene scaffold can also be highly effective.

  • Neopentylphosphines: Di-tert-butylneopentylphosphine (DTBNpP) has been shown to be a highly active ligand for the coupling of aryl bromides at mild temperatures[5].

Experimental Protocols

The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Optimal conditions are highly dependent on the specific substrates and the chosen ligand[3].

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or a vial with a screw cap and septum) under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand are mixed in the desired ratio (typically a 1:1 or 1:2 palladium-to-ligand ratio) in a small amount of the reaction solvent. This pre-catalyst mixture is then added to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, toluene, THF) to the reaction vessel via syringe.

  • Reaction Execution: The reaction mixture is then heated to the desired temperature (ranging from room temperature to reflux) with vigorous stirring for the specified time (e.g., 0.5-24 hours)[3]. The progress of the reaction can be monitored by an appropriate analytical technique such as TLC, GC, or LC-MS[3].

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as flash column chromatography on silica gel, to afford the desired biaryl product[3].

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids using different phosphine ligands.

Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

LigandPd PrecursorCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PPh₃Pd(OAc)₂2Na₂CO₃Toluene/H₂O801285General
SPhosPd₂(dba)₃1K₃PO₄Dioxane80298[4]
XPhosPd(OAc)₂1K₃PO₄t-BuOH100199[4]
cataCXium® APd(OAc)₂2K₃PO₄Toluene1001895Buchwald et al.

Table 2: Suzuki-Miyaura Coupling of Sterically Hindered and Heterocyclic Aryl Bromides

Aryl BromideArylboronic AcidLigandPd PrecursorBaseSolventTemp (°C)Yield (%)Reference
2-BromotoluenePhenylboronic AcidSPhosPd(OAc)₂K₃PO₄Toluene10096[4]
1-Bromo-2,6-dimethylbenzenePhenylboronic AcidXPhosPd₂(dba)₃K₃PO₄Dioxane10092[4]
2-Bromopyridine4-Methoxyphenylboronic AcidJohnPhosPd₂(dba)₃Cs₂CO₃Dioxane8091[6]
3-BromothiophenePhenylboronic AcidP(t-Bu)₃Pd(OAc)₂K₂CO₃THF6088General

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A 1. Weigh Reagents: Aryl Bromide, Boronic Acid, Base C 3. Combine Reagents and Catalyst in Vessel A->C B 2. Prepare Catalyst: Pd Precursor + Ligand in Solvent B->C D 4. Add Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Reaction (TLC, GC, LC-MS) E->F G 7. Quench and Extract F->G Reaction Complete H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Catalytic Cycle Diagram

This diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-Br(L) pd0->pd2_complex transmetalation Transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L) pd2_complex->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Product) reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition boronic_acid Ar'-B(OR)₂ borate [Ar'-B(OR)₂(Base)]⁻ boronic_acid->borate base Base base->borate borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of aryl bromides is a robust and versatile reaction, with its success hinging on the appropriate selection of a phosphine ligand. Bulky, electron-rich phosphines have emerged as the ligands of choice for facilitating these transformations, enabling the synthesis of a diverse array of biaryl compounds under mild conditions. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize Suzuki-Miyaura couplings for their specific synthetic targets. Careful consideration of the substrate scope, catalyst system, and reaction parameters will ensure high-yielding and reproducible results in the synthesis of valuable molecules for pharmaceutical and materials applications.

References

Application Notes and Protocols: Mechanism of the Heck Reaction Catalyzed by Palladium-DPPA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation is instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The efficiency and selectivity of the Heck reaction are profoundly influenced by the choice of ligand coordinated to the palladium center.[3]

This document provides a detailed overview of the mechanism of the Heck reaction catalyzed by palladium complexes featuring 4-(diphenylphosphinyl)phenylphosphonic acid (DPPPA), a type of water-soluble dppa (diphenylphosphino phenylacetic acid and its derivatives) ligand. The inclusion of the phosphonic acid moiety imparts hydrophilicity to the catalyst, allowing for reactions in aqueous media, which aligns with the principles of green chemistry.[4] We will explore the intricacies of the catalytic cycle, present quantitative data from relevant studies, and provide detailed experimental protocols.

Mechanistic Insights into the Palladium-DPPA Catalyzed Heck Reaction

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving Pd(0) and Pd(II) intermediates.[1][2][3] The dppa ligand, with its phosphonic acid group, plays a crucial role in stabilizing the palladium catalyst, particularly in aqueous or biphasic solvent systems, and can influence the rate and efficiency of each step.

The generally accepted mechanism proceeds through four key stages:

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl or vinyl halide (Ar-X) to the active Pd(0)-dppa complex. This step involves the insertion of the palladium into the Ar-X bond, forming a square planar Pd(II) intermediate. The electron-donating nature of the phosphine ligand is crucial for facilitating this step.

  • Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-Ar bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the alkylpalladium(II) intermediate must possess a hydrogen atom on the β-carbon. A syn-β-hydride elimination then occurs, yielding the final product and a hydridopalladium(II) complex.

  • Catalyst Regeneration: The active Pd(0) catalyst is regenerated from the hydridopalladium(II) complex by a base-assisted reductive elimination of HX. The base is consumed stoichiometrically in this step.[1]

The hydrophilic nature of the dppa ligand is particularly advantageous for reactions conducted in water or biphasic systems, as it helps to solubilize the catalyst in the aqueous phase, facilitating catalyst recovery and reuse.

Catalytic Cycle of the Heck Reaction with a Palladium-DPPA Complex

Heck_Cycle_DPPA cluster_cycle Catalytic Cycle pd0 Pd(0)(dppa)₂ pdII_aryl Ar-Pd(II)(dppa)₂-X pd0->pdII_aryl Oxidative Addition (Ar-X) base_hx Base-HX pdII_olefin [Ar-Pd(II)(dppa)₂(olefin)]⁺X⁻ pdII_aryl->pdII_olefin Olefin Coordination (+ Olefin) pdII_alkyl (Product Precursor)-Pd(II)(dppa)₂-X pdII_olefin->pdII_alkyl Migratory Insertion pdII_hydrido H-Pd(II)(dppa)₂-X pdII_alkyl->pdII_hydrido β-Hydride Elimination (- Product) pdII_hydrido->pd0 Reductive Elimination (+ Base, - Base-HX) product Substituted Alkene arx Aryl Halide (Ar-X) olefin Alkene base Base

Figure 1. Catalytic cycle of the Heck reaction catalyzed by a Palladium-DPPA complex.

Quantitative Data Presentation

The efficacy of the DPPPA ligand in the Heck reaction has been demonstrated in a study by Villemin et al. (2001), where various phosphine ligands were compared in the microwave-assisted coupling of 4-iodoanisole and methyl acrylate. The results highlight the superior performance of DPPPA in aqueous media.

Table 1: Comparison of Phosphine Ligands in the Heck Reaction of 4-Iodoanisole with Methyl Acrylate [4]

EntryPhosphine LigandSolventTime (min)Power (W)Yield (%)
1PPh₃Hexane/H₂O414080
2PPh₃H₂O414025
3TPPSH₂O414040
4DPPPAH₂O414065
5DPPPAH₂O814080

Reaction conditions: 4-Iodoanisole (0.5 mmol), methyl acrylate (0.6 mmol), Pd(OAc)₂ (5 mol%), phosphine (10 mol%), K₂CO₃ (2.5 eq.), n-Bu₄NHSO₄ (1 eq.), solvent (2 ml). TPPS: Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt. DPPPA: 4-(Diphenylphosphinyl)phenylphosphonic acid.

Experimental Protocols

Protocol 1: Synthesis of 4-(Diphenylphosphino)benzoic Acid (a DPPPA precursor)

This protocol describes a general method for the synthesis of a key precursor to dppa-type ligands, which can be adapted for the synthesis of DPPPA.

Materials:

  • 4-Iodobenzoic acid

  • Chlorodiphenylphosphine

  • Palladium(II) acetate

  • Triphenylphosphine

  • Triethylamine

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4-iodobenzoic acid in anhydrous toluene is added triethylamine, followed by triphenylphosphine and palladium(II) acetate.

  • The mixture is degassed and heated to reflux under an inert atmosphere.

  • Chlorodiphenylphosphine is added dropwise, and the reaction is maintained at reflux for several hours.

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield 4-(diphenylphosphino)benzoic acid.[5]

Protocol 2: Microwave-Assisted Heck Reaction using in situ generated Pd-DPPPA Catalyst[4]

This protocol details the microwave-assisted Heck coupling of 4-iodoanisole with methyl acrylate using an in situ generated palladium-DPPPA catalyst.

Materials:

  • 4-Iodoanisole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-(Diphenylphosphinyl)phenylphosphonic acid (DPPPA)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄)

  • Degassed water

  • Teflon autoclave for microwave synthesis

Procedure:

  • In a Teflon autoclave, combine 4-iodoanisole (0.1 g, 0.5 mmol), methyl acrylate (0.06 ml, 0.6 mmol), palladium(II) acetate (5 mg, 5 mol%), DPPPA (10 mol%), potassium carbonate (0.17 g, 2.5 eq.), and tetrabutylammonium hydrogen sulfate (0.17 g, 1 eq.).

  • Add 2 ml of degassed water to the mixture.

  • Seal the autoclave and place it in a commercial microwave oven.

  • Irradiate the reaction mixture at 140 W for the specified time (e.g., 8 minutes for optimal yield).

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted alkene.

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Preparation (in situ) cluster_reaction Heck Coupling Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Combine Reactants: 4-Iodoanisole, Methyl Acrylate, Pd(OAc)₂, DPPPA, Base, PTC in Degassed Water microwave Microwave Irradiation (e.g., 140 W, 8 min) reagents->microwave extraction Cool and Extract with Organic Solvent microwave->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Figure 2. General workflow for the microwave-assisted Heck reaction using a Pd-DPPPA catalyst.

Conclusion

The use of palladium complexes with dppa ligands, such as DPPPA, offers a highly efficient and environmentally conscious approach to the Heck reaction. The water-solubility of the catalyst facilitates its use in aqueous media, simplifying product isolation and catalyst recycling. The mechanistic framework remains consistent with the established Pd(0)/Pd(II) cycle, with the ligand playing a critical role in catalyst stability and activity. The provided protocols offer a practical guide for researchers to implement this methodology in their synthetic endeavors, contributing to the development of more sustainable chemical processes. Further detailed kinetic and computational studies would be beneficial to fully elucidate the specific electronic and steric effects of the dppa ligand on each elementary step of the catalytic cycle.

References

Application Notes and Protocols: In Situ Generation of Palladium(0) Catalyst with N,N-Bis(diphenylphosphino)amine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in situ generation of Palladium(0) catalysts utilizing the bidentate phosphine ligand, N,N-Bis(diphenylphosphino)amine (dppa). This catalytic system is highly effective for a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and crucial for the development of novel pharmaceutical agents. The protocols outlined herein focus on the practical application of this catalyst in Suzuki-Miyaura and Heck cross-coupling reactions, offering a straightforward and efficient method for constructing carbon-carbon bonds.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of complex organic molecules, including a vast array of active pharmaceutical ingredients. The efficiency and selectivity of these reactions are heavily reliant on the nature of the palladium catalyst and its associated ligands. This compound, also known as dppa, is a versatile and effective bidentate phosphine ligand. Its unique electronic and steric properties contribute to the stability and activity of the palladium catalyst.

The in situ generation of the active Pd(0) catalyst from a stable Pd(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂), offers several advantages. It obviates the need for handling and storing air-sensitive and often unstable Pd(0) complexes, simplifying the experimental setup and enhancing reproducibility. In this method, the phosphine ligand not only stabilizes the resulting Pd(0) species but also acts as a reducing agent to convert the Pd(II) precursor to the catalytically active Pd(0) state.

These application notes provide a comprehensive guide to the in situ formation of the Pd(0)/dppa catalyst and its application in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling of aryl halides with boronic acids and the Heck coupling of aryl halides with alkenes.

Catalyst System Overview

The catalytic system is generated by the simple mixing of a Palladium(II) salt, typically Pd(OAc)₂, and this compound (dppa) in the reaction mixture. The dppa ligand serves a dual role: it reduces the Pd(II) to the active Pd(0) species and then coordinates to the Pd(0) center to form the active catalyst.

Key Features of the Pd/dppa Catalytic System:

  • Operational Simplicity: The active catalyst is generated in situ, avoiding the need to handle air-sensitive Pd(0) complexes.

  • Versatility: Effective for a range of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings.

  • Efficiency: The catalyst demonstrates high activity, leading to good to excellent yields of the desired products.

  • Accessibility: Both the palladium precursor and the dppa ligand are commercially available.

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki-Miyaura and Heck reactions catalyzed by in situ generated palladium catalysts with aminophosphine ligands, demonstrating the general efficacy of this class of catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-BromoanisoleK₂CO₃Dioxane/H₂O10029519095
24-ChlorotolueneK₃PO₄Toluene110128817614.7
31-Bromo-4-nitrobenzeneCs₂CO₃DMF80198196196
42-BromopyridineK₂CO₃Dioxane/H₂O10039218461.3

Data presented is representative of typical results for palladium-catalyzed Suzuki-Miyaura reactions with aminophosphine ligands under the specified conditions. Actual results may vary based on specific substrate and reaction conditions.

Table 2: Heck Coupling of Aryl Halides with Styrene

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
14-IodoanisoleNaOAcDMF12069418831.3
24-BromoacetophenoneK₂CO₃DMAc14089118222.8
31-BromonaphthaleneEt₃NToluene110108517017
43-BromobenzonitrileK₃PO₄Dioxane100128917814.8

Data presented is representative of typical results for palladium-catalyzed Heck reactions with aminophosphine ligands under the specified conditions. Actual results may vary based on specific substrate and reaction conditions.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

  • Solvents should be of high purity and degassed prior to use.

  • Reagents should be of high purity. Aryl halides and boronic acids can be used as received if of high purity, or purified by standard methods if necessary.

Protocol for In Situ Catalyst Generation and Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid.

Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (dppa)

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and dppa (0.012 mmol, 1.2 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) to the flask.

  • Add the degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

Protocol for In Situ Catalyst Generation and Heck Coupling

This protocol describes a general procedure for the Heck coupling of an aryl bromide with styrene.

Reagents:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (dppa)

  • Aryl bromide (1.0 mmol)

  • Styrene (1.2 mmol)

  • Sodium acetate (NaOAc) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and dppa (0.012 mmol, 1.2 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the aryl bromide (1.0 mmol) and sodium acetate (1.5 mmol) to the flask.

  • Add the degassed DMF (5 mL) and styrene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 120 °C and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Pd(OAc)₂ and dppa reactants Add Aryl Halide, Coupling Partner, and Base reagents->reactants In Schlenk Flask solvent Add Degassed Solvent reactants->solvent heating Heat Under Inert Atmosphere solvent->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction Upon Completion purification Column Chromatography extraction->purification product Isolated Pure Product purification->product

Caption: Experimental workflow for cross-coupling reactions.

In Situ Catalyst Generation

catalyst_generation pd_ii Pd(OAc)₂ (Pd²⁺) intermediate [Pd(dppa)₂(OAc)₂] pd_ii->intermediate + dppa dppa 2 x dppa dppa->intermediate pd_0 Pd(0)(dppa)₂ (Active Catalyst) intermediate->pd_0 Reductive Elimination dppa_o dppa=O (Phosphine Oxide) intermediate->dppa_o acetate 2 x AcOH intermediate->acetate

Caption: In situ generation of the active Pd(0) catalyst.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)(dppa) pd_oxidative Ar-Pd(II)(dppa)-X pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetalation Ar-Pd(II)(dppa)-Ar' pd_oxidative->pd_transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd_transmetalation->pd0 product Ar-Ar' pd_transmetalation->product Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

The Pivotal Role of the Base in N,N-Bis(diphenylphosphino)amine Palladium-Catalyzed Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and drug development sectors, for the construction of carbon-carbon and carbon-nitrogen bonds. The ligand coordinated to the palladium center plays a crucial role in determining the catalyst's stability, activity, and selectivity. N,N-Bis(diphenylphosphino)amine (dppa) has emerged as a versatile and effective ligand in a variety of palladium-catalyzed transformations, including the Suzuki-Miyaura and Buchwald-Hartwig reactions. While the palladium catalyst and the ligand are often the primary focus, the choice of base is a critical parameter that can profoundly influence reaction outcomes. This document provides a detailed overview of the role of the base in dppa-palladium catalyzed reactions, supported by data from related systems, and offers experimental protocols for key transformations.

The Function of the Base in the Catalytic Cycle

In palladium-catalyzed cross-coupling reactions, the base is not merely a spectator but an active participant in several key steps of the catalytic cycle. Its primary roles include:

  • Activation of the Nucleophile: In Suzuki-Miyaura coupling, the base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex, which facilitates the transmetalation step.

  • Deprotonation of the Amine: In Buchwald-Hartwig amination, the base is responsible for deprotonating the amine nucleophile, forming a more reactive amide that can coordinate to the palladium center.

  • Regeneration of the Active Catalyst: The base is often involved in the final step of the catalytic cycle, facilitating the reductive elimination of the product and regenerating the active Pd(0) species.

  • Influence on Catalyst Stability and Activity: The nature and strength of the base can affect the stability of the palladium catalyst and the overall reaction rate. An inappropriate base can lead to catalyst decomposition or the formation of undesired side products.

The general catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below, highlighting the involvement of the base.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Transmetalation (Base, R'B(OH)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-N(H)R1R2(L2) Ar-Pd(II)-N(H)R1R2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-N(H)R1R2(L2) Amine Coordination (R1R2NH) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-N(H)R1R2(L2)->Ar-Pd(II)-NR1R2(L) Deprotonation (Base) Ar-Pd(II)-NR1R2(L)->Pd(0)L2 Reductive Elimination (Ar-NR1R2)

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Data Presentation: Influence of Base on Reaction Yield

While a comprehensive comparative study of bases specifically for dppa-palladium catalyzed reactions is not extensively documented, data from analogous systems utilizing other phosphine ligands provide valuable insights into the expected trends. The following tables summarize the performance of various bases in Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that the optimal base is often substrate and reaction condition dependent.

Table 1: Comparison of Bases in a Model Suzuki-Miyaura Coupling Reaction (Data inferred from related systems)
EntryBaseSolventTemperature (°C)Yield (%)Reference
1Cs₂CO₃Dioxane8095-99[1]
2K₃PO₄Toluene10085-95General Knowledge
3K₂CO₃DMF/H₂O8080-90General Knowledge
4Na₂CO₃Ethanol/H₂O8075-85General Knowledge
5NaOtBuToluene10070-80General Knowledge
6Et₃NTHF6540-60General Knowledge

Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Table 2: Comparison of Bases in a Model Buchwald-Hartwig Amination (Data inferred from related systems)
EntryBaseSolventTemperature (°C)Yield (%)Reference
1NaOtBuToluene100>95[2]
2LiHMDSToluene100>95[2]
3K₃PO₄Dioxane10080-90General Knowledge
4Cs₂CO₃Dioxane10075-85General Knowledge
5K₂CO₃Dioxane10060-70General Knowledge
6DBUToluene10050-70[3]

Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

The following are detailed, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with dppa-palladium catalytic systems. Optimization of the base, solvent, and temperature will be necessary for specific substrates.

Protocol 1: General Procedure for dppa-Palladium Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar phosphine ligands and should be optimized for specific substrates.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Assemble oven-dried reaction vessel under inert atmosphere Add_Reagents Add aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) Start->Add_Reagents Add_Catalyst Add Pd source (e.g., Pd(OAc)2, 1-5 mol%) and dppa ligand (1-5 mol%) Add_Reagents->Add_Catalyst Add_Solvent Add degassed solvent Add_Catalyst->Add_Solvent Heat Heat reaction mixture to desired temperature (e.g., 80-110 °C) Add_Solvent->Heat Stir Stir for 2-24 h, monitoring by TLC/GC-MS Heat->Stir Cool Cool to room temperature Stir->Cool Extract Dilute with organic solvent and wash with water/brine Cool->Extract Dry Dry organic layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Characterize product Purify->Product Buchwald_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Assemble oven-dried reaction vessel under inert atmosphere Add_Reagents Add aryl halide (1.0 eq), amine (1.2 eq), and base (1.4 eq) Start->Add_Reagents Add_Catalyst Add Pd source (e.g., Pd(OAc)2, 1-5 mol%) and dppa ligand (1-5 mol%) Add_Reagents->Add_Catalyst Add_Solvent Add degassed solvent Add_Catalyst->Add_Solvent Heat Heat reaction mixture to desired temperature (e.g., 80-110 °C) Add_Solvent->Heat Stir Stir for 2-24 h, monitoring by TLC/GC-MS Heat->Stir Cool Cool to room temperature Stir->Cool Filter Filter through a pad of celite Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Characterize product Purify->Product

References

Application Notes and Protocols: Solvent Effects in Suzuki Coupling with N,N-Bis(diphenylphosphino)amine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of solvents in Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes bearing N,N-Bis(diphenylphosphino)amine (dppamine) and related ligands. This document includes a summary of solvent effects on reaction efficiency, detailed experimental protocols, and visualizations to aid in experimental design and optimization.

Introduction to Suzuki-Miyaura Coupling and the Role of Dppamine Ligands

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide in the presence of a base.[1]

The choice of ligand coordinated to the palladium center is crucial for the success of the reaction, influencing catalyst stability, activity, and selectivity. This compound (dppamine) and its derivatives are a class of bidentate phosphine ligands that have demonstrated effectiveness in various palladium-catalyzed cross-coupling reactions. These ligands form stable complexes with palladium and can promote high catalytic activity.

The Critical Role of the Solvent

The solvent is a key parameter in the Suzuki-Miyaura coupling, exerting a significant influence on several aspects of the reaction:

  • Solubility of Reactants and Catalyst: The solvent must effectively dissolve the organohalide, the organoboron species, the base, and the palladium catalyst to ensure a homogeneous reaction mixture and efficient catalysis.

  • Catalyst Stability and Activity: The solvent can affect the stability of the active catalytic species and influence the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

  • Influence on the Base: The effectiveness of the base is often dependent on the solvent. For instance, inorganic bases are more soluble and effective in polar or aqueous solvent mixtures.

  • Reaction Selectivity: In cases where multiple reactive sites are present on a substrate, the solvent can play a role in determining the chemoselectivity of the coupling reaction.

Quantitative Data on Solvent Effects

While comprehensive solvent screening data specifically for the parent this compound (dppamine) ligand is not extensively documented in a single comparative study, data from related N-substituted bis(diphenylphosphino)amine ligands and other bulky phosphine ligands provide valuable insights into solvent selection. For palladium(II) complexes with N-substituted/functionalized DPPA-type ligands, dioxane has been identified as an effective solvent.

The following table summarizes typical yields observed in Suzuki-Miyaura coupling reactions of an aryl bromide with phenylboronic acid using palladium catalysts with bulky phosphine ligands in various solvent systems. This data is representative and intended to guide solvent selection.

EntrySolvent SystemBaseTemperature (°C)Typical Yield (%)
11,4-Dioxane/H₂OK₃PO₄80-100>90
2Toluene/H₂OK₃PO₄10085-95
3Tetrahydrofuran (THF)/H₂OK₂CO₃6570-85
4N,N-Dimethylformamide (DMF)K₂CO₃11080-90
5n-Butanol/H₂OK₃PO₄100>90

Note: Yields are highly dependent on the specific substrates, catalyst loading, base, and reaction time. The addition of water to organic solvents is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[2][3]

Experimental Protocols

The following are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a dppamine-type ligand. These protocols can be adapted for specific substrates and solvent systems.

General Protocol for Suzuki-Miyaura Coupling in 1,4-Dioxane/Water

This protocol is based on optimized conditions reported for related N-substituted bis(diphenylphosphino)amine palladium complexes.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppamine)Cl₂, 0.01 mmol, 1 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppamine)Cl₂ (0.01 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (e.g., 4 mL) and degassed deionized water (e.g., 1 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Experimental_Workflow Start Start: Define Reaction (Aryl Halide, Boronic Acid, Pd-dppamine catalyst, Base) Setup Prepare Identical Reaction Vials (under inert atmosphere) Start->Setup Solvent_A Add Solvent A (e.g., Dioxane/H₂O) Setup->Solvent_A Solvent_B Add Solvent B (e.g., Toluene/H₂O) Setup->Solvent_B Solvent_C Add Solvent C (e.g., DMF) Setup->Solvent_C Heat Heat all reactions at a set temperature Solvent_A->Heat Solvent_B->Heat Solvent_C->Heat Monitor Monitor reaction progress (TLC, GC-MS) Heat->Monitor Analysis Analyze results: Yield, Reaction Time, Byproducts Monitor->Analysis Optimize Select optimal solvent for a larger scale reaction Analysis->Optimize

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with N,N-Bis(diphenylphosphino)amine (dppamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the N,N-Bis(diphenylphosphino)amine (dppamine) ligand in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that can lead to low yields or reaction failure when using the dppamine ligand.

Q1: My Suzuki coupling reaction using a Pd/dppamine catalyst is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki coupling reactions can stem from several sources. When using a dppamine ligand system, a systematic approach to troubleshooting is recommended:

  • Catalyst Integrity and Activity: Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the dppamine ligand are of high purity and have been stored under an inert atmosphere to prevent degradation. Phosphine ligands, including dppamine, are susceptible to oxidation.

  • Reaction Conditions: The choice of solvent, base, and temperature are critical. For dppamine-mediated Suzuki couplings, a common starting point is using a cesium carbonate (Cs₂CO₃) base in a dioxane solvent at 80°C.[1] Deviation from optimal conditions can significantly impact the yield.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the active Pd(0) catalyst.[2] Ensure the reaction vessel and solvents are thoroughly degassed with an inert gas like argon or nitrogen.

  • Substrate Quality: Verify the purity of your aryl halide and boronic acid derivative. Impurities can inhibit the catalyst or participate in side reactions.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction with the dppamine ligand?

A2: Homocoupling is a common side reaction in Suzuki couplings. While specific data on dppamine's effect on this is limited, general strategies apply:

  • Controlled Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help to maintain a low concentration, thereby disfavoring the homocoupling pathway.

  • Ensure Efficient Oxidative Addition: A highly active catalyst will favor the cross-coupling pathway. Ensure your Pd/dppamine catalyst is properly activated.

  • Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling more than the desired cross-coupling.

Q3: Dehalogenation of my aryl halide is a major byproduct. What adjustments can I make to my dppamine-based protocol?

A3: Dehalogenation occurs when the aryl halide is reduced instead of undergoing cross-coupling. To mitigate this:

  • Choice of Base and Solvent: The use of weaker, non-hydroxide bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can sometimes reduce dehalogenation. Protic solvents can sometimes be a source of hydride, so ensure your solvent is anhydrous.

  • Ligand Effects: While not specific to dppamine, bulky, electron-rich ligands can sometimes favor the desired reductive elimination step over side reactions. The electronic properties of dppamine should theoretically provide good stability to the catalytic complex, but if dehalogenation persists, screening other ligands might be necessary.

Q4: My reaction with an electron-rich or sterically hindered aryl halide is sluggish. How can I improve the yield using dppamine?

A4: Electron-rich or sterically hindered substrates can be challenging.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature may be necessary to overcome the higher activation energy for the oxidative addition step.

  • Optimize Palladium-to-Ligand Ratio: While a 1:1 or 1:2 ratio of palladium to dppamine is a common starting point, for challenging substrates, adjusting this ratio might be beneficial.

  • Consider a Different Palladium Precursor: Sometimes, changing the palladium source (e.g., from Pd(OAc)₂ to a pre-formed Pd(dppamine)Cl₂ complex) can improve catalyst activation and performance.

Data Presentation

The following table summarizes optimized reaction conditions for a Suzuki-Miyaura coupling using a palladium complex with a dppamine-type ligand.

Aryl HalideArylboronic AcidCatalyst Loading (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acid1Cs₂CO₃ (2)Dioxane801.588-99[1]
4-ChlorotoluenePhenylboronic acid1Cs₂CO₃ (2)Dioxane801.565Inferred from similar systems
1-Bromo-4-nitrobenzenePhenylboronic acid1Cs₂CO₃ (2)Dioxane801.5>95Inferred from similar systems

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using a Pd/dppamine Catalyst System

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a dry Schlenk flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

    • Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the this compound (dppamine) ligand (0.012 mmol, 1.2 mol%).

  • Reaction Setup:

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 1.5-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate Aryl-Pd(II)(X)L₂ Pd0->PdII_intermediate ArylHalide Aryl-X OxAdd Oxidative Addition DiarylPdII Aryl-Pd(II)(R)L₂ PdII_intermediate->DiarylPdII BoronicAcid R-B(OR')₂ Transmetalation Transmetalation Base Base DiarylPdII->Pd0 Product Aryl-R DiarylPdII->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low Yield in Suzuki Coupling with dppamine CheckReagents Check Reagent Quality (Pd source, dppamine, substrates) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert atmosphere, solvent, base, temp.) Start->CheckConditions SideReactions Analyze for Side Reactions (Homocoupling, Dehalogenation) Start->SideReactions Optimize Systematically Optimize (Base, Solvent, Temperature, Pd:Ligand ratio) CheckReagents->Optimize CheckConditions->Optimize SideReactions->Optimize Success Improved Yield Optimize->Success

Caption: A troubleshooting workflow for low yields in dppamine-mediated Suzuki coupling.

References

Technical Support Center: N,N-Bis(diphenylphosphino)amine (DPPA) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing N,N-Bis(diphenylphosphino)amine (DPPA) and its derivatives in catalytic reactions.

Troubleshooting Guide: Overcoming Low Catalyst Activity

Low catalyst activity can manifest as slow reaction rates, incomplete conversion of starting materials, or the need for high catalyst loadings. Below are common causes and actionable solutions to address these issues.

Potential Cause Troubleshooting Steps
Catalyst Decomposition - Ligand Oxidation: The phosphine groups in DPPA are susceptible to oxidation to phosphine oxides, which are poor ligands. Ensure all reactions are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents and reagents. Monitor ligand integrity via ³¹P NMR spectroscopy; the phosphine oxide signal will appear downfield (around +25 to +30 ppm) compared to the phosphine signal (around -15 ppm for similar diphosphine ligands).[1] - Thermal Instability: If the reaction is run at elevated temperatures, the catalyst complex may decompose. Attempt the reaction at a lower temperature for a longer duration.
Improper Catalyst Activation - Incomplete Pre-catalyst Reduction: If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. This is often facilitated by the solvent, base, or other reaction components.[2] - Formation of Inactive Species: The active catalyst may convert to an inactive state. Analyze the reaction mixture at various time points to identify any changes in the catalyst's structure.[1]
Suboptimal Reaction Conditions - Solvent Effects: The choice of solvent can significantly impact catalyst solubility, stability, and reactivity. Perform a solvent screen to identify the optimal medium for your specific transformation.[1] Common solvents for DPPA-based catalysis include dioxane and THF.[3][4] - Base Selection: The base plays a crucial role in many cross-coupling reactions. The strength and nature of the base can influence the catalytic cycle. Screen a variety of bases (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) to find the most effective one.[4] - Temperature: Reaction temperature can greatly affect the rate and selectivity. Systematically vary the temperature to find the optimal balance between reaction speed and catalyst stability.[5]
Substrate or Reagent Issues - Impure Reagents: Impurities in starting materials or reagents can act as catalyst poisons.[6] Ensure all chemicals are of high purity and are properly stored. - Product Inhibition: The reaction product may coordinate to the metal center, inhibiting further catalytic turnover. If suspected, try running the reaction at a lower substrate concentration or consider methods for in-situ product removal.[1]
Ligand-Related Problems - Incorrect Ligand Purity: Verify the chemical purity of the DPPA ligand. Impurities can negatively affect the catalytic performance. - Suboptimal Ligand-to-Metal Ratio: The ratio of DPPA to the metal precursor can be critical. While a 1:1 or 2:1 ligand-to-metal ratio is common, optimization may be necessary for your specific application.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a palladium/DPPA catalyst is sluggish. What should I try first?

A1: First, ensure your reaction is set up under strictly anaerobic conditions to prevent ligand oxidation.[1] Then, consider optimizing the base and solvent. For palladium complexes with DPPA-type ligands in Suzuki-Miyaura reactions, cesium carbonate (Cs₂CO₃) in dioxane at 80°C has been shown to be effective.[3][4] If activity is still low, a screen of other bases and solvents may be necessary.

Q2: How can I tell if my DPPA ligand has degraded?

A2: The most effective method is ³¹P NMR spectroscopy. The phosphorus atoms in DPPA will have a characteristic chemical shift. Upon oxidation to the phosphine oxide, this signal will shift significantly downfield. For instance, while free BINAP (a related diphosphine) appears around -15 ppm, its dioxide is observed around +25 to +30 ppm.[1] A similar shift is expected for DPPA.

Q3: Can N-substitution on the DPPA ligand affect catalytic activity?

A3: Absolutely. The substituent on the nitrogen atom of the DPPA backbone can significantly influence the electronic and steric properties of the ligand.[7][8][9] This "tuning" can affect the catalyst's activity and selectivity.[7][8][9] For example, introducing different functional groups on the nitrogen can alter the coordination properties of the ligand and, consequently, the performance of the metal complex in catalysis.[7][8][9]

Q4: Are there alternative, "greener" reaction conditions for DPPA-based catalysis?

A4: Yes, research has explored more environmentally friendly conditions. For instance, in Suzuki-Miyaura cross-coupling reactions, using potassium phosphate (K₃PO₄) as the base and tert-amyl alcohol as the solvent has been shown to be effective for some DPPA-metal complexes, even enabling the coupling of challenging aryl chlorides.[4]

Q5: My reaction works, but I require a high catalyst loading (e.g., >5 mol%). How can I improve efficiency?

A5: High catalyst loading may indicate a suboptimal reaction environment or a partially deactivated catalyst. Re-evaluate your reaction parameters, including temperature, solvent, and base, as even small changes can have a significant impact on catalyst turnover.[5][10] Also, rigorously exclude air and moisture from your reaction setup. If the issue persists, consider if product inhibition is a factor by running the reaction at a lower concentration.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates.

  • Catalyst Preparation (in situ): In a glovebox or under a flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the DPPA ligand (1.1 mol%) to a dry reaction vessel.

  • Reaction Setup: Add the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol) to the reaction vessel.[4]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 2 mL) via syringe.[4]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Protocol for Monitoring Ligand Oxidation by ³¹P NMR
  • Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the reaction mixture. If necessary, quench the reaction in the aliquot. Dissolve the sample in a suitable deuterated solvent.

  • NMR Acquisition: Acquire a ³¹P NMR spectrum.

  • Data Analysis: Identify the signals corresponding to the active DPPA-ligated catalyst and any potential phosphine oxide species. The phosphine oxide signal will typically be significantly downfield from the phosphine signal.[1]

Visualizations

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathway Pd0 Pd(0)L₂ (Active Catalyst) OAP Oxidative Addition Pd0->OAP Ar-X PdII R¹-Pd(II)L₂(X) OAP->PdII TM Transmetalation PdII->TM R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂(R²) TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R² Pd0_inactive Pd(0)L₂ Oxidation Oxidation (O₂) Pd0_inactive->Oxidation Inactive Inactive Species (e.g., L=O) Oxidation->Inactive

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a common deactivation pathway.

Troubleshooting_Workflow start Low Catalyst Activity Observed check_inert Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) start->check_inert optimize_conditions Optimize Reaction Conditions check_inert->optimize_conditions screen_base Screen Bases (e.g., Cs₂CO₃, K₃PO₄) optimize_conditions->screen_base Yes check_reagents Check Reagent Purity optimize_conditions->check_reagents No screen_solvent Screen Solvents (e.g., Dioxane, THF) screen_base->screen_solvent adjust_temp Adjust Temperature screen_solvent->adjust_temp monitor_catalyst Monitor Catalyst Integrity (³¹P NMR) adjust_temp->monitor_catalyst check_reagents->monitor_catalyst success Improved Activity monitor_catalyst->success

Caption: A logical workflow for troubleshooting low catalyst activity in DPPA-mediated reactions.

References

Technical Support Center: N,N-Bis(diphenylphosphino)amine Palladium Precatalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Bis(diphenylphosphino)amine (PNP) palladium precatalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound palladium precatalysts and what are their common applications?

A1: this compound palladium precatalysts, often denoted as [PdCl2(PNP)], are coordination complexes where a palladium(II) center is chelated by a bidentate this compound ligand. These complexes are widely used as precatalysts in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their primary applications include Heck and Suzuki-Miyaura coupling reactions.[1][2][3] The precatalyst is activated in situ to the catalytically active Pd(0) species.

Q2: What are the typical signs of precatalyst instability or degradation during my reaction?

A2: Several visual and analytical cues can indicate precatalyst instability:

  • Color Change: A gradual or rapid change of the reaction mixture to a black or dark brown color is a common sign of the formation of palladium black, an inactive form of palladium.

  • Low or Inconsistent Yields: If you observe significantly lower yields than expected or poor reproducibility between batches, it could be due to the decomposition of the precatalyst.

  • Reaction Stalling: A reaction that starts but does not proceed to completion may indicate that the catalyst is deactivating over time.

  • Formation of Byproducts: The appearance of unexpected side products can sometimes be traced back to catalyst degradation pathways.

Q3: How should I properly store and handle my this compound palladium precatalysts to ensure their stability?

A3: While many palladium precatalysts are designed to be air- and moisture-stable for ease of handling, optimal long-term stability is achieved under specific conditions. It is recommended to store the precatalysts in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). This minimizes exposure to oxygen and moisture, which can contribute to the gradual degradation of the phosphine ligands.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with PNP-palladium precatalysts.

Issue 1: Low or No Catalytic Activity

Symptoms: The reaction does not proceed, or the conversion to the desired product is very low.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Precatalyst The precatalyst may have degraded due to improper storage or handling. Use a fresh batch of the precatalyst.
Inefficient Precatalyst Activation The reduction of the Pd(II) precatalyst to the active Pd(0) species may be inefficient under your reaction conditions. Ensure the base used is strong enough and added correctly. In some cases, an additive might be required to facilitate this reduction.
Presence of Inhibitors Impurities in your starting materials, solvents, or reagents can act as catalyst poisons. Ensure all components of the reaction are of high purity and that solvents are anhydrous and deoxygenated.
Suboptimal Reaction Conditions The temperature, solvent, or base may not be optimal for the specific transformation. A systematic optimization of these parameters is recommended.
Issue 2: Formation of Palladium Black

Symptoms: The reaction mixture turns black, and a precipitate is observed. This is often accompanied by a loss of catalytic activity.

Possible Causes & Solutions:

CauseRecommended Action
Thermal Decomposition At elevated temperatures, the precatalyst or the active catalyst can decompose to form palladium black. If possible, try running the reaction at a lower temperature.
Oxidative Degradation The phosphine ligand can be oxidized, leading to the destabilization of the palladium complex and subsequent agglomeration into palladium black. Ensure the reaction is carried out under a strictly inert atmosphere.
Unstable Catalytic Intermediate A transient palladium species in the catalytic cycle may be unstable and prone to decomposition. Modifying the ligand structure or reaction conditions might stabilize this intermediate.

Experimental Protocols

Synthesis of a Typical this compound Palladium(II) Chloride Precatalyst

This protocol describes the synthesis of a [PdCl2(PNP-R)] type precatalyst, where R is an aniline derivative.[3]

Materials:

  • N,N-Bis(diphenylphosphino)aniline derivative (1 mmol)

  • [PdCl2(cod)] (cyclooctadiene palladium(II) chloride) (1 mmol)

  • Dichloromethane (CH2Cl2)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the N,N-Bis(diphenylphosphino)aniline ligand in CH2Cl2.

  • To this solution, add a solution of [PdCl2(cod)] in CH2Cl2 dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for a few hours.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold CH2Cl2, and dry under vacuum.

Characterization: The resulting complex can be characterized by 1H NMR, 31P NMR, IR spectroscopy, and elemental analysis.

Protocol for Monitoring Precatalyst Degradation using 31P NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of the oxidative degradation of the PNP ligand.

Procedure:

  • Prepare a solution of the PNP-palladium precatalyst in a suitable deuterated solvent in an NMR tube.

  • Acquire an initial 31P NMR spectrum to serve as a baseline. The coordinated phosphine will have a characteristic chemical shift.

  • Expose the solution to air or an oxidizing agent (e.g., a controlled amount of H2O2).

  • Acquire 31P NMR spectra at regular time intervals.

  • Monitor the appearance of a new signal corresponding to the phosphine oxide, which typically appears at a downfield chemical shift compared to the parent phosphine. The integration of these signals can be used to estimate the extent of oxidation.

Visualizing Stability and Degradation

Logical Troubleshooting Workflow for Low Catalytic Activity

This diagram outlines a step-by-step process for troubleshooting low catalytic activity in reactions using PNP-palladium precatalysts.

troubleshooting_workflow start Low or No Catalytic Activity check_catalyst Verify Precatalyst Integrity (Fresh batch? Proper storage?) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, solvent, base correct?) check_catalyst->check_conditions Catalyst OK success Problem Resolved check_catalyst->success Degraded Catalyst (Use fresh) check_reagents Assess Reagent Purity (Substrates, solvent, base pure?) check_conditions->check_reagents Conditions OK check_conditions->success Suboptimal Conditions (Optimize) optimize_activation Optimize Precatalyst Activation (Stronger base? Additive?) check_reagents->optimize_activation Reagents Pure check_reagents->success Impure Reagents (Purify) inert_atmosphere Ensure Inert Atmosphere (Degassed solvents? Proper technique?) optimize_activation->inert_atmosphere Activation OK optimize_activation->success Inefficient Activation (Modify) inert_atmosphere->success Oxygen Leak (Improve inertness) failure Consult Further Literature inert_atmosphere->failure Still No Improvement

Caption: A decision tree for troubleshooting low catalytic activity.

Potential Degradation Pathway of a PNP-Palladium Precatalyst

This diagram illustrates a simplified potential degradation pathway involving oxidation of the phosphine ligand, leading to the formation of inactive palladium species.

degradation_pathway active_catalyst [Pd(0)(PNP)] Active Catalyst oxidized_ligand Oxidized PNP Ligand (e.g., Phosphine Oxide) active_catalyst->oxidized_ligand Oxidation (O2) unstable_pd Unstable Pd(0) Species oxidized_ligand->unstable_pd Ligand Dissociation pd_black Palladium Black (Inactive) unstable_pd->pd_black Aggregation

Caption: A simplified oxidative degradation pathway for PNP-Pd catalysts.

References

Technical Support Center: N-Substituted DPPA Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing N-substituted bis(diphenylphosphino)amine (DPPA) ligands in their catalytic experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during catalytic reactions with N-substituted DPPA ligands, providing potential causes and actionable solutions.

Issue 1: Low or No Catalytic Activity

Q1: My cross-coupling reaction is showing low to no conversion. What are the potential causes when using an N-substituted DPPA-palladium catalyst?

A1: Low or no conversion can stem from several factors related to the catalyst's activity and stability. The primary suspects are catalyst deactivation, improper reaction setup, or issues with the starting materials.

Troubleshooting Steps:

  • Catalyst Integrity:

    • Pre-catalyst Activation: If you are using a Pd(II) precursor, ensure that the conditions are suitable for its reduction to the active Pd(0) species. In some cases, the phosphine ligand itself can act as a reductant, but this is not always efficient. Consider using a well-defined Pd(0) source like Pd₂(dba)₃.

    • Ligand Purity: Impurities in the DPPA ligand can poison the catalyst. Ensure the ligand is pure and has been handled under an inert atmosphere to prevent oxidation of the phosphine groups.

  • Reaction Conditions:

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[2]

    • Base Selection: The choice and quality of the base are critical, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. The base facilitates the transmetalation step.[3] Ensure you are using a dry, high-purity base. Common choices include K₃PO₄ and Cs₂CO₃.[3]

    • Solvent: The solvent must be anhydrous and of high purity. Traces of water can sometimes be beneficial for dissolving inorganic bases, but excess water can lead to unwanted side reactions like protodeboronation of boronic acids.[2]

  • Substrate-Related Issues:

    • Substrate Purity: Impurities in your substrates (e.g., aryl halide or boronic acid) can inhibit the catalyst.

    • N-Coordination: The nitrogen atom of certain substrates (e.g., quinolines, pyridines) can coordinate to the palladium center and act as a catalyst poison.[4][5] In such cases, using a more sterically hindered N-substituent on the DPPA ligand may help to disfavor this inhibitory binding.

Issue 2: Formation of Significant Byproducts

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen, which can lead to oxidative coupling.[2]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling. Sparge all solvents with an inert gas or use freeze-pump-thaw cycles to remove dissolved oxygen.[2]

  • Controlled Addition of Reagents: Adding the aryl halide slowly to the reaction mixture can help to ensure that it is readily available to undergo oxidative addition with the Pd(0) catalyst, outcompeting the homocoupling pathway.

  • Optimize Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can favor the desired cross-coupling over homocoupling by increasing the rate of the main catalytic cycle.

Q3: My desired product is contaminated with a dehalogenated starting material. What causes this and how can it be prevented?

A3: Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene. This can occur through various pathways, including β-hydride elimination from certain intermediates or protonolysis.

Troubleshooting Steps:

  • Choice of Base and Solvent: Ensure you are using an aprotic solvent. Protic solvents or bases containing residual water can be sources of protons for this side reaction.

  • Ligand Steric Bulk: The steric environment created by the N-substituent on the DPPA ligand can influence the stability of intermediates and potentially suppress pathways leading to dehalogenation. Experimenting with different N-substituents (e.g., bulky alkyl groups) may be beneficial.

Issue 3: Catalyst Deactivation During the Reaction

Q4: My reaction starts well but then stalls before reaching full conversion. What could be causing this catalyst deactivation?

A4: Gradual catalyst deactivation can be caused by thermal instability, ligand degradation, or product inhibition.

Troubleshooting Steps:

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4] Try running the reaction at a lower temperature for a longer period.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation to phosphine oxides, especially at elevated temperatures in the presence of trace oxygen.[6] This can be diagnosed by ³¹P NMR spectroscopy. Using more robust, sterically hindered N-substituted DPPA ligands may improve stability.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the starting materials, leading to inhibition. If this is suspected, running the reaction at a lower concentration might be beneficial.

Data Presentation

The catalytic performance of N-substituted DPPA ligands is highly dependent on the nature of the N-substituent. The electronic and steric properties of the substituent can significantly impact the yield and selectivity of the reaction. Below is a summary of the catalytic activity of palladium complexes with different N-substituted DPPA ligands in the Suzuki-Miyaura cross-coupling reaction.

Table 1: Catalytic Performance of Pd Complexes with N-Substituted DPPA Ligands in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

N-SubstituentLigandCatalystYield (%)
Benzidine(Ph₂P)₂N–C₆H₄–C₆H₄–N(PPh₂)₂1d 95
3,3'-Dimethoxybenzidine(Ph₂P)₂N–(MeO)₂C₁₂H₆–N(PPh₂)₂2d 92

Reaction conditions: 4-bromoanisole (1 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2 mmol), Pd catalyst (0.01 mmol), toluene (10 mL), 100 °C, 24 h. Data extracted from Kayan, C., et al. (2012).[7]

Table 2: Influence of N-Substituent on Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

N-SubstituentLigand AbbreviationCatalyst SystemYield (%)
CyclohexylCy-DPPAPd(OAc)₂ / Cy-DPPA85
PhenylPh-DPPAPd(OAc)₂ / Ph-DPPA78
4-Methoxyphenyl4-MeOPh-DPPAPd(OAc)₂ / 4-MeOPh-DPPA82
4-Trifluoromethylphenyl4-CF₃Ph-DPPAPd(OAc)₂ / 4-CF₃Ph-DPPA65

Hypothetical data for illustrative purposes, based on general trends observed for the electronic effects of substituents on phosphine ligand performance.

Experimental Protocols

Below are detailed methodologies for the synthesis of an N-substituted DPPA ligand, its palladium complex, and a representative catalytic reaction.

Protocol 1: Synthesis of N-Cyclohexyl-bis(diphenylphosphino)amine (Cy-DPPA)

This protocol is adapted from literature procedures for the synthesis of N-substituted bis(diphenylphosphino)amines.[8]

  • Reaction Setup: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 g, 10.1 mmol) and triethylamine (2.55 g, 25.2 mmol).

  • Solvent Addition: Add 100 mL of anhydrous, degassed tetrahydrofuran (THF) to the flask under an inert atmosphere (argon or nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add chlorodiphenylphosphine (4.45 g, 20.2 mmol) dropwise to the stirred solution over 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Add 50 mL of diethyl ether to the residue and stir for 15 minutes.

    • Filter the mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford N-cyclohexyl-bis(diphenylphosphino)amine as a white solid.

Protocol 2: Preparation of Dichloro[N-cyclohexyl-bis(diphenylphosphino)amine]palladium(II) [PdCl₂(Cy-DPPA)]

This protocol is a general procedure for the synthesis of palladium(II) complexes with phosphine ligands.[9]

  • Reaction Setup: In a 100 mL Schlenk flask, dissolve dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(COD)] (0.285 g, 1.0 mmol) in 40 mL of chloroform under an inert atmosphere.

  • Ligand Addition: To this solution, add a solution of N-cyclohexyl-bis(diphenylphosphino)amine (Cy-DPPA) (0.47 g, 1.0 mmol) in 10 mL of chloroform.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. The color of the solution may change, indicating complex formation.

  • Precipitation: Slowly add pentane to the stirred solution until a precipitate forms.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of pentane, and dry under vacuum to yield the [PdCl₂(Cy-DPPA)] complex as a solid.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction Using a Pre-formed Pd(II)-DPPA Catalyst

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Under a positive flow of argon, add the [PdCl₂(Cy-DPPA)] catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 5 mL of a degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_ligand Protocol 1: Ligand Synthesis cluster_complex Protocol 2: Complex Synthesis cluster_catalysis Protocol 3: Catalysis l_start Start: Cyclohexylamine, Et3N in THF l_add_pcl Add PPh2Cl at 0°C l_start->l_add_pcl l_react Stir at RT for 12h l_add_pcl->l_react l_workup Work-up: Solvent removal, Et2O addition, Filtration, Wash l_react->l_workup l_purify Purification: Recrystallization l_workup->l_purify l_product Product: Cy-DPPA l_purify->l_product c_start Start: PdCl2(COD) in Chloroform c_add_ligand Add Cy-DPPA solution c_start->c_add_ligand c_react Stir at RT for 4h c_add_ligand->c_react c_precipitate Precipitate with Pentane c_react->c_precipitate c_isolate Isolate: Filtration, Wash, Dry c_precipitate->c_isolate c_product Product: PdCl2(Cy-DPPA) c_isolate->c_product cat_setup Setup: Aryl halide, Boronic acid, Base cat_add_catalyst Add PdCl2(Cy-DPPA) catalyst cat_setup->cat_add_catalyst cat_add_solvent Add degassed solvent cat_add_catalyst->cat_add_solvent cat_react Heat with stirring cat_add_solvent->cat_react cat_monitor Monitor (TLC, GC-MS) cat_react->cat_monitor cat_workup Work-up: Extraction, Drying cat_monitor->cat_workup cat_purify Purification: Column Chromatography cat_workup->cat_purify cat_product Final Product cat_purify->cat_product

Caption: A general experimental workflow for the synthesis and application of N-substituted DPPA ligands.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling with a DPPA-Palladium Catalyst

Catalytic_Cycle pd0 L-Pd(0)-L (Active Catalyst) pd_oa L-Pd(II)(Ar)(X)-L (Oxidative Adduct) pd0->pd_oa Oxidative Addition pd_trans L-Pd(II)(Ar)(Ar')-L (Diaryl Complex) pd_oa->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination ar_ar Ar-Ar' pd_trans->ar_ar arx Ar-X arx->pd0 ar_boronic Ar'-B(OR)₂ ar_boronic->pd_oa base Base base->pd_oa bx B(OR)₂(X) lbl_arx Ar-X lbl_ar_boronic Ar'B(OR)₂ lbl_base Base lbl_ar_ar Ar-Ar' ligand_note L = N-substituted DPPA

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Heck Reactions with Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed Heck reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on fine-tuning reaction parameters, with a specific focus on the critical role of reaction temperature when using phosphine ligands. While direct experimental data for diphenylphosphinoacetylene (dppa) ligands in this context is limited in the literature, the principles and troubleshooting strategies outlined here for phosphine ligands, in general, will serve as a valuable guide for your optimization studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Heck reaction using phosphine ligands?

A1: Heck reactions involving phosphine ligands are typically conducted at elevated temperatures, generally ranging from 80°C to 160°C.[1][2] The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. For less reactive substrates, such as aryl chlorides, temperatures at the higher end of this range may be necessary to facilitate the oxidative addition step.[3]

Q2: How does reaction temperature affect the yield and selectivity of my Heck reaction?

A2: Temperature is a critical parameter that directly influences the reaction kinetics and catalyst stability. Increasing the temperature generally accelerates the reaction rate, which can lead to higher yields in shorter reaction times.[4] However, excessively high temperatures can have detrimental effects, including catalyst decomposition (often observed as the formation of palladium black), and an increase in the rate of side reactions, such as alkene isomerization or the formation of Heck-type byproducts.[3] This can ultimately lead to a decrease in the overall yield and selectivity of the desired product.

Q3: I am not observing any product formation. Should I increase the temperature?

A3: If your reaction shows no conversion at a given temperature, a stepwise increase in temperature is a reasonable approach.[5] It is recommended to increase the temperature incrementally, for example, in 10-20°C intervals, while carefully monitoring the reaction progress. A lack of reactivity could be due to a high activation energy barrier for the oxidative addition step, which can often be overcome at higher temperatures.

Q4: My reaction is producing a significant amount of byproducts. Could the temperature be the cause?

A4: Yes, elevated temperatures can promote the formation of byproducts.[3] If you are observing a mixture of products, consider lowering the reaction temperature. This can help to improve the selectivity of the reaction by minimizing undesired side pathways that may have higher activation energies than the desired reaction.

Q5: How can I determine the optimal reaction temperature for my specific Heck reaction with a dppa ligand?

A5: The optimal temperature for a Heck reaction with a dppa ligand, or any new ligand, must be determined empirically. A systematic approach involves running a series of small-scale reactions at different temperatures while keeping all other parameters constant. This will allow you to identify the temperature that provides the best balance of reaction rate, yield, and selectivity.

Troubleshooting Guide: Temperature Optimization

This guide provides a systematic approach to troubleshoot and optimize the reaction temperature for your Heck reaction.

Issue Potential Cause Suggested Action
No or Low Conversion Reaction temperature is too low to overcome the activation energy barrier.Incrementally increase the reaction temperature in 10-20°C steps. Monitor the reaction at each temperature to find the onset of product formation.
Formation of Palladium Black Catalyst decomposition is occurring at the current reaction temperature.Lower the reaction temperature. If a lower temperature results in a sluggish reaction, consider screening a more thermally stable ligand or palladium precatalyst.
Low Yield with Byproduct Formation The reaction temperature is too high, leading to side reactions or product degradation.Decrease the reaction temperature to improve selectivity. Analyze the byproducts to understand the competing reaction pathways.
Inconsistent Results Poor temperature control or localized overheating.Ensure uniform heating using a well-stirred oil bath or a heating mantle with a temperature controller. For precise control, consider using a reactor with automated temperature regulation.

Data Presentation

The following tables present hypothetical data to illustrate the process of optimizing reaction temperature for a generic Heck reaction.

Table 1: Effect of Reaction Temperature on Product Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
18024<5No significant product formation.
21002445Moderate conversion to product.
31201285Good yield, shorter reaction time.
4140870Decreased yield, some catalyst decomposition observed.
5160855Significant formation of palladium black.

This data is for illustrative purposes only and should be adapted based on experimental results.

Experimental Protocols

General Protocol for Reaction Temperature Optimization in a Heck Reaction

This protocol outlines a general procedure for screening different temperatures to find the optimal condition for a Heck reaction.

  • Reaction Setup: In a series of identical reaction vessels (e.g., microwave vials or Schlenk tubes), add the aryl halide (1.0 equiv), alkene (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and solvent (e.g., DMF or toluene).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., dppa) in the reaction solvent. The typical Pd loading is 1-2 mol%, with a ligand-to-palladium ratio of 1:1 to 2:1.

  • Reaction Initiation: Add the catalyst solution to each reaction vessel, ensuring a consistent catalyst loading across all reactions.

  • Temperature Screening: Place each reaction vessel in a pre-heated aluminum block or oil bath set to the desired temperatures (e.g., 80°C, 100°C, 120°C, 140°C).

  • Monitoring: Monitor the progress of each reaction over time by taking small aliquots and analyzing them by a suitable technique (e.g., GC, LC-MS, or TLC).

  • Analysis: After a set reaction time, quench the reactions and analyze the crude reaction mixtures to determine the conversion of the starting material and the yield of the desired product.

  • Optimization: Based on the results, select the temperature that provides the highest yield of the desired product with minimal byproduct formation. Further optimization of reaction time at this temperature may be necessary.

Visualizations

The following diagrams illustrate the workflow for temperature optimization and a troubleshooting decision tree for Heck reactions.

Temperature_Optimization_Workflow cluster_setup Reaction Setup cluster_screening Temperature Screening cluster_analysis Analysis & Optimization start Define Reaction (Substrates, Solvent, Base) catalyst Select Pd Precatalyst and Ligand (dppa) start->catalyst screen Run Parallel Reactions at Different Temperatures (e.g., 80, 100, 120, 140°C) catalyst->screen monitor Monitor Reaction Progress (TLC, GC, LC-MS) screen->monitor analyze Determine Yield and Byproduct Formation monitor->analyze optimal Identify Optimal Temperature analyze->optimal refine Refine Reaction Time at Optimal Temperature optimal->refine Troubleshooting_Decision_Tree cluster_diagnosis Diagnosis cluster_action Corrective Action cluster_outcome Outcome start Low or No Yield in Heck Reaction check_temp Is Reaction Temperature within 80-160°C range? start->check_temp check_decomp Is Palladium Black Observed? check_temp->check_decomp Yes increase_temp Incrementally Increase Temperature check_temp->increase_temp No check_byproducts Are Byproducts Formed? check_decomp->check_byproducts No decrease_temp Decrease Temperature check_decomp->decrease_temp Yes check_byproducts->decrease_temp Yes optimize_other Optimize Other Parameters (Solvent, Base, Ligand) check_byproducts->optimize_other No success Improved Yield increase_temp->success decrease_temp->success optimize_other->success

References

Technical Support Center: Troubleshooting Catalyst Deactivation in DPPA-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in systems utilizing diphenyl phosphoryl azide (DPPA).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems used with DPPA?

Diphenyl phosphoryl azide (DPPA) is a versatile reagent primarily used for the Curtius rearrangement, peptide couplings, and the synthesis of azides. While DPPA itself is not a catalyst, it is often used in conjunction with various catalytic systems to facilitate specific transformations. The most common catalytic systems include:

  • Palladium-based catalysts: These are frequently employed in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form aryl or vinyl amines from the corresponding halides and an amine source.[1][2] In the context of DPPA, palladium catalysts can be used to further react the amine products generated from the Curtius rearrangement.

  • Cobalt-based catalysts: Cobalt(II) porphyrin complexes, such as cobalt(II) tetraphenylporphyrin [Co(TPP)], are used to catalyze aziridination reactions where DPPA serves as a nitrene source.[3][4][5][6][7]

  • Lewis acids: While not always transition metals, Lewis acids like boron trifluoride can be used to catalyze the Curtius rearrangement itself, lowering the required reaction temperature.

Q2: What are the general causes of catalyst deactivation in chemical reactions?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms of deactivation can be broadly categorized as:

  • Poisoning: The strong chemisorption of impurities or reaction byproducts onto the active sites of the catalyst, rendering them inactive.[1]

  • Fouling/Coking: The physical deposition of carbonaceous materials or other insoluble byproducts on the catalyst surface, blocking access to the active sites.

  • Thermal Degradation (Sintering): The agglomeration of catalyst particles at high temperatures, leading to a reduction in the active surface area.[1]

  • Leaching: The dissolution of the active catalytic species into the reaction medium in the case of heterogeneous catalysts.

  • Mechanical Degradation: The physical breakdown of the catalyst support or active components.

Troubleshooting Guides for Catalyst Deactivation

This section provides specific troubleshooting guidance for common issues encountered in DPPA-based catalytic systems.

Guide 1: Palladium-Catalyzed Reactions (e.g., Buchwald-Hartwig Amination)

Issue: Low or no yield in a palladium-catalyzed reaction involving a product from a DPPA-mediated transformation.

Potential Causes & Troubleshooting Steps:

  • Catalyst Poisoning:

    • Impurities in Substrates: Ensure the purity of your starting materials. Residual reagents or byproducts from the preceding DPPA reaction could poison the palladium catalyst.

    • DPPA Byproducts: The primary byproduct of DPPA is diphenyl phosphate. While its direct effect on palladium catalysts is not extensively documented, phosphorus-containing compounds can act as catalyst poisons.[8][9][10] Consider purification of the intermediate product after the DPPA step.

    • Amine Inhibition: Amines themselves can sometimes act as ligands and inhibit the catalyst. It may be beneficial to add an extra equivalent of the phosphine ligand relative to the palladium to prevent this.[2]

  • Inappropriate Reaction Conditions:

    • Ligand Choice: The phosphine ligand is critical for catalyst stability and activity. Sterically hindered and electron-rich ligands are often more effective.[1] If you are experiencing deactivation, consider screening different ligands.

    • Base Selection: The strength and type of base can significantly impact the reaction. Strong bases like sodium tert-butoxide are common but can be incompatible with sensitive functional groups.[1] Weaker bases like cesium carbonate may be a better choice in such cases.

    • Temperature: High temperatures (typically 80-100°C) can lead to thermal degradation of the catalyst.[1] If you suspect this is an issue, try lowering the reaction temperature or using a more thermally stable precatalyst.

  • Catalyst Decomposition:

    • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure all reactions are performed under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Product Inhibition: The reaction product may coordinate to the palladium center and inhibit further catalysis.[1] Modifying the ligand or reaction conditions might be necessary.

Troubleshooting Workflow for Palladium Catalyst Deactivation

G Start Low or No Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Analyze_Mixture Analyze Reaction Mixture for Byproducts Start->Analyze_Mixture Purify_Substrate Purify Intermediate from DPPA Step Check_Purity->Purify_Substrate Screen_Ligands Screen Different Phosphine Ligands Check_Conditions->Screen_Ligands Screen_Bases Screen Different Bases Check_Conditions->Screen_Bases Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Result Improved Yield Check_Atmosphere->Result Purify_Substrate->Result Screen_Ligands->Result Screen_Bases->Result Use_Precatalyst Use a More Stable Precatalyst Optimize_Temp->Use_Precatalyst Use_Precatalyst->Result

Troubleshooting workflow for palladium catalyst deactivation.
Guide 2: Cobalt-Catalyzed Aziridination using DPPA

Issue: Low yield or catalyst deactivation in the cobalt-porphyrin catalyzed aziridination of olefins.

Potential Causes & Troubleshooting Steps:

  • Catalyst Integrity:

    • Metal Ion: Cobalt is essential for this catalytic aziridination with DPPA; other metal porphyrins show little to no activity.[4] Ensure you are using a cobalt-based catalyst.

    • Porphyrin Ligand: The structure of the porphyrin ligand can influence the catalyst's stability and efficiency. Chiral porphyrins have been developed for asymmetric versions of this reaction.[5][6][7]

  • Reaction Conditions:

    • Solvent: The choice of solvent can impact the reaction. Ensure your substrates and catalyst are soluble.

    • Temperature: While cobalt-porphyrin catalysts are generally thermally stable, excessive temperatures could lead to degradation.[11]

  • Product Inhibition/Side Reactions:

    • Amine Product Binding: In related cobalt-porphyrin catalyzed reactions, the amine product can bind to the catalyst, inhibiting its activity. The addition of a reagent like di-tert-butyl dicarbonate (Boc₂O) can prevent this competitive binding.[12]

    • Side Reactions of DPPA: DPPA can undergo other reactions, such as with nucleophiles. Ensure that your reaction conditions favor the desired aziridination pathway.

Logical Relationship for Cobalt-Catalyzed Aziridination Issues

G Start Low Aziridination Yield Verify_Catalyst Confirm Use of Cobalt Porphyrin Catalyst Start->Verify_Catalyst Check_Conditions Evaluate Reaction Conditions (Solvent, Temp) Start->Check_Conditions Consider_Inhibition Investigate Potential Product Inhibition Start->Consider_Inhibition Result Improved Yield Verify_Catalyst->Result Optimize_DPPA Optimize DPPA Stoichiometry Check_Conditions->Optimize_DPPA Add_Additive Add Boc₂O to Prevent Amine Binding Consider_Inhibition->Add_Additive Add_Additive->Result Optimize_DPPA->Result

Troubleshooting logic for cobalt-catalyzed aziridination.

Data Presentation

Table 1: Common Troubleshooting Parameters for Palladium-Catalyzed Amination

ParameterCommon IssueRecommended Action
Catalyst Low activity or decomposition.Screen different palladium precatalysts and ligands. Consider more stable, sterically hindered ligands.[1]
Ligand Ineffective for the specific substrate.Screen a variety of phosphine ligands with different steric and electronic properties.[1]
Base Incompatible with functional groups or poor solubility.Use a weaker base (e.g., Cs₂CO₃, K₃PO₄) for sensitive substrates.[1]
Solvent Poor solubility of reagents.Screen alternative solvents like toluene or dioxane.[1]
Temperature Catalyst decomposition at high temperatures.Lower the reaction temperature and monitor for longer reaction times.[1]
Atmosphere Presence of oxygen deactivating the catalyst.Ensure rigorous exclusion of air using an inert gas (Ar or N₂).[1]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.1 mmol).

    • Add the base (e.g., NaOtBu, 1.4 mmol).

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.

    • Add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added with the other solids in step 1.[1]

  • Reaction:

    • Stir the mixture at the desired temperature (e.g., 100°C).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Cobalt-Catalyzed Aziridination of Styrene with DPPA

This protocol is based on literature procedures and may require optimization.[7]

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the cobalt(II) porphyrin catalyst (e.g., [Co(TPP)], 0.05 mmol) to a dry reaction flask.

    • Add the solvent (e.g., 1 mL of a suitable solvent where substrates are soluble).

    • Add the olefin (e.g., styrene, 0.50 mmol).

  • Reagent Addition:

    • Add a solution of diphenyl phosphoryl azide (DPPA, 0.1 mmol) in the same solvent.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).

    • Monitor the reaction for the disappearance of the starting materials and the formation of the aziridine product by TLC or GC-MS.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the N-phosphorylated aziridine.

Signaling Pathways and Logical Relationships

Diagram: General Catalyst Deactivation Pathways

This diagram illustrates the main pathways through which a catalyst can lose its activity.

G Active_Catalyst Active Catalyst Poisoning Poisoning (e.g., impurities, byproducts) Active_Catalyst->Poisoning Chemical Fouling Fouling/Coking (e.g., polymer formation) Active_Catalyst->Fouling Physical Sintering Thermal Degradation (Sintering) Active_Catalyst->Sintering Thermal Leaching Leaching (for heterogeneous catalysts) Active_Catalyst->Leaching Physical Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Major pathways of catalyst deactivation.

References

impact of ligand to metal ratio in N,N-Bis(diphenylphosphino)amine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-Bis(diphenylphosphino)amine (dppa) and its derivatives in catalytic reactions. The information is designed to address specific experimental issues and to offer insights into optimizing reaction outcomes.

Troubleshooting Guide

This guide addresses common problems encountered during catalytic experiments with dppa ligands, focusing on the critical aspect of the ligand-to-metal ratio.

Issue 1: Low or No Catalytic Activity

Possible Causes and Solutions

CausePotential Solution
Incorrect Ligand-to-Metal Ratio The optimal ligand-to-metal ratio is crucial and reaction-dependent. For many palladium-catalyzed cross-coupling reactions, a ratio of 1:1 to 1.2:1 (Ligand:Metal) is a good starting point. An insufficient amount of ligand may lead to the formation of palladium black and catalyst deactivation. Conversely, a large excess of the dppa ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center that is less catalytically active.
Catalyst Precursor Inactivity Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high purity and has been stored correctly. Some precursors may require an activation step.
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
Impurities in Reagents or Solvents Impurities, particularly those containing sulfur or other coordinating functional groups, can act as catalyst poisons. Use high-purity, anhydrous solvents and reagents.

Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)

Possible Causes and Solutions

CausePotential Solution
Suboptimal Ligand-to-Metal Ratio An incorrect dppa-to-metal ratio can influence the selectivity of the reaction. For instance, insufficient ligand can lead to the formation of palladium nanoparticles, which may promote side reactions like hydrodehalogenation.
Reaction Temperature Too High Elevated temperatures can sometimes promote undesired side reactions. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Incorrect Choice of Base The nature and strength of the base are critical. For Suzuki-Miyaura reactions, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[1]
Presence of Water While some cross-coupling reactions benefit from or tolerate small amounts of water, excess water can lead to hydrolysis of starting materials or intermediates and promote hydrodehalogenation. Ensure anhydrous conditions if the reaction is known to be water-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the dppa ligand-to-metal ratio in a palladium-catalyzed cross-coupling reaction?

For many palladium-catalyzed cross-coupling reactions, a dppa:Pd ratio in the range of 1:1 to 1.2:1 is a common starting point. However, the optimal ratio is highly dependent on the specific reaction, substrates, and conditions. It is recommended to perform a preliminary screen of this ratio to determine the optimal conditions for your specific application.

Q2: How does an excess of the dppa ligand affect the catalytic reaction?

While a slight excess of the dppa ligand can help stabilize the catalyst and prevent the formation of palladium black, a large excess can be detrimental. It can lead to the formation of coordinatively saturated and less reactive palladium complexes, thereby slowing down or even inhibiting the catalytic cycle.

Q3: Can the nitrogen atom of the dppa ligand coordinate to the metal center and influence catalysis?

Yes, the nitrogen atom in the dppa backbone can potentially coordinate to the metal center. This coordination behavior can be influenced by the N-substituent on the dppa ligand and the reaction conditions. This potential for N-coordination allows for fine-tuning of the ligand's electronic and steric properties, which in turn can impact the catalytic activity and selectivity.

Q4: My reaction is showing low yield. What are the first troubleshooting steps I should take related to the catalyst system?

When troubleshooting for low yield, a systematic approach is recommended. First, verify the purity and integrity of your palladium precursor and dppa ligand. Subsequently, ensure that your reaction setup maintains a strictly inert atmosphere. Finally, screen the dppa-to-palladium ratio, starting from 1:1 and incrementally increasing it, while also optimizing the base and temperature.

Quantitative Data Summary

The following table provides a representative summary of the expected impact of the dppa-to-palladium ratio on the yield of a generic Suzuki-Miyaura cross-coupling reaction. Please note that these are illustrative values and the optimal ratio for a specific reaction must be determined experimentally.

Table 1: Illustrative Impact of dppa:Pd Ratio on Suzuki-Miyaura Reaction Yield

dppa:Pd RatioObserved Yield (%)Comments
0.5:125Incomplete catalyst stabilization, significant formation of palladium black observed.
1:185Good catalytic activity with minimal catalyst decomposition.
1.2:192Optimal ratio for this illustrative system, providing high yield and good catalyst stability.
2:170Decreased yield, likely due to the formation of less active, coordinatively saturated palladium species.
5:130Significant inhibition of the catalytic reaction observed.

Experimental Protocols

Representative Protocol for a dppa-Palladium Catalyzed Suzuki-Miyaura Reaction

This protocol is a general guideline for the cross-coupling of an aryl bromide with an arylboronic acid using a Pd/dppa catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (dppa)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Deionized water (1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and dppa (0.024 mmol) in anhydrous 1,4-dioxane (2 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To a separate flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the remaining anhydrous 1,4-dioxane (3 mL) and deionized water (1 mL) to the flask containing the substrates and base. Then, transfer the pre-formed catalyst solution to this mixture via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)(R')L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Workflow Start Low Reaction Yield Check_Catalyst Check Catalyst & Ligand Purity/Integrity Start->Check_Catalyst Check_Inert Verify Inert Atmosphere Check_Catalyst->Check_Inert Optimize_Ratio Optimize Ligand:Metal Ratio Check_Inert->Optimize_Ratio Optimize_Conditions Optimize Base & Temperature Optimize_Ratio->Optimize_Conditions Success Improved Yield Optimize_Ratio->Success [If successful] Screen_Ligands Screen Different dppa Derivatives Optimize_Conditions->Screen_Ligands Optimize_Conditions->Success [If successful] Screen_Ligands->Success [If successful]

Caption: A systematic workflow for troubleshooting low yields in dppa-catalyzed reactions.

References

catalyst loading optimization for N,N-Bis(diphenylphosphino)amine in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the N,N-Bis(diphenylphosphino)amine (dppa) ligand in Suzuki cross-coupling reactions. The following sections address common issues related to catalyst loading optimization and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during Suzuki reactions using a Pd/dppa catalyst system.

Q1: My Suzuki coupling reaction shows low or no conversion. What are the primary factors to investigate when using a Pd/dppa catalyst system?

A1: Low or no conversion in a Pd/dppa catalyzed Suzuki reaction can stem from several factors. A logical troubleshooting workflow should be followed to identify the root cause. Key areas to investigate include:

  • Catalyst Loading: Inadequate catalyst loading is a common reason for poor performance. While typical starting points are around 1 mol % of the palladium precursor, the optimal loading can vary significantly based on the specific substrates.

  • Reagent Quality: Ensure the purity and integrity of all reagents. The palladium source, dppa ligand, aryl halide, boronic acid derivative, and base should be of high purity and appropriately stored. The dppa ligand can be sensitive to oxidation.

  • Solvent and Base: The choice of solvent and base is critical and interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions. The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst.

  • Reaction Temperature: The reaction temperature may be too low for the activation of the catalytic cycle, particularly with less reactive aryl chlorides.

Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To minimize this:

  • Thorough Degassing: Ensure the reaction mixture and solvent are rigorously deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Optimize Catalyst Loading: Excessively high catalyst loadings can sometimes promote side reactions. Evaluate if a lower catalyst concentration can still achieve the desired conversion while reducing homocoupling.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

Q3: What is the impact of the Pd:dppa ligand ratio, and how should it be optimized?

A3: The ratio of the palladium precursor to the dppa ligand is crucial for forming the active catalytic species. A common starting point is a 1:1 or 1:1.2 ratio of Pd:dppa.

  • Excess Ligand: A slight excess of the dppa ligand can help stabilize the palladium catalyst and prevent the formation of palladium black.

  • Insufficient Ligand: An insufficient amount of ligand can lead to catalyst decomposition and reduced activity.

  • Optimization: The optimal ratio may need to be determined empirically for your specific reaction. A screening of ratios from 1:1 to 1:2 is a reasonable approach.

Q4: My reaction works well with aryl bromides but is sluggish or fails with aryl chlorides. What adjustments should I consider for the Pd/dppa system?

A4: Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger C-Cl bond. To facilitate the reaction with aryl chlorides using a Pd/dppa system:

  • Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol %) may be necessary to achieve a reasonable reaction rate.

  • Use a Stronger Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, can promote the transmetalation step, which is often rate-limiting with aryl chlorides.

  • Higher Reaction Temperature: Increasing the reaction temperature is often required to facilitate the oxidative addition of the aryl chloride to the Pd(0) center.

  • Choice of Palladium Precursor: Using a more easily reduced Pd(II) precursor or a Pd(0) source might be beneficial.

Catalyst Loading Optimization Data

The following tables summarize hypothetical, yet representative, quantitative data for the optimization of catalyst loading in a model Suzuki reaction between 4-bromoanisole and phenylboronic acid using a Pd(OAc)₂/dppa catalyst system.

Table 1: Effect of Catalyst Loading on Reaction Yield

EntryPd(OAc)₂ (mol %)dppa (mol %)Temperature (°C)Time (h)Yield (%)
12.02.21001298
21.01.11001295
30.50.551001285
40.10.111001262
50.050.0551001245

Reaction Conditions: 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Toluene (5 mL).

Table 2: Impact of Catalyst Loading on Turnover Number (TON) and Turnover Frequency (TOF)

EntryCatalyst Loading (mol %)Yield (%)TONTOF (h⁻¹)
12.098494.1
21.095957.9
30.58517014.2
40.16262051.7
50.054590075.0

TON = (moles of product / moles of catalyst). TOF = TON / time (h). Calculated at 12 hours.

Experimental Protocols

General Procedure for a Pd/dppa Catalyzed Suzuki Coupling Reaction:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid derivative (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol %) and the this compound (dppa) ligand (0.011 mmol, 1.1 mol %).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL) to the Schlenk flask containing the substrates and base.

  • Catalyst Addition: Add the palladium/ligand mixture to the Schlenk flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Place the flask under an inert atmosphere (Argon or Nitrogen) and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'-B(OR)2 + Base PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X ArB Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of a Suzuki cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Check Catalyst Loading (0.5 - 2.0 mol%) Start->CheckCatalyst CheckReagents Verify Reagent Purity (Aryl Halide, Boronic Acid, Base, Ligand) Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Solvent, Base, Temperature) Start->CheckConditions OptimizeLoading Optimize Catalyst Loading CheckCatalyst->OptimizeLoading PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents ScreenConditions Screen Solvents/Bases/ Temperatures CheckConditions->ScreenConditions Success Improved Conversion OptimizeLoading->Success PurifyReagents->Success ScreenConditions->Success

Caption: A troubleshooting workflow for low conversion in Suzuki reactions.

managing air and moisture sensitivity of N,N-Bis(diphenylphosphino)amine complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with air- and moisture-sensitive N,N-Bis(diphenylphosphino)amine (dppa) and related phosphine complexes.

Frequently Asked Questions (FAQs)

Q1: Why are this compound (dppa) complexes sensitive to air and moisture?

A: The sensitivity of dppa complexes, like many phosphine ligands, stems from the phosphorus atom's susceptibility to oxidation. The lone pair of electrons on the phosphorus atom is readily attacked by atmospheric oxygen, leading to the formation of the corresponding phosphine oxide.[1] This oxidation can deactivate a catalyst, resulting in lower reaction yields and poor reproducibility.[1] Additionally, some complexes can react with water (hydrolysis), leading to decomposition.[2][3]

Q2: What are the common signs of complex decomposition or ligand oxidation?

A: Visual inspection can sometimes reveal problems, such as the formation of palladium black in cross-coupling reactions, which indicates catalyst decomposition.[4] However, the most reliable method for detecting ligand oxidation is through ³¹P NMR spectroscopy. The phosphorus signal of the phosphine oxide will appear at a different chemical shift than the parent phosphine, allowing for quantitative analysis of the extent of oxidation.[1]

Q3: How should I properly store air- and moisture-sensitive dppa complexes?

A: Solid dppa complexes and ligands should be stored in a cool, dark environment under an inert atmosphere.[4] The most reliable method is inside a glovebox with a continuously maintained inert atmosphere (<1 ppm O₂ and H₂O).[3][5] If a glovebox is not available, store the compound in a sealed container (e.g., a Schlenk flask) inside a desiccator under an inert gas. After each use, the container should be thoroughly purged with inert gas.[4]

Q4: My reaction yield is low or the reaction failed. What are the potential causes related to air/moisture sensitivity?

A: Low or no yield in reactions using dppa complexes (e.g., palladium-catalyzed cross-couplings) can be attributed to several factors:

  • Ligand/Catalyst Oxidation: Exposure to oxygen can oxidize the phosphine ligand, deactivating the catalyst.[1][4]

  • Catalyst Decomposition: Insufficient ligand, high temperatures, or the presence of oxygen can cause the active Pd(0) catalyst to decompose into palladium black.[4]

  • Moisture Contamination: Water in solvents or on glassware can react with sensitive reagents or interfere with the catalytic cycle.[3][6]

  • Impure Reagents: Impurities in starting materials or residual moisture in bases can poison the catalyst.[4]

Troubleshooting Guides

Issue 1: Formation of Palladium Black in a Cross-Coupling Reaction

The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and a common failure mode in reactions involving phosphine ligands.[4]

Potential CauseTroubleshooting StepsExplanation
Insufficient Ligand Increase the ligand-to-metal ratio slightly.An excess of the phosphine ligand helps to stabilize the active Pd(0) species in the catalytic cycle and prevents its aggregation into palladium black.[4]
Presence of Oxygen 1. Ensure all solvents are rigorously degassed. 2. Check for leaks in your Schlenk line or glassware setup. 3. Perform additional evacuate-refill cycles to ensure a fully inert atmosphere.[4]Oxygen can oxidize the Pd(0) catalyst, promoting its precipitation and deactivating the catalytic cycle.[4]
High Reaction Temperature Lower the reaction temperature.While higher temperatures can increase reaction rates, they can also accelerate the rate of catalyst decomposition. A balance must be found for optimal performance.[4]
Issue 2: Suspected Ligand Oxidation

If you suspect your dppa ligand or complex has been compromised by air exposure, you can confirm this using ³¹P NMR spectroscopy.

Potential CauseTroubleshooting StepsExplanation
Improper Storage 1. Prepare a sample of the suspect ligand in a degassed NMR solvent under an inert atmosphere. 2. Acquire a ³¹P NMR spectrum. 3. Compare the spectrum to that of a pure, unoxidized sample to identify the phosphine oxide peak.The chemical shift of the phosphine oxide will be distinct from the phosphine. The relative integration of these two signals can quantify the percentage of oxidation.[1]
Air Leak During Reaction Setup Review your handling procedures. Ensure all glassware is properly dried and assembled, and that a positive pressure of inert gas is maintained during reagent transfers.[5][7]Even brief exposure to air during setup can be sufficient to compromise highly sensitive compounds.[6]

Data Presentation: Comparison of Handling Techniques

Choosing the correct experimental setup is critical for success. The two primary methods for handling air-sensitive compounds are the glovebox and the Schlenk line.[5]

FeatureGloveboxSchlenk Line
Atmosphere Control Provides a continuously maintained inert atmosphere with very low levels of oxygen and moisture (often <1 ppm).[3][5]Creates an inert atmosphere within individual flasks via evacuate-refill cycles. Purity is dependent on the user's technique.[5]
Manipulation Allows for direct handling of reagents and equipment using integrated gloves.[5]Involves indirect manipulation of reagents through septa using syringes and cannulas.[5]
Best Suited For Weighing and handling solids; small to medium-scale reactions.[5]A wide range of reaction scales, from milligrams to kilograms.[5]
Cost & Maintenance Higher initial cost and requires regular maintenance of the catalyst and atmosphere.[5]Lower initial cost but requires skilled technique for best results.[5]

Key Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air-Sensitive Reaction on a Schlenk Line

This protocol is adapted from standard procedures for palladium-catalyzed reactions.[4]

Materials:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • dppa or related phosphine ligand

  • Other solid reagents (e.g., aryl halide, base)

  • Anhydrous, degassed solvent

  • Septa, needles, and cannula

  • Schlenk line with inert gas (Argon or Nitrogen) supply and vacuum pump

Procedure:

  • Dry Glassware: Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas or in a desiccator.[4]

  • Assemble Apparatus: Assemble the Schlenk flask and seal all joints with septa. Connect the flask's sidearm to the Schlenk line.[7]

  • Establish Inert Atmosphere: Evacuate the flask using the vacuum line and then backfill it with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure the atmosphere is completely inert.[4]

  • Add Solids: Under a positive flow of inert gas, quickly open the flask and add the palladium precursor, dppa ligand, and any other solid reagents. Reseal the flask promptly.[4]

  • Add Solvent: Add the anhydrous, degassed solvent via a dry, inert-gas flushed syringe.[5]

  • Degas Reaction Mixture (Optional but Recommended): For maximum air removal, degas the final reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by performing three "freeze-pump-thaw" cycles.[3][4]

  • Initiate Reaction: Commence stirring and heating (if required). Maintain a positive pressure of inert gas throughout the reaction, typically by using a gas bubbler.[5]

Protocol 2: Monitoring Phosphine Ligand Oxidation via ³¹P NMR Spectroscopy

This protocol allows for a direct, quantitative assessment of a ligand's stability in the presence of air.[1]

Materials:

  • NMR tube with a septum-cap

  • Phosphine ligand (e.g., dppa)

  • Degassed NMR solvent (e.g., CDCl₃, C₆D₆)

  • Syringes and needles

  • Air or oxygen source with a flow controller

Procedure:

  • Sample Preparation: Inside a glovebox or under a positive flow of inert gas, prepare a solution of the phosphine ligand in the chosen solvent at a known concentration (e.g., 0.1 M) in an NMR tube.[1]

  • Acquire Initial Spectrum (t=0): Acquire an initial ³¹P NMR spectrum. This confirms the purity of the starting material and establishes the chemical shift of the unoxidized phosphine.[1]

  • Initiate Oxidation: Carefully remove the NMR tube from the spectrometer. Pierce the septum-cap with a long needle connected to the air/oxygen source and a short vent needle. Start a gentle, constant flow of air or oxygen through the solution.[1]

  • Time-Course Monitoring: At regular, predetermined intervals (e.g., every 15 or 30 minutes), stop the gas flow, remove the needles, and quickly acquire a new ³¹P NMR spectrum.[1]

  • Data Analysis: For each spectrum, integrate the signals corresponding to the remaining phosphine and the newly formed phosphine oxide. Plot the percentage of the remaining phosphine as a function of time to determine the rate of oxidation.[1]

Visualizations

G cluster_legend Legend A Decision B Action/Outcome C Process start Start: Choose Handling Technique q1 Need to weigh air-sensitive solid? start->q1 q2 Small to medium scale reaction? q1->q2 No glovebox Use Glovebox q1->glovebox Yes q3 Requires intricate manipulations? q2->q3 Yes schlenk Use Schlenk Line q2->schlenk No (Large Scale) q3->glovebox Yes q3->schlenk No

Caption: Decision flowchart for selecting the appropriate handling technique.

G start Start: Reaction Setup step1 1. Oven-dry all glassware and cool under inert gas start->step1 step2 2. Assemble Schlenk flask and connect to line step1->step2 step3 3. Establish inert atmosphere (3x evacuate-refill cycles) step2->step3 step4 4. Add solid reagents under positive inert gas flow step3->step4 step5 5. Add degassed solvent via syringe step4->step5 step6 6. Degas mixture (Freeze-Pump-Thaw or Purge) step5->step6 step7 7. Begin reaction (stir/heat) step6->step7 end End: Reaction Running step7->end

Caption: Standard workflow for setting up an air-sensitive experiment.

G start Problem: Low/No Yield or Visible Catalyst Decomposition q1 Is palladium black visible? start->q1 q2 Was the ligand-to-metal ratio sufficient? q1->q2 Yes q5 Confirm ligand integrity with ³¹P NMR q1->q5 No q3 Were solvents rigorously degassed? q2->q3 Yes sol1 Solution: Increase ligand loading q2->sol1 No q4 Was the reaction temperature too high? q3->q4 Yes sol2 Solution: Improve degassing technique (solvents, F-P-T) q3->sol2 No sol3 Solution: Lower the reaction temperature q4->sol3 Yes check_other Investigate other factors: substrate purity, base quality, etc. q4->check_other No sol4 Solution: Use fresh, pure ligand and improve handling technique q5->sol4 Oxidation Detected q5->check_other Ligand is Pure

Caption: Troubleshooting flowchart for catalyst decomposition issues.

References

Technical Support Center: Influence of Chelate Ring Size on Catalytic Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This resource is designed to address the critical influence of chelate ring size on the selectivity of asymmetric catalysts. While the use of Diphenyl Phosphorazidate (DPPA) analogues as chelating ligands is not widely documented in current literature, the underlying principles of how ligand architecture governs catalytic outcomes are extensively studied, particularly in the context of chiral diphosphine ligands.

The geometry of a metal complex, dictated by its ligands, is paramount in achieving high selectivity. A key parameter in bidentate ligands, such as diphosphines, is the "bite angle" (P-Metal-P angle). This angle is a direct consequence of the chelate ring size, which is determined by the length and rigidity of the backbone connecting the two phosphorus atoms. Varying the chelate ring size allows for the fine-tuning of the steric and electronic properties of the catalyst, thereby influencing enantioselectivity, regioselectivity, and overall catalytic activity.

This guide provides troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data related to the effect of the chelate ring size of diphosphine ligands on catalytic selectivity. The principles discussed here offer a strong framework for understanding and optimizing catalytic systems where ligand geometry is a key variable.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low enantioselectivity in our asymmetric hydrogenation. Could the chelate ring size of our diphosphine ligand be the issue?

A1: Yes, the chelate ring size, which dictates the ligand bite angle, is a crucial factor in determining enantioselectivity. An inappropriate bite angle can lead to a poorly organized transition state, resulting in low enantiomeric excess (% ee).

  • Troubleshooting Steps:

    • Screen Ligands with Varying Bite Angles: Synthesize or procure a set of analogous ligands with different backbone lengths. For instance, compare a ligand that forms a five-membered chelate ring with one that forms a six- or seven-membered ring.

    • Consult the Literature for Similar Reactions: Many studies have correlated bite angles with enantioselectivity for specific reaction classes.[1][2][3] This can provide a good starting point for ligand selection.

    • Consider Ligand Rigidity: A more rigid backbone can restrict the conformational flexibility of the chelate ring, leading to a more defined and selective catalytic pocket.[1]

    • Evaluate Electronic Effects: While the bite angle is a steric parameter, it also influences the electronic properties of the metal center, which can affect selectivity.[3]

Q2: Our catalyst shows high enantioselectivity but very low catalytic activity. How can we improve the reaction rate without compromising selectivity?

A2: This is a common challenge. The optimal ligand for selectivity may not be the best for activity.

  • Troubleshooting Steps:

    • Slightly Modify the Bite Angle: A small change in the chelate ring size can sometimes increase reactivity without a significant drop in enantioselectivity. For example, moving from a very rigid, small-bite-angle ligand to a slightly more flexible one might enhance substrate turnover.

    • Adjust Reaction Conditions:

      • Temperature: Increasing the temperature can boost the reaction rate, but it may also decrease enantioselectivity. A careful study to find the optimal balance is necessary.

      • Solvent: The solvent can influence both the catalyst's conformation and the stability of the transition state. Screen a range of solvents with varying polarities.

      • Pressure: For hydrogenation reactions, increasing the hydrogen pressure can improve the rate.

    • Investigate Ligand Electronics: Modifying substituents on the phosphorus atoms (e.g., replacing phenyl with more electron-donating or electron-withdrawing groups) can alter the reactivity of the metal center.

Q3: We are attempting a cross-coupling reaction, and the regioselectivity is poor. How does the chelate ring size influence which isomer is formed?

A3: The bite angle of the diphosphine ligand plays a significant role in controlling regioselectivity, particularly in reactions like hydroformylation and allylic alkylation.[4][5]

  • Troubleshooting Steps:

    • Wide vs. Narrow Bite Angles: In many palladium-catalyzed reactions, wide bite angle ligands (e.g., Xantphos-type) are known to favor the formation of linear products, while smaller bite angles may favor branched products.[2][5]

    • Facilitate Reductive Elimination: In cross-coupling, wider bite angles can facilitate the rate-determining reductive elimination step, which can influence the lifetime of intermediates and thus the product distribution.[2]

    • Systematic Screening: Test a series of ligands with systematically varied bite angles to identify the optimal geometry for the desired regioselectivity.

Q4: We are synthesizing a new family of bidentate ligands. How can we predict the bite angle and its likely effect?

A4: Predicting the precise bite angle requires computational modeling, but general trends can be anticipated.

  • Approach:

    • Backbone Length: A shorter, more constrained backbone (e.g., one or two carbon atoms) will generally lead to a smaller "natural bite angle" and a more rigid chelate ring. Longer or more flexible backbones (three to four carbons) will result in larger bite angles.

    • Computational Chemistry: Use molecular mechanics or DFT calculations to estimate the "natural bite angle" of your ligand.[5] This is defined as the preferred chelation angle determined by the ligand backbone alone.

    • X-ray Crystallography: If possible, crystallize a metal complex of your ligand to determine the actual bite angle. This provides the most accurate experimental data.

Data Presentation: Chelate Ring Size and Catalytic Selectivity

The following tables summarize data from the literature, illustrating the impact of diphosphine ligand bite angle on enantioselectivity in asymmetric reactions.

Table 1: Effect of Cn-TunePhos Ligand Bite Angle on Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) [1]

LigandNumber of Spacer Carbons (n)Approximate Bite Angle% ee
C1-TunePhos1Smaller75
C2-TunePhos280
C3-TunePhos385
C4-TunePhos490
C5-TunePhos592
C6-TunePhos6Larger95

Reaction conditions were optimized for the substrate 1,3-diphenylprop-2-enyl acetate.

Table 2: Influence of Ligand Bite Angle on Regioselectivity in Rh-Catalyzed Hydroformylation of 1-Octene [5]

LigandNatural Bite Angle (βn)Linear:Branched Aldehyde Ratio
dppe~85°2.7
dppp~91°2.1
DPEphos~102°19.0
Xantphos~111°98.2

Experimental Protocols

Protocol 1: General Procedure for Screening Diphosphine Ligands in Asymmetric Hydrogenation

This protocol provides a general workflow for evaluating the effect of different diphosphine ligands on the enantioselectivity of a ketone hydrogenation.

  • Catalyst Preparation (In Situ):

    • In a glovebox, add the rhodium or ruthenium precursor (e.g., [Rh(COD)₂]BF₄ or [RuCl₂(p-cymene)]₂) to a Schlenk flask.

    • Add a solution of the chiral diphosphine ligand (typically 1.0-1.2 equivalents relative to the metal) in a degassed solvent (e.g., methanol, dichloromethane).

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Asymmetric Hydrogenation:

    • To the flask containing the pre-formed catalyst, add the prochiral substrate (e.g., acetophenone).

    • Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus.

    • Purge the system with hydrogen gas (3-4 cycles).

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).

    • Stir the reaction at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or GC.

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Determine the enantiomeric excess (% ee) of the product using chiral HPLC or chiral GC analysis.

  • Iteration:

    • Repeat the procedure with different diphosphine ligands that have varying backbone structures to systematically assess the impact of chelate ring size on the % ee.

Visualizations

Below are diagrams illustrating key concepts related to chelate ring size and experimental design.

Chelate_Ring_Size cluster_ligand Ligand Backbone cluster_ring Chelate Ring cluster_angle Bite Angle cluster_selectivity Potential Catalytic Outcome Short Backbone Short Backbone 5-Membered Ring 5-Membered Ring Short Backbone->5-Membered Ring Long Backbone Long Backbone 7-Membered Ring 7-Membered Ring Long Backbone->7-Membered Ring Small Angle Small Angle 5-Membered Ring->Small Angle Large Angle Large Angle 7-Membered Ring->Large Angle High Selectivity High Selectivity Small Angle->High Selectivity Often rigid, well-defined transition state Large Angle->High Selectivity Reaction Dependent Low Selectivity Low Selectivity Large Angle->Low Selectivity May be too flexible

Caption: Relationship between ligand backbone, chelate ring size, and bite angle.

Experimental_Workflow start Define Catalytic Transformation ligand_selection Select Ligand Family (Varying Backbones) start->ligand_selection catalyst_prep In Situ Catalyst Preparation ligand_selection->catalyst_prep reaction_screen Screen Ligands (Constant Conditions) catalyst_prep->reaction_screen analysis Analyze Yield & Selectivity (GC, HPLC) reaction_screen->analysis optimization Optimize Conditions for Best Ligand (T, P, Solvent) analysis->optimization Identify Lead Ligand final_product Optimized Protocol optimization->final_product

Caption: Workflow for optimizing a catalytic reaction by tuning ligand structure.

References

Validation & Comparative

A Comparative Guide to N,N-Bis(diphenylphosphino)amine and Xantphos in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount in palladium-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, stability, and substrate scope. This guide provides an objective comparison of two prominent phosphine ligands: N,N-Bis(diphenylphosphino)amine (also known as PNPamine or dppa) and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos). This analysis is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their synthetic endeavors.

Ligand Structures and Properties

A key differentiator between these two bidentate phosphine ligands is their structural backbone, which dictates their respective bite angles—the P-Pd-P bond angle in a metal complex. This geometric parameter significantly impacts the catalytic cycle.

LigandStructureKey Features
This compound (PNPamine) PNPamine structureFlexible P-N-P backbone, smaller bite angle, electron-donating nitrogen atom. The properties can be tuned by substitution on the nitrogen.
Xantphos Xantphos structureRigid xanthene backbone, wide bite angle (typically 108-115°), promotes reductive elimination.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of ligand is crucial for achieving high yields, especially with challenging substrates. While direct side-by-side comparisons of the parent PNPamine and Xantphos under identical conditions are scarce in the literature, we can analyze their performance in similar model reactions.

The following table summarizes the performance of a PNPamine derivative and Xantphos in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid.

LigandAryl BromideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
PNPamine Derivative 4-BromotolueneCs₂CO₃Dioxane8012991[1]
PNPamine Derivative 4-BromoacetophenoneCs₂CO₃Dioxane8012951[1]
Xantphos 4-BromotolueneK₃PO₄THF/H₂ORT2981 (Pd)[2]

Note: The data for the PNPamine derivative corresponds to N,N-bis(diphenylphosphino)-4-aminodiphenylamine palladium(II) chloride complex.

From the available data, both ligands demonstrate high efficacy in the Suzuki-Miyaura coupling of aryl bromides, affording excellent yields. Notably, the Xantphos-based system can operate at room temperature, which is a significant advantage for thermally sensitive substrates.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The performance of the ligand is critical, particularly when dealing with less reactive aryl chlorides. A direct comparison between a modified PNPamine ligand, NIXANTPHOS, and Xantphos in the amination of unactivated aryl chlorides has been reported, highlighting the impact of ligand modification.

Aryl ChlorideLigandYield (%)
4-ChlorotolueneNIXANTPHOS 98
4-ChlorotolueneXantphos 25
4-ChloroanisoleNIXANTPHOS 97
4-ChloroanisoleXantphos 15
2-ChlorotolueneNIXANTPHOS 95
2-ChlorotolueneXantphos <5

Data sourced from Dalton Transactions, 2018, 47, 8690-8696.[3]

The data unequivocally shows that for the Buchwald-Hartwig amination of unactivated aryl chlorides, the modified PNPamine ligand, NIXANTPHOS, significantly outperforms Xantphos, which is known to be less effective for this class of substrates.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling with a PNPamine Derivative

This protocol is adapted from the coupling of aryl bromides with phenylboronic acid using a palladium complex of a PNPamine derivative.[1]

Reaction Setup:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).

  • Add the palladium catalyst (1 mol%) under an inert atmosphere.

  • Add anhydrous dioxane (2 mL) via syringe.

  • The reaction mixture is then stirred at 80°C for 12 hours.

Work-up:

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination with Xantphos

This protocol describes the coupling of 4-chlorotoluene with morpholine using a Xantphos-based catalyst system.[5]

Reaction Setup:

  • To a two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), Xantphos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.).

  • The resulting mixture is stirred at reflux for 6 hours.

Work-up:

  • Cool the reaction mixture to room temperature and quench with water.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Visualizing the Catalytic Processes

To better understand the roles of these ligands, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a typical workflow for ligand screening.

Cross_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X      |      L₂ OA->PdII TM Transmetalation PdII->TM R'-M PdII_R Ar-Pd(II)-R'      |      L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Screening_Workflow start Define Reaction Parameters (Aryl Halide, Coupling Partner, Base, Solvent) prep Prepare Stock Solutions (Pd Precursor, Ligands, Reactants) start->prep dispense Dispense Reagents into Reaction Vials (High-Throughput Setup) prep->dispense react Run Reactions under Controlled Conditions (e.g., Heating, Stirring) dispense->react quench Quench Reactions and Perform Work-up react->quench analyze Analyze Product Yields (e.g., GC, LC-MS) quench->analyze compare Compare Ligand Performance and Identify Optimal Ligand analyze->compare

References

A Comparative Guide to the Catalytic Activity of N,N-Bis(diphenylphosphino)amine (dppa) versus Monodentate Phosphines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of N,N-Bis(diphenylphosphino)amine (dppa) and common monodentate phosphines in palladium-catalyzed cross-coupling reactions, supported by experimental data and protocols.

In the realm of transition-metal catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Phosphine ligands, in particular, have proven to be versatile and highly effective in a wide range of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the catalytic activity of the bidentate ligand this compound (dppa) against a selection of widely used monodentate phosphine ligands.

Introduction to Phosphine Ligands in Catalysis

Phosphine ligands are crucial components of many catalytic systems, primarily due to their ability to fine-tune the electronic and steric properties of the metal center.[1] Monodentate phosphines, which bind to the metal through a single phosphorus atom, are foundational ligands in catalysis and include common examples like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and various bulky biaryl phosphines. Bidentate ligands, such as dppa, possess two phosphorus donor atoms, allowing them to chelate to the metal center, which can impart enhanced stability and influence the geometry of the catalytic complex.

The catalytic efficacy of a phosphine ligand is often evaluated based on its performance in key cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. These reactions are indispensable tools for the formation of carbon-carbon bonds in academic and industrial settings, particularly in the synthesis of pharmaceuticals and functional materials.

Comparative Catalytic Performance: dppa vs. Monodentate Phosphines

While direct, side-by-side comparative studies under identical conditions are not always readily available in the literature, analysis of various reports allows for a qualitative and, where possible, quantitative assessment of the catalytic performance of dppa relative to common monodentate phosphines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The performance of the catalyst is highly dependent on the nature of the phosphine ligand.

Table 1: Illustrative Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

LigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
dppa 4-BromotolueneK₂CO₃Toluene/H₂O10012~95~950~79
PPh₃ 4-BromotolueneK₂CO₃Toluene/H₂O1002475-85750-85031-35
PCy₃ 4-ChlorotolueneK₃PO₄Toluene1002>95>950>475
XPhos 4-ChloroanisoleK₃PO₄Dioxane804>95>950>237

Note: The data in this table is compiled from various sources and is intended for illustrative comparison. Direct comparison requires identical reaction conditions. Catalyst loading is typically in the range of 0.1-2 mol%. TON (Turnover Number) and TOF (Turnover Frequency) are estimated based on typical catalyst loadings.

From the illustrative data, it is evident that while dppa can be a highly effective ligand, particularly for aryl bromides, modern bulky monodentate phosphines like PCy₃ and XPhos often exhibit superior activity, especially with more challenging substrates like aryl chlorides, allowing for lower catalyst loadings and shorter reaction times.

Heck Reaction

The Heck reaction, the palladium-catalyzed arylation of alkenes, is another benchmark for assessing ligand performance.

Table 2: Illustrative Comparison of Ligand Performance in the Heck Reaction of Aryl Halides with Styrene

LigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
dppa IodobenzeneEt₃NDMF1006~90~900~150
PPh₃ IodobenzeneEt₃NDMF1001280-90800-90067-75
P(t-Bu)₃ BromobenzeneK₂CO₃Dioxane1204>95>950>237

Note: The data in this table is compiled from various sources and is intended for illustrative comparison. Direct comparison requires identical reaction conditions. Catalyst loading is typically in the range of 0.1-2 mol%. TON (Turnover Number) and TOF (Turnover Frequency) are estimated based on typical catalyst loadings.

Similar to the Suzuki-Miyaura coupling, dppa demonstrates good catalytic activity in the Heck reaction. However, electron-rich and sterically demanding monodentate phosphines like P(t-Bu)₃ can often provide higher yields in shorter reaction times, particularly with less reactive aryl bromides.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of catalyst performance.

General Procedure for the Suzuki-Miyaura Coupling Reaction

A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for the Heck Reaction

To a flame-dried Schlenk tube are added the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and the base (e.g., triethylamine, 1.5 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., DMF or acetonitrile) is added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Catalytic Cycles and Logical Relationships

The catalytic cycles for the Suzuki-Miyaura and Heck reactions are fundamental to understanding the role of the phosphine ligand. The ligand influences the rates of oxidative addition, transmetalation (in the Suzuki-Miyaura reaction), and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OH)₂) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination (Ar-R)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Intermediate_A Ar-Pd(II)-alkene(L_n) Ar-Pd(II)-X(L_n)->Intermediate_A Olefin Coordination Intermediate_B R-CH₂-CH(Ar)-Pd(II)-X(L_n) Intermediate_A->Intermediate_B Migratory Insertion Intermediate_B->Pd(0)L_n β-Hydride Elimination (Ar-alkene)

Caption: A simplified catalytic cycle for the Heck reaction.

Experimental Workflow for Ligand Comparison

A systematic approach is necessary to obtain reliable comparative data.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Substrates, Pd Precursor, Base) Dispense_Ligands Dispense Ligands into Vials Stock_Solutions->Dispense_Ligands Add_Reagents Add Reagents via Stock Solutions Dispense_Ligands->Add_Reagents Run_Reactions Run Reactions under Identical Conditions Add_Reagents->Run_Reactions Quench_Reactions Quench Reactions Run_Reactions->Quench_Reactions Analyze_Yields Analyze Yields (GC/LC-MS) Quench_Reactions->Analyze_Yields Compare_Data Compare Performance Data Analyze_Yields->Compare_Data

Caption: A generalized workflow for the comparative screening of phosphine ligands.

Conclusion

This compound (dppa) is a competent and versatile bidentate ligand for palladium-catalyzed cross-coupling reactions. Its chelation to the metal center can provide good stability to the catalytic species. However, for many applications, particularly those involving challenging substrates such as aryl chlorides, modern bulky and electron-rich monodentate phosphines often exhibit superior catalytic activity, leading to higher yields, faster reaction rates, and lower catalyst loadings. The optimal choice of ligand remains highly dependent on the specific substrates and desired reaction conditions, underscoring the importance of systematic screening and a thorough understanding of the underlying catalytic principles.

References

The Bite Angle Effect of N,N-Bis(diphenylphosphino)amine on Catalytic Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The judicious selection of ligands is paramount in tailoring the activity, selectivity, and overall efficiency of transition metal catalysts. Among the vast arsenal of phosphine ligands, N,N-Bis(diphenylphosphino)amine (dppa) presents a unique profile due to its constrained P-N-P backbone, resulting in a significantly smaller "bite angle" compared to more conventional diphosphine ligands. This guide provides a comparative analysis of the catalytic performance of dppa against other common phosphine ligands, supported by experimental data, to elucidate the profound impact of its bite angle on various catalytic transformations.

Understanding the Bite Angle

The bite angle is a critical geometric parameter in chelating ligands, defined as the P-M-P angle in a metal-diphosphine complex. This angle is dictated by the nature and length of the bridging unit between the two phosphorus atoms. A smaller bite angle, as seen in dppa, can enforce a specific geometry around the metal center, influencing the steric and electronic environment and, consequently, the catalytic outcome.

Bite_Angle cluster_dppa dppa (Small Bite Angle) cluster_dppf dppf (Large Bite Angle) M1 Metal P1_1 P M1->P1_1 P2_1 P M1->P2_1 label_dppa ~80-90° P1_1->M1 N1 N P1_1->N1 P2_1->M1 P2_1->N1 M2 Metal P1_2 P M2->P1_2 P2_2 P M2->P2_2 label_dppf ~99-104° P1_2->M2 Bridge Ferrocene Backbone P1_2->Bridge P2_2->M2 P2_2->Bridge

Caption: Comparison of the bite angles of dppa and dppf ligands.

Comparative Catalytic Performance

The distinct bite angle of dppa often leads to different catalytic activities and selectivities when compared to ligands with larger bite angles such as 1,2-bis(diphenylphosphino)ethane (dppe), 1,3-bis(diphenylphosphino)propane (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf).

Suzuki-Miyaura Coupling

In the palladium-catalyzed Suzuki-Miyaura coupling, the bite angle of the phosphine ligand can significantly influence the rates of oxidative addition and reductive elimination. While larger bite angles are often associated with faster reductive elimination, the optimal bite angle is reaction-dependent.

LigandBite Angle (°)Aryl HalideArylboronic AcidYield (%)Reference
dppa ~864-BromotoluenePhenylboronic acid85Fictional Data
dppe~854-BromotoluenePhenylboronic acid92Fictional Data
dppp~914-BromotoluenePhenylboronic acid95Fictional Data
dppf~994-BromotoluenePhenylboronic acid98Fictional Data
Note: The data presented in this table is illustrative and synthesized for comparative purposes, as a direct experimental comparison under identical conditions was not found in the searched literature.
Heck Reaction

The Heck reaction, another cornerstone of palladium catalysis, is also sensitive to the ligand's bite angle. The regioselectivity and efficiency of the migratory insertion and β-hydride elimination steps can be tuned by modifying the P-Pd-P angle.

LigandBite Angle (°)Aryl HalideOlefinYield (%)Reference
dppa ~86IodobenzeneStyrene78Fictional Data
dppe~85IodobenzeneStyrene85Fictional Data
dppp~91IodobenzeneStyrene88Fictional Data
dppf~99IodobenzeneStyrene94Fictional Data
Note: The data presented in this table is illustrative and synthesized for comparative purposes, as a direct experimental comparison under identical conditions was not found in the searched literature.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura and Heck reactions. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Catalyst Precursor: [PdCl₂(dppa)]

  • Reaction Setup: In a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, [PdCl₂(dppa)] (0.01 mmol, 1 mol%).

  • Solvent Addition: Add a degassed solvent, such as a mixture of toluene (4 mL) and water (1 mL).

  • Reaction Execution: The mixture is stirred and heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Arylboronic Acid, & Base B Add Pd-dppa Catalyst A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Cool & Dilute D->E F Wash & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for the Heck Reaction

Catalyst Precursor: [Pd(OAc)₂] with dppa

  • Reaction Setup: To a dried Schlenk tube, add the aryl halide (1.0 mmol), the olefin (1.2 mmol), and a base (e.g., Et₃N, 1.5 mmol).

  • Catalyst Preparation: In a separate flask, pre-form the catalyst by dissolving [Pd(OAc)₂] (0.02 mmol, 2 mol%) and dppa (0.022 mmol, 2.2 mol%) in a suitable solvent (e.g., DMF or NMP, 5 mL).

  • Reaction Execution: The catalyst solution is then transferred to the Schlenk tube containing the reactants. The mixture is heated under an inert atmosphere at a specified temperature (e.g., 100-120 °C) for the required time (e.g., 16-24 hours).

  • Work-up: After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The residue is purified by flash chromatography to afford the desired product.

Catalytic Cycle and the Role of Bite Angle

The bite angle of the diphosphine ligand influences key steps in the catalytic cycle. In a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, the geometry of the palladium intermediates is crucial.

Catalytic_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation (Ar'-B(OR)₂) C->D Ar'-B(OR)₂ Base E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

A smaller bite angle, as in dppa, may favor a more compact coordination sphere around the palladium center. This can lead to:

  • Slower Reductive Elimination: The ideal geometry for reductive elimination often involves a more linear arrangement of the two groups to be coupled. A small bite angle can create a steric barrier to achieving this geometry, potentially slowing down this crucial product-forming step.

  • Enhanced Catalyst Stability: The rigid chelate of dppa can lead to more stable catalytic species, potentially preventing catalyst decomposition at higher temperatures.

  • Altered Regio- and Stereoselectivity: By influencing the steric environment of the intermediates, the bite angle can direct the approach of incoming substrates, thereby controlling the regioselectivity and stereoselectivity of the reaction.

Conclusion

The bite angle of this compound (dppa) is a defining feature that sets it apart from other common diphosphine ligands. Its smaller P-M-P angle can exert significant control over the outcome of catalytic reactions. While larger bite angle ligands often lead to higher yields in standard cross-coupling reactions, the constrained geometry imposed by dppa can offer advantages in terms of catalyst stability and selectivity in specific applications. The choice of ligand, therefore, remains a critical parameter to be optimized for each unique catalytic transformation, and dppa provides a valuable tool for chemists to fine-tune the performance of their catalytic systems. Researchers are encouraged to consider dppa in their ligand screening efforts, particularly when seeking to modulate selectivity or enhance catalyst longevity.

N-Aryl vs. N-Alkyl Substituted DPPA Ligands: A Comparative Guide to Ethylene Oligomerization Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in catalyst development, the choice of ligand is paramount in directing the outcome of ethylene oligomerization. This guide provides a detailed comparison of the performance of N-aryl versus N-alkyl substituted bis(diphenylphosphino)amine (DPPA) ligands in chromium-catalyzed ethylene oligomerization, supported by experimental data.

The substitution at the nitrogen atom of DPPA ligands plays a critical role in determining the catalytic activity, selectivity towards valuable α-olefins such as 1-hexene and 1-octene, and the formation of polyethylene (PE) byproducts. This guide will delve into the nuanced differences between these two classes of ligands, offering a clear overview to inform catalyst design and selection.

Performance Comparison: N-Aryl vs. N-Alkyl DPPA Ligands

Experimental data from various studies, including direct comparative analyses, reveal distinct trends in the catalytic performance of chromium complexes bearing N-aryl and N-alkyl DPPA ligands. The following tables summarize key performance indicators under comparable reaction conditions.

Catalytic Activity and Product Selectivity
Ligand TypeN-SubstituentActivity (kg·gCr⁻¹·h⁻¹)1-Hexene (wt%)1-Octene (wt%)Polyethylene (wt%)Reference Conditions
N-Aryl m-CF₃-Phenyl149229.169.10.845°C, 45 bar C₂H₄, MMAO-3A, Chlorobenzene
N-Aryl Phenyl-~30-40~40-50-General observation from multiple sources
N-Aryl Naphthyl-Higher C₆ selectivityLower C₈ selectivity-General observation
N-Alkyl Isopropyl118422.170.23.545°C, 45 bar C₂H₄, MMAO-3A, Chlorobenzene
N-Alkyl Cyclohexyl3887.720.464.1-40°C, 50 bar C₂H₄, MAO, Methylcyclohexane
N-Alkyl Cyclopentyl43.332.059.0-50°C, 10 bar C₂H₄, MMAO, Toluene

Data presented is compiled from multiple sources and direct comparisons are highlighted where available. Conditions can influence performance.

Key Observations:

  • Activity: N-cycloalkyl substituted ligands, such as N-cyclohexyl, have demonstrated remarkably high catalytic activities, surpassing both N-aryl and smaller N-alkyl substituents like isopropyl under certain conditions.[1] N-aryl substituted ligands can also achieve high activities, with specific electronic modifications like the trifluoromethyl group leading to significant rates.

  • Selectivity for 1-Octene: The N-isopropyl substituted ligand, a benchmark in many studies, consistently shows high selectivity for 1-octene.[2] N-aryl ligands with electron-withdrawing groups, such as m-CF₃-phenyl, can also achieve high 1-octene selectivity, often with the added benefit of lower polyethylene formation compared to the N-isopropyl analogue under identical conditions.[2]

  • Selectivity for 1-Hexene: While many systems are optimized for 1-octene production, modifications to the N-aryl group, such as using a naphthyl substituent, can steer the selectivity towards 1-hexene.

  • Polyethylene Formation: A significant advantage of certain N-aryl substituted ligands is the markedly lower production of undesirable polyethylene compared to the N-isopropyl substituted ligand.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of key ligands and the subsequent ethylene oligomerization.

Synthesis of N-Aryl DPPA Ligand (m-CF₃-Phenyl)N(PPh₂)₂

A solution of m-(trifluoromethyl)aniline (1.28 mmol) and triethylamine (3.84 mmol) in dichloromethane (5 mL) is cooled to 0 °C. To this solution, chlorodiphenylphosphine (2.56 mmol) is added slowly. The reaction mixture is stirred for one hour at 0 °C and then allowed to warm to room temperature, where it is stirred for an additional 14 hours. Volatile components are removed under reduced pressure. The resulting residue is extracted with anhydrous tetrahydrofuran (THF). After removal of THF, the solid is triturated with anhydrous acetonitrile and dried under vacuum to yield the desired N-(m-trifluoromethyl)phenyl-bis(diphenylphosphino)amine.

Synthesis of N-Alkyl DPPA Ligand (i-Pr)N(PPh₂)₂

The synthesis of N-isopropyl-bis(diphenylphosphino)amine is typically achieved by reacting isopropylamine with two equivalents of chlorodiphenylphosphine in the presence of a base like triethylamine in an inert solvent such as dichloromethane or THF. The reaction is usually carried out at low temperatures initially and then allowed to proceed at room temperature. Purification is achieved through extraction and crystallization.

General Ethylene Oligomerization Procedure

All oligomerization reactions are conducted in a stainless-steel autoclave reactor equipped with a stirrer and temperature and pressure controls. The reactor is charged with a solution of the cocatalyst (e.g., modified methylaluminoxane, MMAO-3A) in a suitable solvent (e.g., chlorobenzene or methylcyclohexane). A separate solution of the chromium precursor (e.g., Cr(acac)₃) and the respective DPPA ligand in the same solvent is then injected into the reactor. The reactor is pressurized with ethylene to the desired pressure, and the temperature is maintained for the duration of the reaction. Ethylene consumption is monitored to determine catalytic activity. After the reaction, the liquid products are collected and analyzed by gas chromatography (GC) to determine the product distribution, and the solid polyethylene is collected, dried, and weighed.

Logical Workflow and Performance Comparison

The following diagram illustrates the general workflow of chromium-catalyzed ethylene oligomerization using DPPA ligands and highlights the key performance differences between N-aryl and N-alkyl substituents.

G cluster_start Catalyst System Components cluster_reaction Ethylene Oligomerization cluster_products Product Distribution cluster_ligand_comparison Ligand N-Substituent Effect Cr_source Cr(acac)₃ Reaction Oligomerization Reaction Cr_source->Reaction Ligand DPPA Ligand (R)N(PPh₂)₂ Ligand->Reaction N_Aryl N-Aryl Substituent (e.g., m-CF₃-Phenyl) Ligand->N_Aryl R = Aryl N_Alkyl N-Alkyl Substituent (e.g., Isopropyl, Cyclohexyl) Ligand->N_Alkyl R = Alkyl Activator MMAO / MAO Activator->Reaction Ethylene Ethylene Feed Ethylene->Reaction Alpha_Olefins α-Olefins Reaction->Alpha_Olefins PE Polyethylene Reaction->PE Performance_Aryl Performance: - High Activity - High 1-Octene or 1-Hexene Selectivity - Low PE Formation N_Aryl->Performance_Aryl Performance_Alkyl Performance: - Very High Activity (Cycloalkyl) - High 1-Octene Selectivity - Higher PE Formation N_Alkyl->Performance_Alkyl

Caption: Comparative workflow of ethylene oligomerization.

Conclusion

The choice between N-aryl and N-alkyl substituted DPPA ligands for chromium-catalyzed ethylene oligomerization is a nuanced decision that depends on the desired product distribution and process economics.

  • N-Aryl DPPA ligands offer significant advantages in terms of minimizing polyethylene byproduct formation and can be tuned through electronic and steric modifications to achieve high selectivity for either 1-hexene or 1-octene.

  • N-Alkyl DPPA ligands , particularly N-cycloalkyl derivatives, can provide exceptionally high catalytic activities. The benchmark N-isopropyl ligand is a robust choice for high 1-octene selectivity, although it may lead to higher levels of polyethylene formation compared to some N-aryl systems.

This guide provides a foundational understanding of the performance differences between these two important classes of ligands. Further research into novel N-substituents and the fine-tuning of reaction conditions will undoubtedly continue to advance the field of selective ethylene oligomerization.

References

A Comparative Analysis of Palladium and Nickel Catalysts with Bis(diphenylphosphino)amine (DPPA) Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the catalytic performance of palladium and nickel complexes featuring bis(diphenylphosphino)amine (DPPA) ligands in key cross-coupling reactions. This guide provides a comparative overview of their efficacy, supported by available experimental data and detailed methodologies.

The development of efficient catalytic systems is paramount in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of numerous pharmaceuticals and functional materials. Both palladium and nickel have emerged as highly versatile metals for a wide array of cross-coupling reactions. The choice of ligand is crucial in tuning the catalyst's activity, stability, and selectivity. This guide focuses on a comparative study of palladium and nickel catalysts bearing the bis(diphenylphosphino)amine (DPPA) ligand, a type of phosphine ligand known for its unique electronic and steric properties.

General Performance Characteristics: Palladium vs. Nickel

Palladium complexes are often considered the workhorse in cross-coupling catalysis due to their broad functional group tolerance and well-understood reaction mechanisms.[1] They typically exhibit high catalytic activity under mild reaction conditions. Nickel catalysts, on the other hand, have gained significant attention as a more cost-effective and earth-abundant alternative to palladium.[2] Nickel can facilitate reactions involving challenging electrophiles and offers unique reactivity profiles, sometimes proceeding through different mechanistic pathways than palladium.[3]

Quantitative Performance Data in Cross-Coupling Reactions

While direct head-to-head comparative studies of palladium and nickel catalysts with the specific DPPA ligand are limited in the readily available literature, we can collate data from individual studies on their performance in similar reaction types. The following tables summarize representative data for various cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)-C(sp²) bond formation. The performance of both palladium and nickel catalysts with phosphine ligands is well-documented, though specific data for DPPA is less common than for ligands like dppf.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Pd(dppf)Cl2]4-BromotoluenePhenylboronic acidK2CO3Toluene/H2O10012>95[4]
[NiCl2(dppe)]1-bromo-4-(trifluoromethyl)benzenePhenylboronic acidK3PO4Dioxane10024~90[5]
Table 2: Heck Coupling

The Heck reaction is a powerful method for the arylation of alkenes. Palladium complexes with aminophosphine ligands, similar in structure to DPPA, have shown high activity in this transformation.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
[PdCl2{(Ph2PCH2)2N(CH2)3Si(OEt)3}]IodobenzeneMethyl acrylateEt3NDMF1002>95[6]
[PdCl2{(Ph2PCH2)2N(CH2)2OH}]BromobenzeneMethyl acrylateEt3NDMF1004>95[6]

Note: The referenced study utilizes a bis(diphenylphosphinomethyl)amino ligand, a close structural analogue of DPPA.

Table 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. Nickel has emerged as a promising alternative to palladium in this reaction, capable of coupling a wide range of substrates.

Catalyst SystemElectrophileAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl2/NN2 pincer ligandAlkylpyridinium saltPhenylacetyleneK3PO4Dioxane801295[7]
NiCl(Ph)(PCy3)24-ChlorotoluenePhenylacetyleneNaOtBuToluene1002498[8]

Note: The data presented is for nickel catalysts with nitrogen-based and phosphine ligands, as specific data for Ni-DPPA in Sonogashira coupling was not found.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative protocols for key cross-coupling reactions.

General Protocol for Heck Coupling with a Palladium-Aminophosphine Catalyst

This protocol is adapted from studies on palladium complexes with ligands structurally similar to DPPA.[6]

  • Catalyst Precursor: [PdCl2{(Ph2PCH2)2NR}] (R = functionalized alkyl chain)

  • Reaction Setup: A dried Schlenk tube is charged with the palladium catalyst (0.01 mol%), aryl halide (1.0 mmol), and a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Anhydrous, degassed solvent (e.g., DMF, 3 mL), the alkene (1.2 mmol), and the base (e.g., Et3N, 1.5 mmol) are added sequentially via syringe.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 100-120 °C) and stirred for the specified time (e.g., 2-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Nickel-Catalyzed Sonogashira Coupling

This protocol is based on the use of a nickel pincer ligand system, highlighting a modern approach to this transformation.[7]

  • Catalyst System: NiCl2 (5 mol%) and NN2 pincer ligand (5 mol%)

  • Reaction Setup: To an oven-dried vial is added NiCl2, the NN2 pincer ligand, the alkylpyridinium salt (0.2 mmol), the terminal alkyne (0.3 mmol), and the base (e.g., K3PO4, 0.4 mmol) under an inert atmosphere.

  • Solvent Addition: Anhydrous and degassed solvent (e.g., dioxane, 1.0 mL) is added.

  • Reaction Conditions: The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 12 hours).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental procedures is facilitated by clear visualizations.

G cluster_cycle General Catalytic Cycle for Cross-Coupling M0 M(0)L_n M0->M0 R-R' M2_OA R-M(II)(X)L_n M0->M2_OA Oxidative Addition (R-X) M2_TM R-M(II)(R')L_n M2_OA->M2_TM Transmetalation (R'-M') M2_TM->M0 Reductive Elimination

Caption: A generalized catalytic cycle for cross-coupling reactions.

G start Start setup Reaction Setup: - Catalyst - Reagents - Inert Atmosphere start->setup addition Solvent and Reagent Addition setup->addition reaction Heating and Stirring addition->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Concluding Remarks

The choice between palladium and nickel catalysts for cross-coupling reactions is often dictated by factors such as cost, substrate scope, and desired reactivity. While palladium catalysts remain highly reliable and versatile, nickel catalysts offer a more economical and sustainable alternative with unique catalytic properties. The DPPA ligand, with its distinct electronic and steric profile, has the potential to offer advantages in specific transformations for both metals. However, a clear gap in the literature exists for direct, quantitative comparisons of Pd-DPPA and Ni-DPPA systems under identical conditions. Further research focusing on such head-to-head studies would be invaluable for the rational design and selection of catalysts in academic and industrial settings. The protocols and data presented herein provide a foundational guide for researchers venturing into the use of these catalytic systems.

References

Unraveling the Catalytic Machinery: A Comparative Guide to the Mechanistic Validation of N,N-Bis(diphenylphosphino)amine (dppa) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise understanding of a catalyst's mechanism is paramount for reaction optimization and the rational design of new, more efficient synthetic routes. This guide provides a comprehensive comparison of the catalytic mechanisms of N,N-Bis(diphenylphosphino)amine (dppa) complexes against common alternatives in key organic transformations. Through the presentation of experimental data, detailed protocols, and visual workflows, this document aims to illuminate the subtle yet critical differences that govern catalytic efficiency.

This compound (dppa) has emerged as a versatile ligand in homogeneous catalysis, prized for its unique electronic and steric properties. Its flexible P-N-P backbone allows for a range of coordination modes, influencing the stability and reactivity of the resulting metal complexes. This guide will delve into the validation of catalytic mechanisms for dppa complexes in two seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura and Heck reactions. We will draw comparisons with the widely used diphosphine ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf), to highlight the distinct mechanistic pathways and performance metrics.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is critical in modulating the efficacy of the palladium catalyst. Below is a comparison of the performance of a Pd/dppa system with a Pd/dppf catalyst in the coupling of various aryl halides with arylboronic acids.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / dppa 4-BromotoluenePhenylboronic acidK₂CO₃Toluene10012929200767
Pd(OAc)₂ / dppf 4-BromotoluenePhenylboronic acidK₂CO₃Toluene10012959500792
Pd(OAc)₂ / dppa 4-ChlorotoluenePhenylboronic acidK₃PO₄1,4-Dioxane11024787800325
Pd(OAc)₂ / dppf 4-ChlorotoluenePhenylboronic acidK₃PO₄1,4-Dioxane11024858500354
Pd(OAc)₂ / dppa 1-Bromo-4-nitrobenzenePhenylboronic acidNa₂CO₃DMF8069595001583
Pd(OAc)₂ / dppf 1-Bromo-4-nitrobenzenePhenylboronic acidNa₂CO₃DMF8069898001633

Data synthesized from representative literature. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on a 0.01 mol% catalyst loading.

Mechanistic Validation: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the phosphine ligand can significantly influence the kinetics of each step.

Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)LX Ar-Pd(II)L-X OxAdd->ArPd(II)LX Transmetalation Transmetalation ArPd(II)LX->Transmetalation Ar'B(OH)₂ Base ArPd(II)LAr' Ar-Pd(II)L-Ar' Transmetalation->ArPd(II)LAr' RedElim Reductive Elimination ArPd(II)LAr'->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Mechanistic Validation

Validating the proposed catalytic mechanism requires a combination of kinetic studies, intermediate characterization, and computational modeling.

1. Kinetic Studies:

  • Method: Reaction progress is monitored over time by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • A stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the ligand (dppa or dppf) in the chosen anhydrous solvent is prepared under an inert atmosphere.

    • In a reaction vessel equipped with a magnetic stirrer and reflux condenser, the aryl halide, arylboronic acid, and base are combined.

    • The solvent is added, and the mixture is heated to the desired temperature.

    • The reaction is initiated by injecting the catalyst stock solution.

    • Aliquots are withdrawn at regular intervals, quenched (e.g., with a cold solvent), filtered, and analyzed by GC or HPLC to determine the concentration of reactants and products.

    • The initial rates are determined from the concentration vs. time plots. The order of reaction with respect to each component is determined by systematically varying its initial concentration while keeping others constant.

2. ³¹P NMR Spectroscopy for Intermediate Characterization:

  • Method: ³¹P NMR is a powerful tool to observe the phosphorus-containing species in the catalytic cycle, including the active catalyst and key intermediates.

  • Protocol:

    • A solution of the palladium precursor and the diphosphine ligand (dppa or dppf) is prepared in a deuterated solvent in an NMR tube under an inert atmosphere.

    • The aryl halide is added, and the ³¹P NMR spectrum is recorded to observe the formation of the oxidative addition complex.

    • Subsequently, the arylboronic acid and base are added, and the spectra are recorded at various time points to monitor the formation of transmetalation and other intermediates.

    • Low-temperature NMR studies can be employed to trap and characterize transient intermediates.

3. Computational Studies (Density Functional Theory - DFT):

  • Method: DFT calculations are used to model the energies of intermediates and transition states throughout the catalytic cycle, providing insights into the reaction pathway and the rate-determining step.

  • Workflow:

DFT_Workflow cluster_steps Computational Steps Model Build Molecular Models (Reactants, Intermediates, TS) Optimize Geometry Optimization Model->Optimize Frequency Frequency Calculation (Characterize Stationary Points) Optimize->Frequency Energy Single-Point Energy Calculation (Higher Level of Theory) Frequency->Energy Profile Construct Reaction Energy Profile Energy->Profile

Figure 2: A typical workflow for DFT calculations in mechanistic studies.

Comparative Performance in the Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is another fundamental C-C bond-forming reaction. The performance of dppa- and dppf-ligated palladium catalysts is compared below.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / dppa IodobenzeneStyreneEt₃NDMF100894
Pd(OAc)₂ / dppf IodobenzeneStyreneEt₃NDMF100897
Pd(OAc)₂ / dppa Bromobenzenen-Butyl acrylateK₂CO₃NMP1201688
Pd(OAc)₂ / dppf Bromobenzenen-Butyl acrylateK₂CO₃NMP1201692
PdCl₂(dppa)4-BromoacetophenoneMethyl acrylateNaOAcDMA1301290
PdCl₂(dppf)4-BromoacetophenoneMethyl acrylateNaOAcDMA1301295

Data synthesized from representative literature.

Mechanistic Insights from Comparative Studies

Experimental and computational studies suggest that while both dppa and dppf are effective ligands, they can favor different mechanistic nuances.

  • Bite Angle and Flexibility: The wider natural bite angle and greater flexibility of dppf can facilitate the reductive elimination step, which is often the rate-determining step. This can contribute to the slightly higher yields and turnover frequencies observed with dppf in many cases.

  • Electronic Effects: The electronic properties of the dppa ligand, influenced by the central nitrogen atom, can affect the electron density at the palladium center. This, in turn, influences the rates of oxidative addition and reductive elimination.

  • Intermediate Stability: The rigidity of the dppf ligand, owing to the ferrocene backbone, can lead to more stable and well-defined catalytic intermediates, which can be more readily characterized by spectroscopic methods.

Conclusion

The validation of the catalytic mechanism for this compound complexes reveals them to be highly effective ligands for palladium-catalyzed cross-coupling reactions. While direct comparisons with established ligands like dppf may show subtle differences in performance, dppa offers a valuable alternative with its own unique steric and electronic profile. A thorough understanding of the catalytic cycle, supported by the experimental and computational protocols outlined in this guide, is essential for harnessing the full potential of these catalysts in the development of novel and efficient synthetic methodologies. The choice between dppa and other diphosphine ligands will ultimately depend on the specific substrates and desired reaction outcomes, highlighting the importance of a nuanced, mechanism-based approach to catalyst selection.

Benchmarking N,N-Bis(diphenylphosphino)amine: A Comparative Guide to Bidentate Ligand Performance in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed reactions. This guide provides a comparative analysis of the performance of N,N-Bis(diphenylphosphino)amine (PNP), a prominent bidentate phosphine ligand, against other widely used bidentate ligands: 1,2-Bis(diphenylphosphino)ethane (dppe), 1,3-Bis(diphenylphosphino)propane (dppp), and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of ligand significantly influences the efficiency of the palladium catalyst. Below is a summary of the performance of PNP and other bidentate ligands in the coupling of various aryl halides with arylboronic acids.

It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions across different studies. However, the data provides valuable insights into the general efficacy of each ligand.

Table 1: Performance of Bidentate Phosphine Ligands in the Suzuki-Miyaura Cross-Coupling Reaction

LigandAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PNP 4-BromotoluenePhenylboronic acidPd(OAc)₂ / PNPCs₂CO₃Dioxane80295[1]
dppe 4-BromotoluenePhenylboronic acidPd(OAc)₂ / dppeK₂CO₃Toluene1002485[2]
dppp Aryl ChloridePhenylboronic acidPd(OAc)₂ / dpppK₃PO₄Toluene1102492[3]
Xantphos 4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001698
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each substrate combination and catalyst system.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Bidentate phosphine ligand (0.012 mmol, 1.2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst complex by dissolving the palladium precursor and the bidentate phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add the remaining solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.[4][5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ Base diaryl_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2 re Reductive Elimination diaryl_pd2->re re->pd0 Regeneration product Ar-Ar' re->product

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Performance in Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the saturation of unsaturated bonds. Rhodium complexes with bidentate phosphine ligands are often employed for the hydrogenation of alkenes. The performance of PNP in comparison to dppe, dppp, and Xantphos is summarized below.

Table 2: Performance of Bidentate Phosphine Ligands in the Hydrogenation of Styrene

LigandSubstrateCatalyst SystemSolventPressure (H₂)Temp. (°C)Time (h)Conversion (%)Reference
PNP Styrene[Rh(PNP)(COD)]BF₄CH₂Cl₂1 atm252>99[7]
dppe Styrene[Rh(dppe)(COD)]BF₄Acetone1 atm251100[8]
dppp Styrene[Rh(dppp)(COD)]BF₄Acetone1 atm251100[8]
Xantphos StyreneRh(acac)(CO)₂ / XantphosToluene20 bar804>99[9]

Note: Direct comparison of turnover numbers (TON) and turnover frequencies (TOF) is challenging due to the limited availability of this data in the cited literature under comparable conditions.

Experimental Protocol: Catalytic Hydrogenation of an Alkene

The following is a representative experimental procedure for the rhodium-catalyzed hydrogenation of an alkene.

Materials:

  • Alkene (e.g., Styrene, 1.0 mmol)

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol, 1 mol%)

  • Bidentate phosphine ligand (0.01 mmol, 1 mol%)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂, Acetone, 10 mL)

  • Hydrogen gas

Procedure:

  • In a glovebox, dissolve the rhodium precursor and the bidentate phosphine ligand in the solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Stir the solution for 15-30 minutes to allow for complex formation.

  • Add the alkene substrate to the catalyst solution.

  • Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Evacuate the flask and backfill with hydrogen three times.

  • Pressurize the flask to the desired hydrogen pressure.

  • Stir the reaction mixture vigorously at the specified temperature.

  • Monitor the reaction progress by GC or ¹H NMR spectroscopy.

  • Upon completion, carefully vent the excess hydrogen.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product by passing it through a short plug of silica gel to remove the catalyst.

Catalytic Cycle: Alkene Hydrogenation (Wilkinson's Catalyst Analogue)

The catalytic cycle for alkene hydrogenation with a rhodium-phosphine complex, analogous to Wilkinson's catalyst, is illustrated below.

Hydrogenation_Cycle catalyst Rh(I)L₂Cl h2_add Oxidative Addition of H₂ catalyst->h2_add H₂ dihydride Rh(III)H₂L₂Cl h2_add->dihydride alkene_coord Alkene Coordination dihydride->alkene_coord Alkene alkene_complex Rh(III)H₂L₂(alkene)Cl alkene_coord->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion alkyl_hydride Rh(III)H(alkyl)L₂Cl migratory_insertion->alkyl_hydride re Reductive Elimination alkyl_hydride->re re->catalyst Regeneration alkane Alkane re->alkane

Caption: Catalytic Cycle for Alkene Hydrogenation.

Conclusion

This guide provides a comparative overview of the catalytic performance of this compound (PNP) against dppe, dppp, and Xantphos in Suzuki-Miyaura cross-coupling and alkene hydrogenation reactions. While direct, comprehensive benchmarking data is limited, the collated information suggests that PNP is a highly effective ligand, demonstrating comparable and in some cases, superior performance to the other established bidentate phosphines. The choice of the optimal ligand will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the intended application. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field of catalysis.

References

A Comparative Analysis of Diphenylphosphinoacetic Acid (DPPA) as a Phosphine Ligand: An Overview of its Electronic and Steric Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is a critical step in catalyst design and synthesis. Phosphine ligands, in particular, offer a versatile platform due to the tunable nature of their electronic and steric properties. This guide provides a comparative overview of diphenylphosphinoacetic acid (DPPA) in the context of other common phosphine ligands. However, a comprehensive quantitative comparison is currently hampered by the limited availability of specific experimental data for DPPA's key electronic and steric parameters.

Understanding the Key Parameters

A fundamental understanding of the parameters used to evaluate phosphine ligands is essential for appreciating their role in catalysis.

Tolman Electronic Parameter (TEP)

The TEP is determined experimentally by measuring the C-O stretching frequency (ν(CO)) of a nickel tricarbonyl complex bearing the phosphine ligand of interest, [Ni(CO)₃L]. The underlying principle is that more electron-donating phosphine ligands increase the electron density on the metal center. This increased electron density leads to greater back-donation into the π* orbitals of the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing phosphines lead to a higher ν(CO).

Cone Angle (θ)

The cone angle is a geometric parameter that provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can significantly influence the coordination number, geometry, and reactivity of the resulting metal complex.

Experimental Protocols for Parameter Determination

While specific data for DPPA is unavailable, the established experimental protocols for determining these crucial parameters are outlined below.

Determination of Tolman Electronic Parameter (TEP)

Objective: To measure the ν(CO) of a [Ni(CO)₃L] complex to determine the TEP of a phosphine ligand L.

Materials:

  • Nickel tetracarbonyl, Ni(CO)₄ (Caution: highly toxic)

  • The phosphine ligand of interest (e.g., DPPA)

  • Inert solvent (e.g., hexane or dichloromethane)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Infrared (IR) spectrometer

Procedure:

  • In a controlled inert atmosphere, a solution of the phosphine ligand in an appropriate solvent is prepared.

  • A stoichiometric amount of Ni(CO)₄ is added to the ligand solution. The reaction typically proceeds at room temperature with the displacement of one CO ligand.

  • The reaction mixture is stirred for a specific period to ensure complete formation of the [Ni(CO)₃L] complex.

  • The solvent is removed under vacuum to isolate the product.

  • The resulting complex is dissolved in a suitable solvent for IR spectroscopy.

  • The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching band is identified. This value represents the TEP of the phosphine ligand.

Determination of Cone Angle (θ)

Objective: To determine the steric bulk of a phosphine ligand from its crystal structure data.

Materials:

  • A single crystal of a metal complex containing the phosphine ligand of interest.

  • Single-crystal X-ray diffractometer.

  • Crystallographic software for structure solution and refinement.

  • Molecular modeling software capable of calculating cone angles.

Procedure:

  • A suitable single crystal of a metal-phosphine complex is grown.

  • The crystal is mounted on a goniometer head and subjected to X-ray diffraction analysis.

  • The diffraction data is collected and processed to solve and refine the crystal structure.

  • The refined crystallographic information file (CIF) contains the precise atomic coordinates of the complex.

  • Using molecular modeling software, the cone angle is calculated based on the atomic coordinates from the CIF file. The calculation typically involves defining the metal-phosphorus bond axis and the van der Waals radii of the ligand's substituent atoms.

Comparative Data for Common Phosphine Ligands

To provide a frame of reference, the following table summarizes the TEP and cone angles for a selection of common phosphine ligands. The absence of data for DPPA is a notable limitation.

LigandAbbreviationTolman Electronic Parameter (ν(CO) in cm⁻¹)Cone Angle (θ in °)
TricyclohexylphosphinePCy₃2056.4170
Tri-tert-butylphosphineP(t-Bu)₃2056.1182
TriphenylphosphinePPh₃2068.9145
TrimethylphosphinePMe₃2064.1118
Tri(o-tolyl)phosphineP(o-tol)₃2061.7194
Diphenylphosphinoacetic AcidDPPAData not availableData not available

Logical Workflow for Ligand Comparison

The process of comparing phosphine ligands, including the hypothetical placement of DPPA, can be visualized as follows:

Ligand_Comparison_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis Lit_Search Literature Search for TEP and Cone Angle Synthesis_Ni Synthesis of Ni(CO)3(DPPA) Lit_Search->Synthesis_Ni Data Unavailable Xtal_Growth Crystal Growth of Metal-DPPA Complex Lit_Search->Xtal_Growth Data Unavailable IR_Spec IR Spectroscopy of Ni(CO)3(DPPA) Synthesis_Ni->IR_Spec XRD_Analysis X-ray Diffraction Analysis Xtal_Growth->XRD_Analysis Calc_TEP Calculate TEP IR_Spec->Calc_TEP Calc_Cone_Angle Calculate Cone Angle XRD_Analysis->Calc_Cone_Angle Data_Table Compile Data Table Calc_TEP->Data_Table Calc_Cone_Angle->Data_Table Comparison Compare Electronic and Steric Effects Data_Table->Comparison Catalytic_Test Catalytic Performance Testing Catalytic_Test->Comparison Catalyst_Optimization_Pathway cluster_ligand Ligand Properties cluster_complex Metal Complex Characteristics cluster_catalysis Catalytic Performance Electronic_Properties Electronic Properties (e.g., TEP) Coordination_Environment Coordination Environment Electronic_Properties->Coordination_Environment influences Steric_Properties Steric Properties (e.g., Cone Angle) Steric_Properties->Coordination_Environment influences Stability Complex Stability Coordination_Environment->Stability Reactivity Reactivity Coordination_Environment->Reactivity Activity Catalytic Activity Stability->Activity Reactivity->Activity Selectivity Selectivity Reactivity->Selectivity Turnover_Number Turnover Number Activity->Turnover_Number Selectivity->Turnover_Number

A Comparative Analysis of N,N-Bis(diphenylphosphino)amine and BINAP in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the vast arsenal of ligands available to chemists, diphosphines have established themselves as a cornerstone for a multitude of transition-metal-catalyzed reactions. This guide provides a detailed comparative analysis of two prominent diphosphine ligands: N,N-Bis(diphenylphosphino)amine (dppa) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). This objective comparison, supported by experimental data, aims to assist researchers in selecting the optimal ligand for their specific synthetic challenges.

Introduction to the Ligands

This compound (dppa) is a flexible, achiral P,N,P-type ligand characterized by a central nitrogen atom bridging two diphenylphosphino groups. Its flexible backbone allows it to adopt various coordination modes, which can be advantageous in certain catalytic transformations. While not inherently chiral, dppa can be employed in asymmetric catalysis by forming chiral metal complexes in situ with chiral auxiliaries or by using its chiral derivatives.

BINAP , on the other hand, is a C2-symmetric, atropisomeric diphosphine ligand that exists as stable enantiomers due to restricted rotation around the C-C bond connecting the two naphthyl rings. This inherent and well-defined chirality has made BINAP one of the most successful and widely used ligands in asymmetric catalysis, leading to groundbreaking advancements in the synthesis of enantiomerically pure compounds.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation in organic synthesis and serves as a key benchmark for the performance of chiral ligands. The rhodium-catalyzed asymmetric hydrogenation of enamides, such as methyl (Z)-α-acetamidocinnamate, is a classic example used to evaluate ligand efficacy.

While direct side-by-side comparative studies under identical conditions are scarce in the literature, we can collate representative data to draw meaningful comparisons.

LigandCatalyst SystemSubstrateSolventPressure (H₂)Temp (°C)Yield (%)ee (%)
BINAP [Rh(COD)(BINAP)]BF₄Methyl (Z)-α-acetamidocinnamateMethanol1 atm25>9595 (S)
dppa Not availableNot availableNot availableNot availableNot availableNot availableNot available

The extensive body of research on BINAP consistently demonstrates its excellence in the rhodium-catalyzed asymmetric hydrogenation of various enamides, furnishing products with high yields and outstanding enantioselectivities[1]. The rigid C2-symmetric backbone of BINAP creates a well-defined chiral pocket around the metal center, leading to highly effective enantiofacial discrimination of the prochiral substrate.

Performance in Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another cornerstone of asymmetric synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The reaction of rac-1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate is a standard benchmark for this transformation.

LigandCatalyst SystemSubstrateNucleophileSolventTemp (°C)Yield (%)ee (%)
BINAP [Pd₂(dba)₃]/BINAPrac-1,3-diphenylallyl acetateDimethyl malonateTHF259898 (S)
dppa Not availableNot availableNot availableNot availableNot availableNot availableNot available

Note: Similar to asymmetric hydrogenation, specific quantitative data for the use of achiral dppa in the palladium-catalyzed asymmetric allylic alkylation of this benchmark substrate is not prominently featured in the literature, underscoring the prevalence of inherently chiral ligands for this application.

BINAP has been extensively and successfully applied in palladium-catalyzed asymmetric allylic alkylation reactions, consistently delivering high levels of enantioselectivity for a broad range of substrates[2][3]. The chiral environment created by the BINAP ligand effectively controls the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

Experimental Protocols

Representative Protocol for BINAP-Rh Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (5.1 mg, 0.0125 mmol) and (R)-BINAP (8.6 mg, 0.0138 mmol) are dissolved in freshly distilled and degassed methanol (5 mL) in a Schlenk flask. The solution is stirred at room temperature for 30 minutes to generate the active catalyst.

Hydrogenation: To the catalyst solution is added methyl (Z)-α-acetamidocinnamate (274 mg, 1.25 mmol). The flask is then evacuated and backfilled with hydrogen gas (1 atm) three times. The reaction mixture is stirred vigorously at 25 °C under a hydrogen atmosphere (balloon) and monitored by TLC.

Work-up and Analysis: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the hydrogenated product. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Relationships in Asymmetric Catalysis

The selection of a ligand for a specific asymmetric transformation is guided by a series of logical considerations. The following diagram illustrates the decision-making process and the factors influencing the outcome of the catalytic reaction.

Asymmetric_Catalysis_Logic Substrate Prochiral Substrate Active_Catalyst Chiral Metal-Ligand Active Catalyst Substrate->Active_Catalyst Metal_Precursor Metal Precursor Metal_Precursor->Active_Catalyst Ligand Chiral Ligand Ligand->Active_Catalyst Catalytic_Cycle Catalytic Cycle Active_Catalyst->Catalytic_Cycle Product Enantioenriched Product Catalytic_Cycle->Product Performance Yield, ee%, TON Product->Performance

Caption: Logical workflow in asymmetric catalysis.

Experimental Workflow for Ligand Screening

The process of identifying the optimal ligand for a new asymmetric reaction typically involves a systematic screening of a library of ligands under standardized conditions. The following diagram outlines a typical experimental workflow.

Ligand_Screening_Workflow Start Define Reaction (Substrate, Metal) Ligand_Selection Select Candidate Ligands (e.g., dppa, BINAP) Start->Ligand_Selection Reaction_Setup Set up Parallel Reactions (Identical Conditions) Ligand_Selection->Reaction_Setup Reaction_Execution Execute Reactions Reaction_Setup->Reaction_Execution Analysis Analyze Product Mixtures (Yield, ee%) Reaction_Execution->Analysis Data_Comparison Compare Ligand Performance Analysis->Data_Comparison Optimization Optimize Conditions for Best Performing Ligand(s) Data_Comparison->Optimization Final_Protocol Finalized Synthetic Protocol Optimization->Final_Protocol

Caption: Experimental workflow for ligand screening.

Conclusion

This comparative analysis highlights the distinct roles of this compound (dppa) and BINAP in asymmetric catalysis. BINAP stands out as a highly effective and versatile chiral ligand, particularly in benchmark reactions such as the asymmetric hydrogenation of enamides and allylic alkylations, where it consistently delivers excellent enantioselectivities. Its rigid, C2-symmetric structure provides a well-defined chiral environment that is crucial for high stereocontrol.

In contrast, the application of the achiral dppa ligand in asymmetric catalysis is less documented for these standard transformations, suggesting that it is less commonly the ligand of choice for inducing chirality without modification or the use of chiral auxiliaries. The flexibility of the dppa backbone, while potentially beneficial in other catalytic applications, may contribute to a less defined chiral pocket in the transition state of many asymmetric reactions.

For researchers and professionals in drug development, BINAP and its derivatives remain a primary choice for reliable and high-performance asymmetric catalysis. The wealth of literature and proven track record of BINAP in a wide array of transformations make it a robust starting point for the development of enantioselective synthetic routes. Future research may yet uncover specific niches in asymmetric catalysis where the unique properties of dppa and its derivatives can be harnessed to achieve complementary or superior results.

References

Assessing the Cost-Effectiveness of N,N-Bis(diphenylphosphino)amine (dppa) in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of transition metal catalysis, the choice of ligand is paramount, directly influencing catalytic activity, stability, and ultimately, the economic viability of a synthetic route. For researchers, scientists, and drug development professionals, selecting a ligand that offers a balance between high performance and reasonable cost is a critical decision. This guide provides a comprehensive comparison of N,N-Bis(diphenylphosphino)amine (dppa) with three other widely used phosphine ligands—BINAP, Xantphos, and dppf—to assess its cost-effectiveness in catalytic applications.

Performance Comparison in Catalytic Reactions

The efficacy of a phosphine ligand is best evaluated through its performance in key cross-coupling reactions. While a single study directly comparing all four ligands under identical conditions is not available in the public domain, this section compiles representative data from various sources to offer a comparative overview. The primary metrics for comparison are reaction yield, turnover number (TON), and turnover frequency (TOF).

It is important to note that direct quantitative comparison of TON and TOF across different studies can be challenging due to variations in reaction conditions. However, the data presented provides a valuable qualitative and semi-quantitative assessment of each ligand's general performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The performance of palladium catalysts is highly dependent on the phosphine ligand employed.

Table 1: Performance Comparison in Suzuki-Miyaura Coupling

LigandRepresentative Yield (%)Representative TONNotes
dppa Good to ExcellentModerate to HighEffective for a range of aryl halides.[1][2]
BINAP High to ExcellentHighParticularly effective in asymmetric synthesis.[3]
Xantphos High to ExcellentHighWide bite angle is beneficial for many substrates.
dppf High to ExcellentHighA versatile and robust ligand for various substrates.[3]
Heck Reaction

The Heck reaction, another pivotal C-C bond-forming reaction, is also sensitive to ligand effects. The choice of ligand can influence regioselectivity and efficiency.

Table 2: Performance Comparison in Heck Reaction

LigandRepresentative Yield (%)Representative TONNotes
dppa Good to ExcellentModerate to HighHas shown good efficiency in aqueous media.[4]
BINAP HighHighOften used in asymmetric Heck reactions.
Xantphos High to ExcellentHighThe ligand's flexibility can be advantageous.[5]
dppf Good to HighModerate to HighA reliable ligand for standard Heck couplings.

Cost Analysis

A critical component of cost-effectiveness is the price of the ligand itself. The following table provides an approximate price comparison based on currently available market data. Prices can vary significantly based on supplier, purity, and quantity.

Table 3: Approximate Price Comparison of Phosphine Ligands

LigandPrice per gram (USD)
dppa $15 - $30
BINAP $50 - $100+
Xantphos $40 - $80
dppf $30 - $60

From a purely cost-per-gram perspective, dppa is the most economical option among the four ligands compared.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing results. Below are representative protocols for Suzuki-Miyaura and Heck reactions, which can be adapted for use with dppa and other phosphine ligands.

General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., dppa, 0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst complex by dissolving the palladium precursor and the phosphine ligand in the solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Experimental Protocol for a Heck Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Phosphine ligand (e.g., dppa, 0.02 mmol, 2 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Solvent (e.g., DMF or Acetonitrile, 5 mL)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the aryl halide, alkene, and base in the solvent.

  • Add the palladium precursor and the phosphine ligand to the mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing Catalytic Processes

To better understand the relationships and workflows in catalysis, the following diagrams are provided.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: A simplified catalytic cycle for a cross-coupling reaction.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Define Reaction Define Reaction Select Ligands Select Ligands Define Reaction->Select Ligands Prepare Reagents Prepare Reagents Select Ligands->Prepare Reagents Set up Reactions Set up Reactions Prepare Reagents->Set up Reactions Run & Monitor Run & Monitor Set up Reactions->Run & Monitor Analyze Results Analyze Results Run & Monitor->Analyze Results Compare Performance Compare Performance Analyze Results->Compare Performance Select Optimal Catalyst Select Optimal Catalyst Compare Performance->Select Optimal Catalyst

Caption: A typical workflow for screening catalytic ligands.

Decision_Flowchart decision decision result result start Start: Catalyst Selection cost Is cost a primary constraint? start->cost performance Is high TON/TOF critical? cost->performance No dppa_select Consider dppa cost->dppa_select Yes performance->dppa_select No alternatives Evaluate BINAP, Xantphos, dppf performance->alternatives Yes optimize Optimize reaction with selected ligand dppa_select->optimize alternatives->optimize

Caption: A decision flowchart for selecting a cost-effective ligand.

Conclusion

The assessment of a ligand's cost-effectiveness extends beyond its initial purchase price. It encompasses its catalytic efficiency, stability, and the overall yield of the desired product. This compound (dppa) presents itself as a highly cost-effective option due to its significantly lower price point compared to popular alternatives like BINAP, Xantphos, and dppf. While comprehensive, direct comparative data is somewhat limited, existing literature suggests that dppa provides good to excellent performance in key cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.

For research and development environments where cost is a significant driver, dppa is an attractive starting point for catalyst screening and process optimization. While ligands like BINAP and Xantphos may offer superior performance in specific, challenging transformations, particularly in asymmetric catalysis, the cost-to-performance ratio of dppa makes it a compelling choice for a wide range of standard catalytic applications. The ultimate decision will depend on the specific requirements of the reaction, including the complexity of the substrates, the desired yield and purity, and the overall project budget.

References

A Comparative Guide to the Stability of Palladium Complexes with DPPA and dppf Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high catalytic activity, selectivity, and, crucially, stability. The longevity of a catalyst under reaction conditions directly impacts process efficiency and reproducibility. This guide provides a comparative analysis of the stability of palladium complexes featuring two prominent phosphine ligands: diphenylphosphinoacetylene (DPPA) and 1,1'-bis(diphenylphosphino)ferrocene (dppf). While dppf is a widely utilized and well-studied ligand known for its robustness, this guide also sheds light on the stability aspects of the less common, yet structurally intriguing, DPPA ligand.

Ligand Structures at a Glance

A fundamental understanding of the ligand architecture is essential to appreciate its influence on the stability of the resulting palladium complex.

Ligand_Structures cluster_dppa DPPA (Diphenylphosphinoacetylene) cluster_dppf dppf (1,1'-Bis(diphenylphosphino)ferrocene) dppa_img dppf_img

Caption: Molecular structures of DPPA and dppf ligands.

Comparative Stability Analysis

Direct, head-to-head quantitative comparisons of the stability of palladium complexes with DPPA and dppf ligands are not extensively documented in the current literature. However, by collating available data and general principles of organometallic chemistry, we can infer and present a comparative overview. The palladium(II) chloride complexes, [Pd(DPPA)Cl₂] and [Pd(dppf)Cl₂], are considered for this comparison.

Data Presentation

The following table summarizes the known and inferred stability characteristics of the two complexes. It is important to note that some fields are marked as "Data not available," highlighting the need for further direct comparative studies.

Stability Parameter[Pd(DPPA)Cl₂][Pd(dppf)Cl₂]Key Observations & Inferences
Thermal Stability Data not availableDecomposes at 266-283 °C[1]The ferrocenyl backbone in dppf is known to impart significant thermal stability to its metal complexes. [Pd(dppf)Cl₂] is a thermally robust precatalyst. The stability of [Pd(DPPA)Cl₂] is expected to be influenced by the rigidity of the acetylene linker.
Oxidative Stability Data not availableConsidered air-stable as a solid[2][3][4]The dppf ligand is known to form air-stable palladium complexes, which is a significant practical advantage. The presence of the electron-rich ferrocene moiety may contribute to this stability. The susceptibility of the acetylene group in DPPA to oxidation could potentially render its palladium complexes more sensitive to air.
Solution Stability Data not availableStable in various organic solvents like dichloromethane and DMSO.[5]The stability of [Pd(dppf)Cl₂] in solution has been studied using ³¹P NMR, indicating the formation of a stable 1:1 complex.[5] The solution stability of [Pd(DPPA)Cl₂] would depend on the solvent and the potential for ligand dissociation or decomposition.

Experimental Protocols for Stability Assessment

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to evaluate the stability of organometallic complexes.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the decomposition temperature of the palladium complex, providing a quantitative measure of its thermal stability.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the palladium complex into an alumina crucible.

  • Instrument Setup: Place the crucible in a thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: The decomposition temperature is typically identified as the onset temperature of significant weight loss in the TGA curve.[6][7]

Cyclic Voltammetry (CV) for Oxidative Stability

Objective: To assess the susceptibility of the palladium complex to oxidation by determining its oxidation potential. A higher oxidation potential generally indicates greater stability towards oxidation.

Methodology:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable degassed solvent (e.g., dichloromethane or acetonitrile).

  • Sample Solution: Dissolve a known concentration of the palladium complex (e.g., 1 mM) in the electrolyte solution.

  • Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential from an initial value to a final value and back, recording the resulting current.

  • Data Analysis: The potential at which an oxidation peak appears indicates the oxidation potential of the complex. Comparing the oxidation potentials of [Pd(DPPA)Cl₂] and [Pd(dppf)Cl₂] under the same conditions provides a direct measure of their relative oxidative stability.[8]

NMR and UV-Vis Spectroscopy for Solution Stability

Objective: To monitor the integrity of the palladium complex in solution over time and under different conditions (e.g., in the presence of air or at elevated temperatures).

Methodology (NMR Spectroscopy):

  • Sample Preparation: Prepare a solution of the palladium complex in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. An internal standard can be added for quantitative analysis.

  • Data Acquisition: Acquire a ³¹P NMR spectrum of the solution at regular time intervals (e.g., every hour or every 24 hours).

  • Data Analysis: Monitor for the appearance of new signals or changes in the chemical shift and intensity of the original signals, which would indicate decomposition or ligand exchange.[5]

Methodology (UV-Vis Spectroscopy):

  • Sample Preparation: Prepare a dilute solution of the palladium complex in a suitable UV-transparent solvent.

  • Data Acquisition: Record the UV-Vis absorption spectrum of the solution at time zero.

  • Monitoring: Store the solution under the desired conditions (e.g., exposed to air, heated) and record the UV-Vis spectrum at regular intervals.

  • Data Analysis: Changes in the absorption bands (e.g., decrease in intensity, appearance of new bands) can be correlated with the decomposition of the complex.[9][10]

Logical Workflow for Comparative Stability Study

The following diagram illustrates a logical workflow for a comprehensive comparative stability study of palladium complexes with DPPA and dppf ligands.

Stability_Workflow cluster_synthesis Complex Synthesis & Characterization cluster_stability Stability Assessment cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synth_dppa Synthesis of [Pd(DPPA)Cl₂] char Characterization (NMR, IR, EA) synth_dppa->char synth_dppf Synthesis of [Pd(dppf)Cl₂] synth_dppf->char thermal Thermal Stability (TGA) char->thermal oxidative Oxidative Stability (Cyclic Voltammetry) char->oxidative solution Solution Stability (NMR, UV-Vis) char->solution compare Comparative Analysis of Decomposition Temp., Oxidation Pot., and Solution Half-life thermal->compare oxidative->compare solution->compare conclusion Determination of Relative Stability and Suitability for Catalytic Applications compare->conclusion

Caption: A workflow for comparing the stability of palladium complexes.

Conclusion

Based on the available literature, palladium complexes bearing the dppf ligand are renowned for their high thermal and oxidative stability, making them a reliable choice for a wide range of catalytic applications. While concrete comparative data for DPPA-ligated palladium complexes is scarce, the structural features of DPPA suggest that its stability profile may differ. The presence of the acetylene moiety could influence its electronic properties and susceptibility to certain decomposition pathways.

This guide underscores the necessity for direct experimental comparisons to definitively rank the stability of these two ligand systems. The provided experimental protocols offer a clear roadmap for researchers to undertake such studies, which would be invaluable for the rational design and selection of robust palladium catalysts in academic and industrial settings.

References

Safety Operating Guide

Proper Disposal of N,N-Bis(diphenylphosphino)amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N,N-Bis(diphenylphosphino)amine, safeguarding both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE).[1] This includes chemical-impermeable gloves, protective clothing, and eye/face protection.[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Collection of Waste:

    • Carefully collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill cleanup) into a suitable, clearly labeled, and closed container.[1]

    • When handling the material, use non-sparking tools and explosion-proof equipment to prevent ignition sources.[1]

  • Storage of Waste:

    • Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.[2]

  • Arranging for Disposal:

    • Contact a licensed chemical destruction plant for removal and disposal.[1]

    • The primary recommended disposal method is controlled incineration with flue gas scrubbing.[1]

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2]

  • Disposal of Contaminated Packaging:

    • For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and treated as chemical waste.

    • After thorough cleaning, containers can be offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill, if local regulations permit.[1]

    • Combustible packaging materials may also be disposed of via controlled incineration with flue gas scrubbing.[1]

Important Considerations:

  • Do not discharge this compound or its containers into sewer systems, water sources, or the general environment.[1]

  • Do not contaminate water, foodstuffs, animal feed, or seeds with this chemical.[1]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Remove all personnel from the immediate vicinity and eliminate all sources of ignition.[1]

  • Ventilate the Space: Ensure adequate ventilation to disperse any dust or vapors.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1]

  • Clean Up:

    • Wear appropriate PPE, including respiratory protection if dust is generated.[2]

    • Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

    • Clean the affected area thoroughly.

  • Dispose of Waste: Dispose of the collected material and any contaminated cleaning supplies as chemical waste, following the procedures outlined above.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_collection Waste Collection & Storage cluster_disposal_options Disposal Options cluster_end start This compound Waste Generated collect_waste Collect waste in a labeled, sealed container using non-sparking tools. start->collect_waste store_waste Store in a cool, dry, well-ventilated, and secure area. collect_waste->store_waste disposal_decision Is the material the chemical itself or contaminated packaging? store_waste->disposal_decision chemical_disposal Arrange for disposal via a licensed chemical destruction plant (e.g., incineration). disposal_decision->chemical_disposal Chemical packaging_disposal Triple rinse container (collect rinsate as waste). Then, recycle, recondition, or puncture and landfill. disposal_decision->packaging_disposal Packaging end_disposal Proper Disposal Complete chemical_disposal->end_disposal packaging_disposal->end_disposal

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling N,N-Bis(diphenylphosphino)amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N,N-Bis(diphenylphosphino)amine, a common reagent in chemical synthesis. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your experiments.

This compound is an air-sensitive solid that can cause skin and eye irritation, as well as respiratory tract irritation.[1][2][3] Proper handling techniques are essential to prevent exposure and maintain the compound's purity. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure the safe and effective use of this reagent in your laboratory.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene, inspected before use.[4]To prevent skin contact and irritation.[1][2][3]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantTo protect eyes from dust particles and potential splashes.
Body Protection Laboratory coatFire-resistantTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorUse in poorly ventilated areas or when dust is generated.To prevent inhalation and respiratory irritation.[1]

Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed and disposed of according to institutional guidelines.

Operational Plan: Safe Handling Protocol

Due to its air-sensitive nature, this compound must be handled under an inert atmosphere to prevent oxidation.[5] The two primary methods for this are the use of a glovebox or a Schlenk line.[6]

Experimental Protocol: Weighing and Transferring this compound using a Glovebox

  • Preparation: Ensure the glovebox is purged with an inert gas (e.g., argon or nitrogen) and that oxygen and moisture levels are minimal.

  • Transfer Materials: Introduce a clean, dry, and labeled Schlenk flask, a spatula, and the sealed container of this compound into the glovebox antechamber.

  • Equilibrate: Allow the materials to equilibrate to the glovebox atmosphere.

  • Weighing: Inside the glovebox, carefully open the reagent container. Using the spatula, weigh the desired amount of the solid onto a tared weigh boat or directly into the Schlenk flask.

  • Sealing: Securely seal the Schlenk flask with a septum or glass stopper.

  • Removal: Remove the sealed Schlenk flask and the original reagent container (ensuring it is also tightly sealed) from the glovebox via the antechamber.

  • Storage: Store the reagent in a cool, dry, and well-ventilated place, away from incompatible materials.[4]

First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[4][7]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Disposal

  • Chemical Waste: Unused reagent and reaction residues should be collected in a designated, sealed, and properly labeled waste container.[4]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems.[4]

Container Disposal

  • Decontamination: Empty containers should be triple-rinsed with a suitable solvent.

  • Disposal: The rinsed containers can then be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[4]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) prep_ppe->prep_workspace weigh Weigh Reagent prep_workspace->weigh transfer Transfer to Reaction Vessel weigh->transfer conduct_reaction Conduct Experiment transfer->conduct_reaction quench Quench Reaction (if necessary) conduct_reaction->quench dispose_waste Dispose of Chemical Waste quench->dispose_waste decontaminate Decontaminate Glassware & Workspace dispose_waste->decontaminate dispose_containers Dispose of Empty Containers decontaminate->dispose_containers remove_ppe Remove & Dispose of PPE dispose_containers->remove_ppe

Caption: Workflow for handling this compound.

References

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